TMPA
描述
Structure
3D Structure
属性
IUPAC Name |
trimethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLBCYQITXONBZ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C3H9O4P, Array | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID1021403 | |
| Record name | Trimethyl orthophosphate | |
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Molecular Weight |
140.07 g/mol | |
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Physical Description |
Trimethyl phosphate appears as a pale straw colored liquid. Inhalation may irritate respiratory tract. Vapor or liquid may irritate skin or eyes. Ingestion may irritate the mucous membranes of the gastrointestinal tract., Liquid, Clear liquid; [Hawley], COLOURLESS LIQUID. | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | Phosphoric acid, trimethyl ester | |
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| Record name | Trimethyl phosphate | |
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Boiling Point |
387 °F at 760 mmHg (NTP, 1992), 197.2 °C | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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Flash Point |
greater than 300 °F (NTP, 1992), 107 °C, 150 °C (302 °F) (Closed cup) | |
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| Record name | Trimethyl phosphate | |
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| Record name | TRIMETHYL PHOSPHATE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 5.0X10+5 mg/L at 25 °C, Slightyl soluble in ethanol; soluble in ethyl ether, Soluble in alcohol, ether and organic solvents, Soluble in gasoline, Solubility in water, g/100ml at 25 °C: 50 (good) | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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Density |
1.2144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2144 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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Vapor Pressure |
1 mmHg at 78.8 °F ; 5 mmHg at 128.7 °F; 10 mmHg at 154.0 °F (NTP, 1992), 0.85 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.11 | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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Color/Form |
Liquid, Colorless liquid | |
CAS No. |
512-56-1 | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | Trimethyl phosphate | |
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| Record name | Trimethyl phosphate | |
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| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | Phosphoric acid, trimethyl ester | |
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| Record name | Trimethyl orthophosphate | |
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| Record name | Trimethyl phosphate | |
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| Record name | TRIMETHYL PHOSPHATE | |
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Melting Point |
-51 °F (NTP, 1992), -46 °C | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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Foundational & Exploratory
An In-depth Technical Guide to Trimethylolpropane Triacrylate (TMPTA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylolpropane (B17298) triacrylate (TMPTA) is a trifunctional acrylate (B77674) ester monomer that serves as a crucial building block in the synthesis of a wide array of polymers.[1][2] Its trifunctionality allows for the formation of highly cross-linked polymer networks, imparting desirable properties such as enhanced hardness, chemical resistance, and thermal stability.[3][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of TMPTA, detailed experimental protocols for its synthesis and polymerization, and a summary of its key applications and safety considerations. The information is tailored for researchers, scientists, and drug development professionals who utilize or are exploring the use of this versatile crosslinking agent in their work.
Chemical and Physical Properties
TMPTA is a clear, colorless to slightly yellow liquid with a characteristic mild odor.[5][6] It is known for its low volatility and fast cure response, making it a valuable component in radiation-curable formulations.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Unit | References |
| Molecular Formula | C₁₅H₂₀O₆ | [5][7][8] | |
| Molecular Weight | 296.32 | g/mol | [8][9] |
| CAS Number | 15625-89-5 | [6][7] | |
| Appearance | Clear, colorless to slightly yellow liquid | [5][6] | |
| Density | 1.1 | g/cm³ at 25 °C | |
| Boiling Point | >200 | °C | [8] |
| Melting Point | -70 | °C | [6] |
| Viscosity | 106 | cP at 25 °C | [10] |
| Refractive Index | 1.4723 | at 25 °C | [10] |
| Flash Point | 194 | °C | [11] |
| Water Solubility | 500 | mg/L at 20 °C | [11] |
| log P (octanol/water) | 1.88 |
Synthesis of Trimethylolpropane Triacrylate
The synthesis of TMPTA can be achieved through several methods, with the most common being direct esterification of trimethylolpropane with acrylic acid and transesterification.[1] An alternative method involves the use of acryloyl chloride.
Direct Esterification
This method involves the reaction of trimethylolpropane with an excess of acrylic acid in the presence of an acid catalyst and a polymerization inhibitor. A water-carrying agent is typically used to remove the water formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol:
-
Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap connected to a condenser, and a gas inlet for sparging with air or nitrogen.
-
Charging Reactants: Charge the reactor with trimethylolpropane (1.0 mol), acrylic acid (3.3 mol, 10% excess), an acid catalyst such as p-toluenesulfonic acid (1-2% by weight of reactants), and a polymerization inhibitor like hydroquinone (B1673460) (0.1-0.2% by weight of reactants).[1]
-
Solvent Addition: Add a suitable water-carrying solvent, such as toluene (B28343) or cyclohexane.
-
Reaction: Heat the mixture to reflux (typically 90-120 °C) with continuous stirring and sparging with air to inhibit polymerization. Water produced during the esterification is collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected or by analyzing the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value is sufficiently low.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a dilute aqueous solution of sodium carbonate or sodium hydroxide.
-
Wash the organic layer with water or brine to remove any remaining salts and impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Remove the solvent and any unreacted acrylic acid by vacuum distillation to yield the crude TMPTA product.
-
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if a higher purity is required.
Synthesis using Acryloyl Chloride
This method offers an alternative route that can proceed at lower temperatures and avoids the formation of water as a byproduct.[2]
Experimental Protocol:
-
Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The reaction should be carried out under an inert atmosphere.
-
Charging Reactants: Dissolve trimethylolpropane (1.0 mol) and a base, such as triethylamine (B128534) (3.3 mol, to act as an acid scavenger), in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in the reactor. Add a polymerization inhibitor.
-
Addition of Acryloyl Chloride: Cool the mixture in an ice bath (0-5 °C). Slowly add acryloyl chloride (3.3 mol) dropwise from the dropping funnel while maintaining the low temperature and stirring vigorously.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.
-
Wash the filtrate with a dilute aqueous acid solution (e.g., HCl) to remove any remaining triethylamine.
-
Wash with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with water or brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification: Remove the solvent under reduced pressure to obtain the crude TMPTA. Further purification can be achieved by vacuum distillation.
Polymerization of Trimethylolpropane Triacrylate
TMPTA is a key component in free-radical polymerization, particularly in ultraviolet (UV) and electron beam (EB) curing applications.[12] Its trifunctional nature leads to the rapid formation of a rigid, cross-linked polymer network.
UV-Curable Formulation and Polymerization
A typical UV-curable formulation containing TMPTA includes a photoinitiator, which generates free radicals upon exposure to UV light, and other oligomers or monomers to tailor the final properties of the cured material.
Experimental Protocol for UV Curing:
-
Formulation Preparation: In a suitable container, protected from light, thoroughly mix the components of the formulation. A typical formulation might consist of:
-
TMPTA (as a reactive diluent and crosslinker)
-
An acrylated oligomer (e.g., epoxy acrylate, urethane (B1682113) acrylate, or polyester (B1180765) acrylate)
-
A photoinitiator (e.g., a benzophenone (B1666685) derivative or a phosphine (B1218219) oxide-based initiator) The ratios of these components will vary depending on the desired properties of the final cured material.
-
-
Application: Apply a thin film of the formulation onto a substrate (e.g., glass, metal, or plastic) using a suitable method such as spin coating, draw-down bar, or screen printing.
-
UV Curing: Expose the coated substrate to a UV light source (e.g., a mercury vapor lamp or a UV LED) with a specific wavelength and intensity. The exposure time will depend on the formulation, film thickness, and the intensity of the UV source.
-
Curing Confirmation: The polymerization is typically very rapid, occurring within seconds. The completion of curing can be confirmed by physical tests such as tack-free time, solvent resistance (e.g., methyl ethyl ketone rub test), or by instrumental analysis such as Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).
Applications
The unique properties of TMPTA make it a versatile monomer in a wide range of applications:
-
Coatings and Inks: It is extensively used in UV and EB curable coatings and inks for wood, plastic, and metal substrates, providing hardness, scratch resistance, and high gloss.[3][12]
-
Adhesives and Sealants: TMPTA is a component in the formulation of high-performance adhesives and sealants, contributing to rapid curing and strong adhesion.[5]
-
3D Printing: In stereolithography (SLA) and other vat polymerization 3D printing technologies, TMPTA is used as a crosslinker in photopolymer resins to produce mechanically robust and detailed objects.[4]
-
Biomaterials: It can be used in the synthesis of hydrogels for biomedical applications such as tissue engineering and drug delivery systems.[4]
-
Electronics: TMPTA is utilized in the electronics industry for photoresists and solder masks.[10][12]
Safety and Handling
TMPTA is a reactive chemical and should be handled with appropriate safety precautions.
-
Health Hazards: It can cause skin and eye irritation, and may cause an allergic skin reaction.[11][13] There is also evidence suggesting it may be a suspected carcinogen.[14]
-
Personal Protective Equipment (PPE): When handling TMPTA, it is essential to wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[13] Work should be conducted in a well-ventilated area or under a fume hood.
-
Storage: TMPTA should be stored in a cool, dry, well-ventilated place, away from direct sunlight and sources of heat, as it can polymerize upon exposure to light and high temperatures. It is often stabilized with an inhibitor to prevent premature polymerization.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.[11][13][14]
Conclusion
Trimethylolpropane triacrylate is a highly versatile and widely used trifunctional monomer. Its ability to form densely cross-linked networks upon polymerization makes it an indispensable component in a multitude of applications, from industrial coatings and inks to advanced materials in 3D printing and biomedicine. A thorough understanding of its properties, synthesis, and polymerization behavior, coupled with strict adherence to safety protocols, is crucial for its effective and safe utilization in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. CN111302938A - Synthesis method of trimethylolpropane triacrylate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Green synthesis method of trimethylolpropane triacrylate - Eureka | Patsnap [eureka.patsnap.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Trimethylolpropane triacrylate | C15H20O6 | CID 27423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Trimethylolpropane triacrylate (CAS 15625-89-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. harwick.com [harwick.com]
- 11. arkema.com [arkema.com]
- 12. TMPTA (TRIMETHYLOLPROPANE TRIACRYLATE ) - Ataman Kimya [atamanchemicals.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the Chemical Properties, Synthesis, and Biological Activity of Trimethylolpropane Phosphite (EtCage) and Trimethyl Phosphate
An important clarification on the acronym "TMPA": The acronym "this compound" is ambiguously used in scientific literature and commercial listings to refer to two distinct organophosphorus compounds: Trimethylolpropane (B17298) phosphite (B83602) and Trimethyl phosphate (B84403) . This guide provides a comprehensive overview of both compounds to address this ambiguity and serve as a detailed technical resource for researchers, scientists, and drug development professionals.
Part 1: Trimethylolpropane Phosphite (EtCage)
Chemical Name: 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane Common Synonyms: EtCage, Ethyl bicyclic phosphite, Trishydroxymethylpropane bicyclic phosphite.[1]
Trimethylolpropane phosphite, often abbreviated as EtCage, is a bicyclic phosphite ester recognized for its applications as a ligand in organometallic chemistry and its potent biological activity.[1]
Chemical Structure and Properties
The rigid bicyclic structure of trimethylolpropane phosphite imparts unique chemical and physical properties.
Table 1: Physicochemical Properties of Trimethylolpropane Phosphite
| Property | Value | Reference(s) |
| CAS Number | 824-11-3 | [1] |
| Molecular Formula | C₆H₁₁O₃P | [1] |
| Molecular Weight | 162.125 g/mol | [1] |
| Appearance | White to almost white crystalline solid | [1][2] |
| Melting Point | 56 °C | [1][2] |
| Boiling Point | 100 °C at 8 mmHg | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |
| Purity | Min. 94.0% (T) | [2] |
Table 2: Toxicological Properties of Trimethylolpropane Phosphite
| Property | Value | Reference(s) |
| Toxicity | Highly toxic, convulsant | [1] |
| LD50 (mice, i.p.) | 1.1 mg/kg body weight | [1] |
| Acute Health Effects | Irritates eyes; may cause headache, dizziness, and drowsiness. | [4] |
Experimental Protocols
Two primary methods for the synthesis of trimethylolpropane phosphite are commonly employed:
-
Reaction with Phosphorus Trichloride (B1173362): This method involves the reaction of trimethylolpropane with phosphorus trichloride.[1]
-
Transesterification: This alternative route involves the reaction of trimethylolpropane with trimethylphosphite.[1]
A general laboratory-scale synthesis protocol is as follows:
Materials:
-
Trimethylolpropane
-
Phosphorus trichloride (or Trimethylphosphite)
-
Anhydrous solvent (e.g., toluene)
-
Tertiary amine base (e.g., triethylamine (B128534), if using PCl₃)
-
Standard reflux and distillation apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure (using Phosphorus Trichloride):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve trimethylolpropane and a tertiary amine base in an anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of phosphorus trichloride in the same anhydrous solvent to the stirred mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter to remove the amine hydrochloride salt.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation or recrystallization to yield pure trimethylolpropane phosphite.
Trimethylolpropane phosphite is a highly basic phosphite ligand with a small cone angle (101°), making it an effective ligand in organometallic chemistry.[1]
Materials:
-
Trimethylolpropane phosphite (EtCage)
-
Metal precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Anhydrous and deoxygenated solvent (e.g., toluene)
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the metal precursor in the anhydrous, deoxygenated solvent.
-
In a separate Schlenk flask, dissolve the desired stoichiometry of trimethylolpropane phosphite in the same solvent.
-
Transfer the ligand solution to the solution of the metal precursor via a cannula.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period.
-
Monitor the reaction progress by a suitable spectroscopic method (e.g., ³¹P NMR).
-
Upon completion, the solvent is removed under vacuum.
-
The resulting solid complex is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and dried under vacuum.
-
The product can be further purified by recrystallization from an appropriate solvent system.
Biological Activity and Signaling Pathways
The primary mechanism of the neurotoxicity of trimethylolpropane phosphite is its action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABAₐ) receptor.[5] This inhibition of the major inhibitory neurotransmitter system in the central nervous system leads to hyperexcitability and convulsions.[1][5]
Part 2: Trimethyl Phosphate
Chemical Name: Trimethyl phosphate Common Synonyms: Phosphoric acid trimethyl ester, Trimethoxyphosphine oxide.[6]
Trimethyl phosphate is a trialkyl phosphate ester with a range of industrial applications, including as a mild methylating agent, a solvent, and a color inhibitor for polymers.[7] It is also a compound of interest in toxicology due to its genotoxic, carcinogenic, and reproductive effects.[8][9]
Chemical Structure and Properties
Table 3: Physicochemical Properties of Trimethyl Phosphate
| Property | Value | Reference(s) |
| CAS Number | 512-56-1 | [7] |
| Molecular Formula | C₃H₉O₄P | [7] |
| Molecular Weight | 140.08 g/mol | [7] |
| Appearance | Colorless liquid | [7] |
| Melting Point | -46 °C | [7] |
| Boiling Point | 197 °C | [7] |
| Solubility | Good solubility in water | [7] |
| Density | 1.197 g/mL at 25 °C | [10] |
Table 4: Toxicological Properties of Trimethyl Phosphate
| Property | Value | Reference(s) |
| Acute Oral Toxicity (rats, LD50) | 2 g/kg | [7] |
| Genotoxicity | Consistently positive in in vivo assays | [8] |
| Carcinogenicity | Carcinogenic in female B6C3F1 mice (uterine/endometrial adenocarcinomas) | [9] |
| Reproductive Toxicity | Causes adverse effects on the male reproductive system | [8] |
| Neurotoxicity | Can cause weakness and paralysis | [6] |
Experimental Protocols
Trimethyl phosphate is typically synthesized by the reaction of phosphorus oxychloride with methanol (B129727) in the presence of a base.[7]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Methanol (CH₃OH)
-
Amine base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard reaction and distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a dry atmosphere, place a solution of methanol and the amine base in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride to the stirred mixture via the dropping funnel, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Filter the reaction mixture to remove the amine hydrochloride salt.
-
Wash the filtrate with a dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude trimethyl phosphate is then purified by fractional distillation under reduced pressure.
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[11]
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
S9 fraction (for metabolic activation)
-
Test compound (Trimethyl phosphate) dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls
Procedure:
-
Prepare serial dilutions of trimethyl phosphate.
-
In a test tube, mix the Salmonella tester strain, the test compound dilution (or control), and either the S9 mix (for metabolic activation) or a buffer.
-
After a short pre-incubation, add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Biological Activity and Signaling Pathways
Trimethyl phosphate is a known alkylating agent, and its genotoxicity is attributed to its ability to methylate DNA.[12] This can lead to mutations and, in some cases, carcinogenesis.
References
- 1. Trimethylolpropane phosphite - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethyl phosphate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Inhibition of spontaneous GABAergic transmission by trimethylolpropane phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethyl Phosphate | (CH3O)3PO | CID 10541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Repeated exposure to trimethylolpropane phosphate induces central nervous system sensitization and facilitates electrical kindling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abstract for TR-81 [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Synthesis of Trimethylolpropane Triacrylate (TMPTA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane (B17298) triacrylate (TMPTA), a trifunctional monomer widely utilized in various industrial applications, including the production of coatings, inks, adhesives, and in the biomedical field for the creation of biocompatible materials.[1][2][3] This document details the primary synthetic routes, experimental protocols, and quantitative data to support researchers and professionals in the development and optimization of TMPTA synthesis.
Introduction to Trimethylolpropane Triacrylate
Trimethylolpropane triacrylate is an important cross-linking agent known for its high reactivity, low volatility, and the excellent physical properties it imparts to polymers, such as weather, chemical, and water resistance.[1][3] It is synthesized from the esterification of trimethylolpropane with acrylic acid or its derivatives. The three main industrial methods for its preparation are direct esterification, transesterification, and the acid chloride method.[1]
Synthetic Methodologies
The selection of a synthetic route for TMPTA depends on factors such as desired purity, cost, and environmental considerations. Each method presents distinct advantages and challenges.
Direct Esterification
Direct esterification is the most common method for synthesizing TMPTA, involving the reaction of trimethylolpropane (TMP) with acrylic acid (AA) in the presence of an acid catalyst.[1] To drive the reaction to completion, water, a byproduct of the reaction, is typically removed using a water-carrying agent (azeotropic distillation) or by bubbling air through the reaction mixture.[4][5]
Reaction: Trimethylolpropane + 3 Acrylic Acid ⇌ Trimethylolpropane Triacrylate + 3 Water
Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, and heterogeneous catalysts like acidic ion-exchange resins.[1][5][6] Polymerization inhibitors such as hydroquinone (B1673460) or p-hydroxyanisole are essential to prevent the polymerization of acrylic acid and the final product during the reaction.[6][7]
Transesterification
Transesterification involves the reaction of trimethylolpropane with an acrylic acid ester, typically methyl acrylate, in the presence of a catalyst.[1] This method avoids the production of water, simplifying the purification process. The equilibrium is shifted towards the product by removing the methanol (B129727) byproduct.[8]
Reaction: Trimethylolpropane + 3 Methyl Acrylate ⇌ Trimethylolpropane Triacrylate + 3 Methanol
Acid Chloride Method
The acid chloride method utilizes acryloyl chloride to react with trimethylolpropane.[1][7] This reaction is generally faster and can be carried out at lower temperatures than direct esterification.[1] Triethylamine is often used as a catalyst and to neutralize the hydrochloric acid byproduct.[7] While this method can produce high-purity TMPTA, the high cost and corrosive nature of acryloyl chloride limit its industrial application.[1]
Reaction: Trimethylolpropane + 3 Acryloyl Chloride → Trimethylolpropane Triacrylate + 3 HCl
Quantitative Data on TMPTA Synthesis
The following tables summarize quantitative data from various synthesis methods reported in the literature, providing a comparative overview of reaction conditions and outcomes.
Table 1: Direct Esterification of Trimethylolpropane with Acrylic Acid
| Catalyst | Molar Ratio (AA:TMP) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Calcium sulfate (B86663) whisker | 3.4:1 | 98 | 5 | >96.8 (esterification rate) | 97.6 | [4] |
| Ce₂(SO₄)₃ | 3.4:1 | 95 | 5 | 98.4 | - | [9] |
| Acid ion exchanger | - | 60-70 (boiling) | 80 | Quantitative | - | [6] |
| Amberlite™ 120 IR (H+) | 6:1 | 120 | 4 | High (unspecified) | - | [5] |
| Methanesulfonic acid | - | 69 (reflux) | 7-9 | - | - | [10] |
| p-Toluenesulfonic acid | - | - | 2-9 | - | - | [11] |
Table 2: Synthesis of TMPTA via the Acid Chloride Method
| Molar Ratio (Acryloyl Chloride:TMP) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| ~3.5:1 | 40 | 3 | - | - | [7] |
| ~3.6:1 | 50 | 2.5 | - | - | [7] |
| ~4.2:1 | 60 | 2 | - | - | [7] |
| - | 80 | 3 | 97.35 | 93.62 | [7] |
Experimental Protocols
Protocol for Direct Esterification using an Acid Ion Exchanger
This protocol is based on a method described for the direct esterification of trimethylolpropane.[6]
Materials:
-
Trimethylolpropane (2.44 kg)
-
Acrylic acid (3.93 kg)
-
Acid ion exchanger (e.g., Lewatit 3333) (0.5 kg)[6]
-
Hydroquinone (9 g)
-
Styrene (19 g)
-
Petroleum ether (boiling range 60°-70° C) (1.5 L)
Equipment:
-
10 L three-necked flask
-
Mechanical stirrer
-
Water separator (Dean-Stark apparatus)
-
Gas inlet tube
-
Heating mantle
-
Vacuum pump
-
Filtration apparatus
Procedure:
-
Equip the 10 L three-necked flask with a mechanical stirrer, a water separator, and a gas inlet tube.
-
Charge the flask with trimethylolpropane, acrylic acid, the acid ion exchanger, hydroquinone, styrene, and petroleum ether.
-
Begin stirring and heat the mixture to reflux.
-
Pass a slow stream of air through the reaction mixture during esterification to aid in water removal and inhibit polymerization.
-
Continue the reaction for approximately 80 hours, monitoring the reaction progress by measuring the acid number. The reaction is considered complete when the acid number is around 32.
-
Once the reaction is complete, distill off the petroleum ether.
-
Apply a vacuum of 0.2 mm Hg at a product temperature of 40° C to remove any residual solvent.
-
Separate the esterification catalyst by filtration to obtain the crude trimethylolpropane triacrylate.
-
The resulting product should be a pale yellowish, clear liquid.
Protocol for Synthesis using the Acid Chloride Method
This protocol is adapted from a patented method for TMPTA synthesis.[7]
Materials:
-
Trimethylolpropane (e.g., 53.61 g)
-
Acryloyl chloride (e.g., 126.57 g)
-
Triethylamine (e.g., 121.29 g)
-
Hydroquinone (e.g., 2.2 g)
-
p-Hydroxyanisole (e.g., 9.92 g)
Equipment:
-
500 mL reaction kettle with stirring capability
-
Temperature control system
-
Filtration apparatus
Procedure:
-
Add trimethylolpropane, acryloyl chloride, triethylamine, hydroquinone, and p-hydroxyanisole to the 500 mL reaction kettle.
-
Control the temperature of the reaction mixture at 50°C and begin stirring.
-
Maintain the temperature and continue stirring for approximately 2.5 hours.
-
After the reaction is complete, filter the reaction solution to remove any insoluble solid impurities.
-
The filtrate is then washed and dried to yield the final product.
Visualization of Synthesis Pathways and Workflows
The following diagrams illustrate the chemical synthesis pathways and a general experimental workflow for the production of TMPTA.
Caption: Chemical pathways for the synthesis of TMPTA.
References
- 1. Page loading... [guidechem.com]
- 2. Trimethylolpropane Triacrylate: Industrial Applications and Genotoxicity_Chemicalbook [chemicalbook.com]
- 3. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. CN111302938A - Synthesis method of trimethylolpropane triacrylate - Google Patents [patents.google.com]
- 8. A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Green synthesis method of trimethylolpropane triacrylate - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN101704745B - Trimethylolpropane triacrylate and preparation method thereof - Google Patents [patents.google.com]
mechanism of action of TMPA in polymerization
An In-depth Technical Guide on the Mechanism of Action of Trimethylolpropane Triacrylate (TMPTA) in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane triacrylate (TMPTA) is a trifunctional acrylate (B77674) ester monomer that serves as a highly effective crosslinking agent in free-radical polymerization.[1] Its molecular structure, featuring three reactive acrylate groups, enables the formation of densely crosslinked, three-dimensional polymer networks. This trifunctionality is key to its utility in enhancing the mechanical strength, thermal stability, and chemical resistance of a wide array of polymeric materials. TMPTA is extensively used in applications demanding rapid curing and high performance, such as UV and electron beam (EB) curable coatings, adhesives, inks, and in the fabrication of biomaterials and 3D printed resins.[2][3][4]
Mechanism of Action in Free-Radical Polymerization
The primary mechanism of action of TMPTA in polymerization is through free-radical induced crosslinking. This process is typically initiated by thermal or photochemical means.
Initiation
The polymerization process begins with the generation of free radicals from an initiator molecule. In photopolymerization, a photoinitiator absorbs light (UV or visible) and cleaves to form initial radicals.[5] These initiators can be classified as:
-
Type I Photoinitiators: Undergo unimolecular bond cleavage upon irradiation to form free radicals.[5]
-
Type II Photoinitiators: In their excited state, they react with a co-initiator (a second molecule) to generate free radicals through a bimolecular reaction.[5]
Propagation and Crosslinking
The initial radicals react with the acrylate groups of TMPTA monomers, initiating the polymerization chain reaction. Due to its trifunctional nature, each TMPTA molecule can react with three growing polymer chains. This leads to the formation of a highly crosslinked, three-dimensional network structure.[6][3] This network formation is responsible for the rapid increase in viscosity and the eventual solidification of the material.
Termination
The polymerization process terminates when two growing radical chains react with each other, either by combination or disproportionation.
The following diagram illustrates the free-radical polymerization and crosslinking mechanism of TMPTA.
Quantitative Data on TMPTA Polymerization
The polymerization kinetics and final properties of TMPTA-based polymers are influenced by various factors, including initiator concentration, light intensity, and the presence of co-monomers.
Table 1: Influence of Photoinitiator Concentration on TMPTA Polymerization Rate
| Photoinitiator Concentration (M) | Maximum Polymerization Rate (a.u.) |
|---|---|
| 0.0005 | Increases with concentration |
| 0.001 | Reaches Maximum |
| > 0.001 | Decreases with concentration |
Data synthesized from studies on photopolymerization kinetics.[5] An optimal initiator concentration exists to maximize the polymerization rate; higher concentrations can lead to an "inner filter effect," reducing light penetration and thus the overall rate.[5]
Table 2: Effect of TMPTA on Mechanical Properties of Polymers
| TMPTA Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| 0 | Lower | Higher |
| 20 | Higher | Lower |
Data synthesized from studies on vat polymerization resins.[7] The addition of TMPTA as a crosslinker generally increases the tensile strength and rigidity of the polymer while reducing its elongation at break.[7]
Table 3: Volume Shrinkage of Different Triacrylate Monomers in Vat Polymerization
| Triacrylate Monomer | Volume Shrinkage (%) |
|---|---|
| Trimethylolpropane triacrylate (TMPTA) | ~8.06 |
| Propoxylated Glyceryl Triacrylate (PO3) | ~6.85 |
Data from a study on the effect of triacrylate monomer structure.[7] The structure of the triacrylate monomer influences the packing of the polymer chains and thus the degree of volume shrinkage upon polymerization.[7]
Experimental Protocols
General Protocol for UV Photopolymerization of TMPTA
This protocol describes a typical procedure for the UV-induced polymerization of TMPTA in a laboratory setting.
Materials:
-
Trimethylolpropane triacrylate (TMPTA) monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., 1-methyl-2-pyrrolidinone, MP, if required)[5]
-
UV curing system with a specific wavelength light source (e.g., 365 nm)
Procedure:
-
Preparation of the Formulation:
-
In a light-protected container, dissolve the photoinitiator in the TMPTA monomer. If a solvent is used to reduce viscosity, add it to the mixture. A typical concentration for the photoinitiator is around 0.001 M.[5]
-
Stir the mixture in the dark until the photoinitiator is completely dissolved.
-
-
Sample Preparation:
-
Place a defined amount of the formulation onto a substrate or into a mold of known thickness.
-
-
UV Curing:
-
Expose the sample to UV radiation of a specific intensity (e.g., 1-20 mW/cm²).[8] The exposure time will depend on the light intensity, initiator concentration, and desired degree of conversion.
-
-
Characterization:
-
Monitor the polymerization kinetics in real-time using techniques such as Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the acrylate double bonds.[9]
-
Measure the mechanical properties of the cured polymer using techniques like tensile testing.
-
Determine the thermal properties using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).[10]
-
The following diagram outlines a typical experimental workflow for TMPTA photopolymerization.
Structure-Property Relationships
The trifunctional structure of TMPTA is directly responsible for the formation of a rigid, highly crosslinked polymer network. This has a significant impact on the final properties of the material.
The logical relationship between TMPTA's structure and the resulting polymer properties is visualized below.
Conclusion
Trimethylolpropane triacrylate is a crucial monomer in the field of polymer science, primarily functioning as a crosslinking agent in free-radical polymerization. Its trifunctional nature allows for the rapid formation of dense polymer networks, leading to materials with enhanced mechanical, thermal, and chemical properties. Understanding the mechanism of action, polymerization kinetics, and structure-property relationships of TMPTA is essential for researchers and professionals in materials science and drug development to design and fabricate advanced polymeric materials for a wide range of applications.
References
- 1. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]
- 2. Trimethylolpropane Triacrylate: Industrial Applications and Genotoxicity_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimethylolpropane Triacrylate (TMPTA): A High-Performance Crosslinking Agent from Riverland Trading [riverlandtrading.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Photopolymerized multifunctional (meth)acrylates as model polymers for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to the Photopolymerization of Trimethylolpropane Triacrylate (TMPTA) for Beginners
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This guide provides a foundational understanding of the photopolymerization of Trimethylolpropane Triacrylate (TMPTA), a widely used monomer in the development of everything from industrial coatings to advanced biomedical materials.[1][2][3][4][5] This document outlines the core principles, experimental setup, and key parameters involved in the free-radical photopolymerization of TMPTA, making it an essential resource for those new to the field.
Introduction to Photopolymerization and TMPTA
Photopolymerization is a process that utilizes light energy to initiate a chain reaction, converting liquid monomers into a solid polymer network.[4] This technique offers several advantages, including rapid curing at ambient temperatures, low energy consumption, and minimal solvent emissions.[6]
Trimethylolpropane triacrylate (TMPTA) is a trifunctional monomer, meaning each molecule has three reactive acrylate (B77674) groups.[1][4] This trifunctionality allows for the formation of a highly crosslinked and robust polymer network upon curing.[5] Key properties of TMPTA that make it a popular choice in photopolymerization include its low volatility, rapid cure response, and the excellent chemical and mechanical properties it imparts to the final polymer, such as high resistance to weather, water, and abrasion.[2][3][5]
The Core Components of TMPTA Photopolymerization
Successful photopolymerization of TMPTA relies on the interplay of three key components: the monomer, the photoinitiator, and the light source.
Monomer: Trimethylolpropane Triacrylate (TMPTA)
As the building block of the polymer, TMPTA's structure and concentration are critical. It is a colorless to light yellow liquid with low viscosity, which is advantageous for many processing applications.[4]
Photoinitiators: The Catalysts of the Reaction
Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate the polymerization process.[7][8] They are a crucial component, as TMPTA itself does not efficiently absorb the light wavelengths typically used for curing.[7] Photoinitiators are generally classified into two main types:
-
Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form free radicals.[7][8]
-
Type II Photoinitiators: These undergo a bimolecular reaction, where the excited photoinitiator interacts with a co-initiator (a second molecule) to generate free radicals.[7][8]
The choice of photoinitiator and its concentration are critical parameters that influence the rate and extent of polymerization.[7]
The Photopolymerization Process: From Liquid to Solid
The photopolymerization of TMPTA is a free-radical chain reaction that proceeds in three main stages: initiation, propagation, and termination.
Mechanism of Free-Radical Photopolymerization
The following diagram illustrates the fundamental steps involved in the free-radical photopolymerization of TMPTA.
Experimental Protocol for TMPTA Photopolymerization
This section provides a generalized experimental protocol for the photopolymerization of TMPTA, suitable for beginners.
Materials:
-
Trimethylolpropane triacrylate (TMPTA) monomer
-
Photoinitiator (e.g., a Type I photoinitiator for simplicity)
-
Solvent (if necessary, e.g., 1-methyl-2-pyrrolidinone)[7]
-
UV or visible light curing system
Procedure:
-
Formulation Preparation:
-
In a suitable container, protected from ambient light, prepare the photopolymerizable formulation. A common approach is to dissolve the photoinitiator in the TMPTA monomer.
-
The concentration of the photoinitiator is a critical parameter. It is often in the range of 0.5% to 5% by weight.[8] For example, a formulation could consist of 0.5% (w/w) camphorquinone (B77051) (CQ) and 2% (w/w) iodonium (B1229267) salt (Iod) in TMPTA.[8]
-
-
Sample Preparation:
-
Place a defined volume or thickness of the formulation onto a substrate or into a mold. For kinetic studies, this might be a small sample in a microcalorimeter.[7]
-
-
Curing/Polymerization:
-
Expose the sample to a light source of appropriate wavelength and intensity to initiate polymerization. The choice of light source (e.g., halogen lamp, laser diode, LED) depends on the absorption spectrum of the photoinitiator.[8]
-
Irradiation time will vary depending on the formulation, light intensity, and desired degree of conversion.
-
-
Post-Curing (Optional):
-
In some cases, a post-curing step (e.g., gentle heating) may be employed to enhance the final properties of the polymer.
-
-
Characterization:
-
After curing, the solid polymer can be subjected to various characterization techniques to evaluate its properties.
-
The following diagram illustrates a typical experimental workflow for TMPTA photopolymerization.
Quantitative Data in TMPTA Photopolymerization
The efficiency of TMPTA photopolymerization can be quantified by measuring the final conversion of the acrylate functional groups. This data is crucial for optimizing the process and achieving the desired material properties. The following table summarizes representative data from the literature.
| Photoinitiating System (wt%) | Light Source | Final Acrylate Conversion (%) | Reference |
| CQ/Iod (0.5%/2%) | Halogen Lamp | ~55 | [8] |
| CQ/Iod (0.5%/2%) | Laser Diode @ 457 nm | ~65 | [8] |
| CQ/MDEA (0.5%/2%) | Halogen Lamp | ~60 | [8] |
| CQ/MDEA (0.5%/2%) | Laser Diode @ 457 nm | ~75 | [8] |
| CQ/MDEA/R-Br (0.5%/2%/3%) | Laser Diode @ 457 nm | ~80 | [8] |
CQ: Camphorquinone; Iod: Iodonium salt; MDEA: N-Methyldiethanolamine; R-Br: an organic bromide.
Applications of Photopolymerized TMPTA
The versatility of TMPTA and the efficiency of the photopolymerization process have led to its use in a wide array of applications, including:
-
Coatings and Inks: UV-curable coatings, inks, and varnishes for various substrates.[1][2][3]
-
3D Printing: As a component in resins for stereolithography (SLA) and other vat photopolymerization technologies.[1][9]
-
Biomedical Materials: For the fabrication of biocompatible materials for applications such as drug delivery and tissue engineering.[1]
-
Electronics: In the production of photoresists and other materials for the electronics industry.[2][3]
Conclusion
The photopolymerization of TMPTA is a powerful and versatile technique for creating highly crosslinked polymer networks with a wide range of desirable properties. By understanding the fundamental principles of the monomer, photoinitiators, and the polymerization process, researchers can effectively utilize this technology for a variety of applications. This guide provides a solid starting point for those new to the field, offering both theoretical knowledge and practical guidance for getting started with TMPTA photopolymerization.
References
- 1. Trimethylolpropane Triacrylate: Industrial Applications and Genotoxicity_Chemicalbook [chemicalbook.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. TMPTA (TRIMETHYLOLPROPANE TRIACRYLATE ) - Ataman Kimya [atamanchemicals.com]
- 4. unisunchem.com [unisunchem.com]
- 5. triwillgroup.com [triwillgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
TMPA safety and handling in the lab
An in-depth technical guide on the safe handling of a specific chemical in a laboratory setting requires precise identification of the substance . The acronym "TMPA" is associated with multiple distinct chemical compounds, each with its own unique set of properties and hazards.
To ensure the safety and accuracy of the information provided, please clarify which of the following compounds you are referring to, or provide a CAS (Chemical Abstracts Service) number for the specific "trimethoxyphenyl-A" derivative of interest:
-
Trimethyl phosphate (B84403) (CAS: 512-56-1): An organophosphorus compound used as a solvent, reagent, and in various industrial applications.
-
N,N,N',N''-Tetramethylphosphoramide: Another organophosphorus compound for which toxicity data is available.
-
3,4,5-Trimethoxyphenyl isocyanate (CAS: 1016-19-9): An isocyanate compound, which as a class, is known for being respiratory and skin sensitizers.
-
Trimethoxy(phenyl)silane (CAS: 2996-92-1): A silane (B1218182) compound with its own specific reactivity and hazards.
-
3,4,5-Trimethoxyphenylacetic acid: An organic acid.
The safety protocols, toxicity data, handling procedures, and emergency response for each of these chemicals are substantially different. Providing a generic guide without knowing the exact identity of "this compound" would be irresponsible and could lead to unsafe laboratory practices.
Upon receiving the specific chemical identity, a comprehensive and accurate technical guide will be generated that addresses all the core requirements of your request, including quantitative data tables, detailed experimental protocols, and the mandatory Graphviz visualizations for safety workflows and any relevant biological pathways.
A Technical Guide to the Solubility of Trimethylolpropane Triacrylate (TMPTA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Trimethylolpropane triacrylate (TMPTA), a trifunctional monomer widely utilized in various industrial applications, including the formulation of coatings, inks, adhesives, and in the biomedical field.[1] An understanding of its solubility is critical for optimizing reaction conditions, formulation stability, and end-product performance.
Introduction to Trimethylolpropane Triacrylate (TMPTA)
Trimethylolpropane triacrylate (TMPTA) is a clear, colorless to slightly yellow liquid with a characteristic acrid odor.[2][3] Its molecular structure, featuring three reactive acrylate (B77674) groups, allows for rapid polymerization and cross-linking, which imparts desirable properties such as high reactivity, good hardness, and excellent wear resistance to cured materials.[4][5]
Key Physicochemical Properties of TMPTA:
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₆ |
| Molecular Weight | 296.32 g/mol [6] |
| Appearance | Clear, colorless to light yellow liquid[2][7] |
| Density | Approximately 1.10 - 1.12 g/cm³ at 20-25°C[2][4] |
| Boiling Point | >200°C[6] |
| Melting Point | Approximately -66°C[6] |
Solubility Profile of TMPTA
The solubility of a substance is a critical parameter in its application, dictating its behavior in various formulations and synthesis processes. TMPTA's solubility is influenced by its molecular structure, which contains both polar ester groups and a nonpolar hydrocarbon backbone.
Qualitative Solubility
TMPTA is generally characterized by its good solubility in a range of organic solvents and limited solubility in water.[2][8] This is attributed to the principle of "like dissolves like," where the nonpolar character of the bulk of the TMPTA molecule favors interaction with organic solvents.
-
Organic Solvents : TMPTA is widely reported to be soluble in common organic solvents such as acetone, ethanol, and toluene.[2] It is also expected to be soluble in other solvents like chloroform (B151607) due to its larger hydrophobic aliphatic chains.[8]
-
Water : The presence of ester functionalities provides some polar character, but the overall hydrophobic nature of the molecule leads to limited solubility in water.[8]
Quantitative Solubility Data
Obtaining precise quantitative solubility data for TMPTA in various organic solvents is challenging as it is not widely published in readily accessible literature. The majority of available information is qualitative. However, a specific value for its solubility in water has been reported.
Table 1: Quantitative Solubility of TMPTA
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 5.0 g/L (0.5 g/100 mL)[9] |
| Acetone | Not specified | Soluble (Quantitative data not readily available)[2] |
| Ethanol | Not specified | Soluble (Quantitative data not readily available)[2] |
| Toluene | Not specified | Soluble (Quantitative data not readily available)[2] |
Note: The term "soluble" indicates that a significant amount of TMPTA can be dissolved, but the exact concentration at saturation is not specified in the available literature.
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data for their specific applications, experimental determination is recommended. The following is a detailed protocol based on the gravimetric method, adapted for a liquid solute like TMPTA.
Materials and Equipment
-
Trimethylolpropane triacrylate (TMPTA) of known purity
-
Selected solvents (e.g., acetone, ethanol, toluene, deionized water)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath for temperature control
-
Glass vials with airtight caps
-
Calibrated pipettes
-
Drying oven
-
Desiccator
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add a known volume of the chosen solvent to a series of glass vials.
-
Incrementally add TMPTA to each vial, ensuring vigorous mixing after each addition.
-
Continue adding TMPTA until an excess, undissolved phase of TMPTA is observed, indicating that the solution is saturated.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, cease agitation and allow the undissolved TMPTA to settle.
-
Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.
-
Record the exact weight of the evaporating dish with the solution.
-
-
Solvent Evaporation:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the TMPTA. The temperature should be below the boiling point of TMPTA but above that of the solvent.
-
Dry the sample to a constant weight.
-
-
Data Calculation:
-
Weigh the evaporating dish containing the dried TMPTA residue.
-
The weight of the dissolved TMPTA is the final weight of the dish and residue minus the initial weight of the empty dish.
-
The weight of the solvent is the weight of the dish and solution minus the final weight of the dish and residue.
-
Calculate the solubility in grams of TMPTA per 100 g of solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of TMPTA.
Caption: Experimental workflow for the gravimetric determination of TMPTA solubility.
Conclusion
The solubility of Trimethylolpropane triacrylate is a key factor in its wide range of applications. While it is well-established that TMPTA is soluble in many common organic solvents and has limited solubility in water, precise quantitative data in the public domain is scarce. For applications requiring specific solubility values, the experimental protocol outlined in this guide provides a reliable method for their determination. Further research to quantify the solubility of TMPTA in a broader range of solvents at various temperatures would be a valuable contribution to the scientific and industrial communities.
References
- 1. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]
- 2. Bio Greenware Ltd | TMPTA - Trimethylolpropane triacrylate [biogreenware.com]
- 3. Trimethylolpropane triacrylate | C15H20O6 | CID 27423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimethylolpropane Triacrylate - Solvents - ADDTEK - Chemistry Creates Value [add-tek.com]
- 5. quartz-chem.com [quartz-chem.com]
- 6. Trimethylolpropane triacrylate | 15625-89-5 [chemicalbook.com]
- 7. ru.longchangchemical.com [ru.longchangchemical.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
An In-Depth Technical Guide to the Thermal Properties of Trimethylolpropane Ethoxylate Triacrylate (TMPA) Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (B17298) ethoxylate triacrylate (TMPA) polymers are a class of thermosetting materials formed through the polymerization of the trifunctional acrylate (B77674) monomer, trimethylolpropane ethoxylate triacrylate. The length of the ethoxylated chains in the this compound monomer is a critical determinant of the final polymer's properties. By varying the degree of ethoxylation, the flexibility, crosslink density, and, consequently, the thermal characteristics of the resulting polymer can be precisely tailored.[1] This adaptability makes this compound polymers highly valuable in a range of applications, including coatings, adhesives, and as matrices for drug delivery systems.[2][3] An understanding of their thermal behavior is paramount for optimizing processing parameters and ensuring performance in their end-use applications. This guide provides a comprehensive overview of the key thermal properties of this compound polymers, detailed experimental protocols for their characterization, and a summary of available quantitative data.
Core Thermal Properties
The key thermal properties that define the behavior of this compound polymers in response to temperature changes are the glass transition temperature (Tg), melting temperature (Tm), thermal decomposition temperature (Td), and the coefficient of thermal expansion (CTE).
Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter for amorphous or semi-crystalline polymers, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state.[4] For crosslinked polymers like those derived from this compound, the Tg is influenced by the crosslink density and the flexibility of the polymer chains between crosslinks. A higher degree of ethoxylation introduces longer, more flexible chains, which generally leads to a lower Tg. Conversely, non-ethoxylated trimethylolpropane triacrylate (TMPTA) exhibits a higher Tg due to its rigid, densely crosslinked structure.[5] One source indicates a glass transition temperature of approximately 62 °C for the non-ethoxylated TMPTA polymer.[5]
Melting Temperature (Tm): The melting temperature is the temperature at which a crystalline polymer transitions from an ordered solid to a disordered liquid state. As this compound polymers are typically amorphous or semi-crystalline thermosets, a distinct melting point may not always be observed. Instead, a broader melting range might be present, or the material may decompose before melting.
Thermal Decomposition Temperature (Td): The thermal decomposition temperature signifies the onset of chemical degradation of the polymer. For this compound polymers, thermal stability is a key attribute, with the crosslinked network structure providing significant resistance to thermal breakdown.[6] Studies have shown that the thermal degradation of crosslinked TMPTA polymers can begin at around 400 °C.[3] The incorporation of this compound as a crosslinker has been demonstrated to significantly enhance the thermal stability of other polymers. For instance, cross-linking poly(methyl methacrylate) (PMMA) with TMPTA can increase the onset of degradation by nearly 100 °C.
Coefficient of Thermal Expansion (CTE): The coefficient of thermal expansion quantifies the change in a material's size in response to a change in temperature. A lower CTE is generally desirable for applications requiring dimensional stability over a range of temperatures. For crosslinked polymers, the CTE is influenced by the density of crosslinks and the molecular structure between them. While specific quantitative data for this compound polymers is limited in the available literature, it is a critical parameter for assessing the material's suitability in applications where thermal cycling is expected.
Summary of Quantitative Thermal Properties
The following table summarizes the available quantitative data on the thermal properties of this compound polymers. It is important to note that these values can be influenced by the specific curing conditions, the presence of other components in the formulation, and the analytical method used for measurement.
| Polymer System | Property | Value |
| Trimethylolpropane Triacrylate (TMPTA) | Glass Transition Temperature (Tg) | 62 °C[5] |
| Unspecified this compound Polymer | Phase Transition Temperature | ~104 °C[6] |
| Crosslinked TMPTA Polymer | Onset of Thermal Degradation | ~400 °C[3] |
Experimental Protocols
Accurate determination of the thermal properties of this compound polymers requires precise experimental methodologies. The following sections detail the standard protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermomechanical Analysis (TMA).
Differential Scanning Calorimetry (DSC) for Tg and Tm Determination
DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[7] It is the primary method for determining the glass transition temperature and can also be used to identify melting and crystallization events.[7]
Methodology:
-
Sample Preparation: A small sample of the cured this compound polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a temperature below the expected Tg (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a temperature above the expected transitions.
-
Hold the sample at the high temperature for a few minutes to erase any prior thermal history.
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan at the same rate. The Tg is typically determined from the second heating curve to ensure a consistent thermal history.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition. Melting peaks appear as endothermic events, and the peak maximum is taken as the melting temperature.
Thermogravimetric Analysis (TGA) for Thermal Decomposition (Td)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small sample of the cured this compound polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition (Td) is often determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Thermomechanical Analysis (TMA) for Coefficient of Thermal Expansion (CTE)
TMA measures the dimensional changes of a material as a function of temperature under a constant load. It is the primary technique for determining the coefficient of thermal expansion.
Methodology:
-
Sample Preparation: A sample of the cured this compound polymer with a well-defined geometry (e.g., a rectangular film or a cylindrical rod) is prepared. The surfaces should be flat and parallel.
-
Instrument Setup: The sample is placed in the TMA furnace, and a probe is brought into contact with the sample surface with a small, constant force.
-
Temperature Program: The sample is heated over the desired temperature range at a controlled rate (e.g., 5 °C/min).
-
Data Analysis: The TMA curve plots the change in the sample's dimension (e.g., length) versus temperature. The slope of this curve is used to calculate the coefficient of linear thermal expansion (α) using the formula: α = (ΔL / L₀) / ΔT, where ΔL is the change in length, L₀ is the initial length, and ΔT is the change in temperature.
Synthesis of this compound Polymers
The synthesis of trimethylolpropane ethoxylate triacrylate (this compound) monomers typically involves a two-step process: ethoxylation of trimethylolpropane followed by esterification with acrylic acid.[8] The resulting monomer can then be polymerized, often through UV curing, to form the crosslinked this compound polymer.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound polymers.
References
- 1. Fabrication and characterization of thiol-triacrylate polymer via Michael addition reaction for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. Ethoxylated trimethylolpropane triacrylate | 28961-43-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers [mdpi.com]
- 6. TRIMETHYLOLPROPANE ETHOXYLATE TRIACRYLATE - Ataman Kimya [atamanchemicals.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Early Research on Trimethylolpropane Acrylates (TMPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning Trimethylolpropane (B17298) Acrylates (TMPA), with a primary focus on Trimethylolpropane Trimethacrylate (TMPTMA) and Trimethylolpropane Triacrylate (TMPTA). These trifunctional monomers have been pivotal as crosslinking agents and reactive diluents in the development of a wide array of polymeric materials. This document delves into their synthesis, polymerization mechanisms, and early applications, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a valuable resource for professionals in polymer chemistry, materials science, and drug development.
Core Concepts: Synthesis of Trimethylolpropane Acrylates
The industrial production of this compound primarily relies on two principal chemical pathways: direct esterification and transesterification. These methods are foundational to synthesizing both TMPTMA and TMPTA, with the choice of reactants being the key differentiator.
Direct Esterification
Direct esterification involves the reaction of trimethylolpropane (TMP) with either methacrylic acid to produce TMPTMA or acrylic acid for TMPTA. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and requires the removal of water to drive the equilibrium towards the product.[1]
Experimental Protocol: Synthesis of TMPTA via Direct Esterification
-
Reactants: Trimethylolpropane (TMP), Acrylic Acid (AA), p-toluenesulfonic acid (catalyst), hydroquinone (B1673460) (polymerization inhibitor), and toluene (B28343) or cyclohexane (B81311) (water-carrying agent).[1]
-
Apparatus: A reaction kettle equipped with a stirrer, heating mantle, distillation column, and condenser.
-
Procedure:
-
Charge the reaction kettle with TMP, acrylic acid in a molar ratio of approximately 1:3.4, p-toluenesulfonic acid (as catalyst), and hydroquinone (as polymerization inhibitor).[2]
-
Add the water-carrying agent (e.g., toluene).
-
Heat the mixture to reflux, typically between 70-90°C.[1] The water produced during the reaction is removed as an azeotrope with the solvent.
-
The reaction is monitored until the theoretical amount of water is collected.
-
After completion, the reaction mixture is cooled. The product is then purified, which may involve neutralization of the acid catalyst, washing with water, and removal of the solvent and unreacted monomers under vacuum.
-
Transesterification
Transesterification offers an alternative route, reacting TMP with an acrylic or methacrylic acid ester, typically methyl acrylate (B77674) (MA) or methyl methacrylate (B99206) (MMA). This process is also catalyzed and involves the removal of the alcohol byproduct (methanol) to favor the formation of the desired triester.[3] This method can sometimes be preferred due to milder reaction conditions and potentially higher purity of the final product.
Experimental Protocol: Synthesis of TMPTMA via Transesterification
-
Reactants: Trimethylolpropane (TMP), Methyl Methacrylate (MMA), a catalyst (e.g., a mixture of calcium oxide and lithium chloride), and a polymerization inhibitor (e.g., TEMPO and hydroquinone).[3]
-
Apparatus: A stirred tank reactor equipped with a heating system, distillation column, and condenser.
-
Procedure:
-
Combine TMP, MMA, the catalyst mixture, and polymerization inhibitors in the reactor.[3]
-
Heat the mixture to generate reflux. Continuously feed air into the reactor.[3]
-
The methanol (B129727) produced is removed as an azeotrope with MMA through the distillation column. The reflux ratio is controlled to manage the removal rate.[3]
-
The reaction proceeds until the formation of methanol ceases.
-
The final product is purified by removing the catalyst and excess MMA, followed by decolorization.[3]
-
Polymerization and Crosslinking Mechanisms
This compound monomers are highly reactive due to their three vinyl groups, enabling them to form densely crosslinked polymer networks. The most common mechanism for their polymerization is free-radical polymerization, which can be initiated by thermal or photochemical means.
Free-Radical Photopolymerization
Photopolymerization is a widely utilized technique for curing this compound-containing formulations, offering rapid, solvent-free, and spatially controllable curing. This process involves a photoinitiator that, upon absorption of light (typically UV), generates free radicals. These radicals then initiate the polymerization of the acrylate or methacrylate groups.
Experimental Protocol: Photopolymerization of TMPTA
-
Materials: Trimethylolpropane triacrylate (TMPTA), a photoinitiator (e.g., 2,2-dimethoxy-2-phenyl-acetophenone), and potentially a solvent or co-monomer.
-
Procedure:
-
Prepare a solution of TMPTA with a small percentage of the photoinitiator.
-
Place the solution as a thin film between two transparent plates (e.g., NaCl for IR spectroscopy) or in a mold.
-
Expose the sample to a UV light source with a specific wavelength and intensity.
-
The polymerization kinetics can be monitored in real-time by techniques such as Fourier-transform infrared (FTIR) spectroscopy, tracking the disappearance of the C=C double bond peak.[4]
-
The polymerization proceeds through the classical steps of initiation, propagation, and termination. The trifunctional nature of this compound leads to the rapid formation of a three-dimensional network structure.
Early Applications and Material Properties
The unique properties of this compound-based polymers, such as high crosslink density, thermal stability, and chemical resistance, led to their early adoption in several fields, including dental materials, coatings, and as crosslinking agents for elastomers.
Dental Resins
In dentistry, TMPTMA has been investigated as a crosslinking agent in composite restorative materials. The goal is to create a durable material with low polymerization shrinkage.[5] Early dental composites were often based on Bis-GMA, and TMPTMA was explored as a co-monomer to improve the mechanical properties of the cured resin.[6]
Crosslinking Agent for Rubbers
TMPTA has been used as a co-agent in the vulcanization of rubbers, such as ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.[7] The addition of TMPTA can enhance the crosslinking efficiency, leading to improved mechanical properties of the vulcanized rubber.[7]
Radiation Curing
The rapid curing characteristics of this compound make it highly suitable for radiation-curable coatings, inks, and adhesives.[8] Electron beam or UV irradiation can be used to initiate polymerization, resulting in a hard, durable finish.[8]
Quantitative Data Summary
The following tables summarize quantitative data extracted from early research on this compound applications, focusing on material properties.
| Material System | TMPTA Concentration (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) | Rockwell Hardness (L scale) | Reference |
| Polypropylene-Cellulose Biocomposite | 0 | 25.5 | - | 4.2 | 60 | [9][10] |
| Polypropylene-Cellulose Biocomposite | 2.0 | 32.0 | - | 5.8 | 68 | [9][10] |
| Polypropylene-Cellulose Biocomposite | 3.0 | 30.5 | - | 5.5 | 66 | [9][10] |
| Polypropylene-Cellulose Biocomposite | 5.0 | 28.0 | - | 5.1 | 64 | [9][10] |
| Polypropylene-Cellulose Biocomposite | 7.0 | 26.5 | - | 4.8 | 62 | [9][10] |
| Polymer System | Crosslinker | Equilibrium Swelling (%) | Reference |
| Acrylamide (AAm) | TMPTA | 1360 | [9] |
| AAm/Crotonic Acid (CA) | TMPTA | 1520 - 2980 | [9] |
| Acrylamide (AAm) | 1,4-butanediol dimethacrylate (BDMA) | 780 | [9] |
| Monomer System | Volume Shrinkage (%) | Reference |
| 1,1,1-trimethylolpropane triacrylate | 10.5 - 13.5 | [5] |
| 1,1,1-trimethylolpropane trimethacrylate | 7.5 - 9.5 | [5] |
| ethylene glycol dimethacrylate | 11.5 - 13.5 | [5] |
| triethylene glycol dimethacrylate | 7.0 - 8.5 | [5] |
Visualizing Core Processes
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the synthesis and application of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]
- 4. "Photopolymerization of Acrylates Using N-Aliphaticmaleimides as Photoi" by Shan C. Clark, Charles E. Hoyle et al. [aquila.usm.edu]
- 5. Photopolymerized multifunctional (meth)acrylates as model polymers for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]
- 8. Trimethylolpropane Triacrylate: Industrial Applications and Genotoxicity_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. jestec.taylors.edu.my [jestec.taylors.edu.my]
Methodological & Application
Application Notes and Protocols: Utilizing Trimethylolpropane Acrylate (TMPA) in Hydrogel Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels have emerged as a versatile platform in biomedical applications, including drug delivery and tissue engineering, owing to their high water content, biocompatibility, and tunable physical properties.[1][2][3] The selection of a suitable crosslinking agent is paramount in tailoring hydrogel characteristics to meet the demands of specific applications. Trimethylolpropane (B17298) acrylate (B77674) (TMPA) and its derivatives, such as trimethylolpropane triacrylate (TMPTA), are highly effective multifunctional acrylate monomers used as crosslinkers in the formulation of hydrogels.[4][5] The trifunctional nature of TMPTA allows for the formation of a densely crosslinked polymer network, which significantly enhances the mechanical strength, and stability of the hydrogel.[5]
These application notes provide a comprehensive overview of the use of this compound as a crosslinker in hydrogel formulations. We will cover experimental protocols for hydrogel synthesis, mechanical characterization, swelling studies, drug release assays, and biocompatibility evaluation. Furthermore, we will explore the influence of this compound on cellular behavior through key signaling pathways relevant to tissue engineering applications.
Data Presentation
The inclusion of this compound as a crosslinker allows for the precise control of hydrogel properties. The following tables summarize quantitative data from studies on various this compound-crosslinked hydrogel systems.
Table 1: Mechanical Properties of this compound-Crosslinked Hydrogels
| Hydrogel Composition | Crosslinker Concentration | Test Method | Storage Modulus (G') | Compressive Modulus (E) | Compressive Strength | Reference |
| Dextran Methacrylate (B99206) (DexMa) / TMPTA | 4:1 (DexMa:TMPTA molar ratio) | Rheology | ~15 kPa | - | - | [6] |
| Dextran Methacrylate (DexMa) / TMPTA | 2:1 (DexMa:TMPTA molar ratio) | Rheology | ~25 kPa | - | - | [6] |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | - | Dynamic Mechanical Analysis | 84.5 - 94.6 °C (Tg) | - | - | [7] |
| Poly(acrylamide) (PAAm) / TMPTA | 0.10 mol% | Compression | - | - | ~1.1 MPa | [8] |
| Protein-based (BSA) | Not Specified | Rheology | 10.9 ± 0.6 kPa | - | - | [9] |
| Protein-based (Casein) | Not Specified | Rheology | 24.8 ± 1.2 kPa | - | - | [9] |
| Poly(N,N-diethylacrylamide) (PDEAAm) based | Not Specified | Rheology | ~10 kPa | - | - | [10] |
Table 2: Swelling Ratios of this compound-Crosslinked Hydrogels
| Hydrogel Composition | Crosslinker | Swelling Medium | Equilibrium Swelling Ratio (%) | Reference |
| Acrylamide / Crotonic Acid | TMPTA | Water | 1520 - 2980 | [11] |
| Acrylamide / Sodium Acrylate | TMPTA | Water | 780 - 4510 | [12] |
| Acrylamide / Sodium Acrylate | TMPTA | 0.9% NaCl | ~100 | [13] |
| Dextran Methacrylate | - | Water | 67 - 227 | [14] |
| Poly(acrylamide-co-acrylic acid) | - | pH 3.0 | ~15 g/g | [15] |
| Poly(acrylamide-co-sodium acrylate) | - | Water | 108.5 g/g | [16] |
Table 3: Drug Release Characteristics from this compound-Crosslinked Hydrogels
| Hydrogel System | Drug | Release Profile | Key Findings | Reference |
| HEMA / TMPT | Cetylpyridinium Chloride (CPC) | Sustained Release | 50% HEMA/50% TMPT formulation demonstrated the longest release of CPC. | [17] |
| Poly(lactic-co-glycolic acid) (PLGA) microspheres in PVA hydrogel | Dexamethasone (B1670325) | Biphasic: Initial burst followed by zero-order release | Release sustained for over 1.5 months. | [18] |
| Thermosensitive ABA triblock copolymer | Dexamethasone | First-order kinetics | Sustained release for over 430 days. | [3] |
| PLGA-PEG-PLGA hydrogel | Dexamethasone | Sustained Release | Release for 47 to 62 days. | [19] |
| Lyotropic Liquid Crystals | Dexamethasone | Controlled release with a 3-hour lag time | Followed Korsmeyer-Peppas and Weibull models. | [20] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound-containing hydrogels are provided below.
Protocol 1: Synthesis of Dextran Methacrylate (DexMa)-TMPTA Hydrogel via Photopolymerization
This protocol is adapted from methodologies for synthesizing polysaccharide-based hydrogels.[21]
Materials:
-
Dextran (Mw 40,000 g/mol )
-
Methacrylic anhydride (B1165640) (MA)
-
Triethylamine (B128534) (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Dextran Methacrylation (DexMa Synthesis):
-
Dissolve Dextran in anhydrous DMSO to a final concentration of 100 mg/mL.
-
Add methacrylic anhydride and triethylamine as a catalyst. The molar ratio of MA to dextran's glucose units will determine the degree of substitution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Neutralize the reaction with the addition of 1 M HCl.
-
Purify the DexMa by dialysis against deionized water for 3-5 days, with frequent water changes.
-
Lyophilize the purified DexMa solution to obtain a white powder.
-
-
Hydrogel Precursor Solution Preparation:
-
Dissolve the lyophilized DexMa powder in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v).
-
Add TMPTA as the crosslinker. The molar ratio of methacrylate groups on DexMa to TMPTA will influence the final mechanical properties.[6]
-
Add the photoinitiator (e.g., 0.05-0.1% w/v Irgacure 2959) to the precursor solution and mix thoroughly until dissolved.
-
-
Photocrosslinking:
-
Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a defined spacer thickness).
-
Expose the solution to UV light (e.g., 365 nm) for a specified duration (e.g., 5-10 minutes). The exposure time and intensity will affect the crosslinking density.
-
Carefully remove the crosslinked hydrogel from the mold.
-
Protocol 2: Mechanical Testing - Uniaxial Compression
This protocol is based on standard methods for hydrogel mechanical characterization.[9][22]
Equipment:
-
Universal testing machine with a suitable load cell (e.g., 10 N)
-
Parallel compression plates
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Equilibrate the samples in PBS at 37°C for 24 hours before testing.
-
Place a hydrogel sample on the lower compression platen, ensuring it is centered.
-
Lower the upper platen until it makes contact with the sample surface (a small preload is typically applied).
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min) until the hydrogel fractures.
-
Record the stress-strain data.
-
Calculate the compressive modulus from the initial linear region of the stress-strain curve. The compressive strength is the maximum stress the hydrogel can withstand before failure.
Protocol 3: Swelling Studies
This protocol follows established gravimetric methods to determine the swelling behavior of hydrogels.[11][16]
Procedure:
-
Prepare disc-shaped hydrogel samples and lyophilize them to a constant dry weight (Wd).
-
Immerse the dried hydrogels in a swelling medium (e.g., deionized water or PBS) at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).
-
Continue until the hydrogel weight remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio at each time point using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Protocol 4: In Vitro Drug Release Assay
This protocol outlines a typical method for assessing the release of a therapeutic agent from a hydrogel.[3][18]
Procedure:
-
Load the hydrogel with the drug of interest, either by incorporating it into the precursor solution before crosslinking or by soaking the crosslinked hydrogel in a drug solution.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) in a shaker bath to ensure sink conditions.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 5: Biocompatibility Evaluation - MTT Cytotoxicity Assay
This protocol is a standard method for assessing the in vitro cytotoxicity of a biomaterial.[23]
Materials:
-
Cell line (e.g., L929 fibroblasts)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
Procedure:
-
Extract Preparation: Incubate the hydrogel samples in cell culture medium (e.g., at a surface area to medium volume ratio of 3 cm²/mL) for 24 hours at 37°C to create an extract.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Remove the culture medium and replace it with the prepared hydrogel extracts. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol (B47542) solution).
-
Incubation: Incubate the cells with the extracts for 24-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the negative control.
Protocol 6: Biocompatibility Evaluation - Hemolysis Assay
This protocol is based on the ISO 10993-4 standard for evaluating the hemocompatibility of medical devices.[24]
Materials:
-
Fresh whole blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., deionized water)
-
Negative control (e.g., PBS)
Procedure:
-
Erythrocyte Suspension Preparation:
-
Centrifuge the whole blood to separate the erythrocytes.
-
Wash the erythrocytes with PBS multiple times.
-
Resuspend the erythrocytes in PBS to a final concentration of 2% (v/v).
-
-
Incubation:
-
Place the hydrogel samples in test tubes.
-
Add the erythrocyte suspension to the tubes containing the hydrogel samples, as well as to the positive and negative control tubes.
-
Incubate the tubes at 37°C for 1-4 hours with gentle agitation.
-
-
Analysis:
-
Centrifuge the tubes to pellet the intact erythrocytes.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each sample relative to the positive control (100% hemolysis).
-
Signaling Pathways and Visualizations
The interaction of cells with this compound-containing hydrogels can trigger specific signaling pathways that are crucial for directing cell fate in tissue engineering applications.
Experimental Workflow for Hydrogel Formulation and Characterization
The following diagram illustrates a typical workflow for the development and testing of this compound-crosslinked hydrogels.
Caption: Workflow for this compound-hydrogel synthesis and evaluation.
Integrin-Mediated Cell Adhesion and Mechanotransduction
Hydrogels can be functionalized with adhesion motifs (e.g., RGD peptides) to mimic the extracellular matrix (ECM). Cell adhesion to these hydrogels via integrin receptors triggers downstream signaling that influences cell behavior.[2][23] The stiffness of the hydrogel, modulated by the concentration of this compound, plays a critical role in this process.[5][25]
Caption: Integrin-mediated signaling in response to hydrogel cues.
VEGF Signaling Pathway in Angiogenesis
For tissue engineering applications, hydrogels can be designed to release growth factors like Vascular Endothelial Growth Factor (VEGF) to promote angiogenesis.[26]
Caption: VEGF signaling cascade for angiogenesis.
References
- 1. Evaluation of Hydrogels Presenting Extracellular Matrix-Derived Adhesion Peptides and Encapsulating Cardiac Progenitor Cells for Cardiac Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Self-Healing Thermosensitive Hydrogel for Sustained Release of Dexamethasone for Ocular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of hydrogel stiffness by external stimuli: soft materials for mechanotransduction studies - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Reinforcement of Dextran Methacrylate-Based Hydrogel, Semi-IPN, and IPN with Multivalent Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanical Properties of Protein-Based Hydrogels Derived from Binary Protein Mixtures—A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. web.itu.edu.tr [web.itu.edu.tr]
- 14. Synthesis and characterization of dextran-methacrylate hydrogels and structural study by SEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aidic.it [aidic.it]
- 17. Development of sustained antimicrobial-release systems using poly(2-hydroxyethyl methacrylate)/trimethylolpropane trimethacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo performance of dexamethasone loaded PLGA microspheres prepared using polymer blends - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. cusabio.com [cusabio.com]
Application Notes and Protocols for TMPA-Based 3D Printing Resins in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing trimethylolpropane (B17298) triacrylate (TMPA)-based resins for 3D printing applications in research and drug development. This document outlines protocols for resin formulation, 3D printing, post-processing, and characterization, as well as providing key data for experimental planning.
Introduction to this compound-Based Resins
Trimethylolpropane triacrylate (TMPTA or this compound) is a trifunctional monomer widely used as a crosslinking agent in photopolymer resins for 3D printing.[1] Its three acrylate (B77674) groups enable the formation of densely crosslinked polymer networks upon exposure to UV light, resulting in materials with high mechanical strength, thermal stability, and chemical resistance.[1] These properties make this compound-based resins well-suited for a variety of applications in research and drug development, including the fabrication of tissue engineering scaffolds, microfluidic devices, and drug delivery systems.[1][2]
Key Advantages of this compound-based Resins:
-
High Mechanical Strength: The high crosslink density provides robust and durable printed parts.
-
Fast Curing Speed: The reactivity of the acrylate groups allows for rapid photopolymerization, enabling faster printing times.[3]
-
Tunable Properties: The mechanical and chemical properties of the resin can be tailored by adjusting the concentration of this compound and other components in the formulation.
-
Biocompatibility: With appropriate post-processing, this compound-based materials can be rendered biocompatible for cell culture and in vivo applications.[2]
Safety Considerations: It is important to note that TMPTA has been reclassified by the European Chemicals Agency (ECHA) as a Category 2 carcinogen.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling uncured resin. Work should be conducted in a well-ventilated area.
Resin Formulation Protocols
The properties of a this compound-based resin can be tailored by adjusting the formulation. Below are two example formulations for different applications.
Standard Resin for Tissue Engineering Scaffolds
This formulation is designed to create a biocompatible and mechanically stable scaffold for cell culture and tissue engineering applications.
| Component | Function | Example Concentration (wt%) |
| Trimethylolpropane triacrylate (this compound) | Crosslinker | 40.6%[5] |
| Acryloyl morpholine (B109124) (ACMO) | Monomer | 56.7%[5] |
| Di(ethylene glycol) diacrylate (DEGDA) | Monomer | 2.7%[5] |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Photoinitiator | 0.25% - 3%[6][7] |
Protocol for Resin Preparation:
-
In a light-protected, amber glass bottle, combine the monomers (this compound, ACMO, and DEGDA).
-
Place the bottle on a magnetic stirrer and mix at 500 rpm for 30 minutes to ensure a homogeneous mixture.
-
Add the photoinitiator (TPO) to the mixture.
-
Continue stirring for at least 60 minutes, or until the photoinitiator is completely dissolved.[5]
-
Store the resin in a cool, dark place until use.
Thermo-Responsive Hydrogel for Cell Stimulation Studies
This formulation creates a "smart" hydrogel that changes its properties in response to temperature, which can be used for mechanical stimulation of cells.
| Component | Function | Example Concentration (wt%) |
| Trimethylolpropane triacrylate (TMPTA) | Network-forming monomer | Varies |
| N-isopropyl acrylamide (B121943) (NiPAAm) | Thermo-responsive monomer | Varies |
| Dimethylaminoethyl acrylate (DMAEA) | Cationic monomer for enhanced cell interaction | Varies |
| 4-acryloyl morpholine (AMO) | Adjusts phase transition temperature | Varies |
| Glycofurol | Biocompatible solvent | Varies |
| Photoinitiator (e.g., TPO-L) | Initiates polymerization | 0.5% - 2% |
Note: The exact ratios of the monomers in this formulation can be adjusted to achieve the desired phase transition temperature and mechanical properties.[3]
3D Printing and Post-Processing Protocols
Vat photopolymerization techniques such as Stereolithography (SLA) and Digital Light Processing (DLP) are commonly used for printing this compound-based resins.
3D Printing Workflow
The following diagram illustrates the general workflow for 3D printing with this compound-based resins.
Caption: General workflow for 3D printing with this compound-based resins.
Recommended 3D Printing Parameters
The optimal printing parameters will vary depending on the specific printer and resin formulation. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Impact on Print Quality |
| Layer Height | 25 - 100 µm[8] | Thinner layers provide higher resolution but increase print time. |
| Exposure Time (per layer) | 2 - 15 seconds[8] | Longer exposure increases curing depth and mechanical strength but can lead to over-curing and loss of detail. |
| Bottom Layer Exposure Time | 20 - 60 seconds[8] | Longer exposure for the initial layers ensures good adhesion to the build plate. |
| Lift Speed | 60 - 180 mm/min | Slower speeds reduce stress on the part during the peel process, minimizing print failures. |
| UV Light Wavelength | 385 - 405 nm | Must match the absorption spectrum of the photoinitiator. |
Example Parameters for Formlabs Form 3 (Clear Resin at 100 microns): [9]
-
Layer Height: 100 µm
-
Minimum Supported Wall Thickness: 0.2 mm
-
Minimum Unsupported Wall Thickness: 0.2 mm
-
Maximum Unsupported Overhang Length: 5.0 mm
-
Minimum Hole Diameter: 0.5 mm
Post-Processing Protocol
Proper post-processing is critical for removing residual uncured resin, achieving optimal mechanical properties, and ensuring biocompatibility.
1. Washing:
-
Objective: Remove uncured resin from the surface of the printed part.
-
Protocol:
-
Carefully remove the printed part from the build platform.
-
Immerse the part in a container of isopropyl alcohol (IPA) or tripropylene (B76144) glycol monomethyl ether (TPM).[10][11]
-
Agitate the part in the solvent for 5-10 minutes. An ultrasonic cleaner can improve cleaning efficiency.[11]
-
For complex geometries, a second wash in a clean batch of solvent may be necessary.
-
2. Drying:
-
Objective: Evaporate the cleaning solvent from the part.
-
Protocol:
-
Remove the part from the solvent bath.
-
Allow the part to air dry completely in a well-ventilated area. Compressed air can be used to speed up the process.[12]
-
3. Post-Curing:
-
Objective: Fully polymerize the resin to achieve maximum mechanical strength and stability.
-
Protocol:
-
Place the dry, cleaned part in a UV curing chamber.
-
Expose the part to UV light (typically 405 nm) and heat.[13]
-
Curing time and temperature will vary depending on the resin and part geometry. Consult the resin manufacturer's recommendations. For some engineering resins, post-curing can take up to 120 minutes.[13]
-
Rotate the part during curing to ensure even exposure.[12]
-
4. Sterilization (for Biological Applications):
-
Objective: Eliminate microbial contamination for cell culture and in vivo studies.
-
Protocol:
-
Ethanol (B145695) Sterilization: Immerse the post-cured part in 70% ethanol for 30 minutes, followed by rinsing with sterile phosphate-buffered saline (PBS).
-
Autoclaving: While effective, autoclaving may deform some this compound-based polymers. Test a sample part first.
-
Ethylene Oxide (EtO) Gas Sterilization: A low-temperature method suitable for heat-sensitive materials.
-
UV Sterilization: Expose the part to germicidal UV-C light (254 nm) for 30 minutes per side.
-
Characterization and Performance Data
Mechanical Properties
The mechanical properties of this compound-based scaffolds can be tailored by adjusting the resin formulation and 3D printing parameters.
| Property | Typical Range for this compound-based Scaffolds |
| Compressive Modulus | 2 - 15 MPa[1][14] |
| Tensile Strength | 7.8 ± 0.12 MPa[6] |
| Elongation at Break | Can be tuned with formulation |
Biocompatibility
The biocompatibility of 3D printed parts is crucial for applications involving direct contact with cells or tissues.
Cytotoxicity Assessment:
-
Method: In vitro cytotoxicity is commonly assessed using methods like the MTT assay, which measures the metabolic activity of cells cultured with extracts from the 3D printed material.[12][15] A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[2]
-
Expected Results: Freshly polymerized resins may show some cytotoxicity due to leachable unreacted monomers.[16] However, after proper post-curing and sterilization, this compound-based materials can exhibit high cell viability (often >85-90%).[2] For example, one study on a 3D printed methacrylate-based denture base resin showed a decrease in human gingival fibroblast viability by 35% at 24 hours.[2]
Cell Adhesion and Proliferation:
-
Method: Cell adhesion and proliferation can be visualized using scanning electron microscopy (SEM) and quantified with assays like the AlamarBlue assay.
-
Expected Results: The surface topography and chemistry of the 3D printed scaffold can influence cell attachment and growth.[1] this compound-based scaffolds have been shown to support the adhesion and proliferation of various cell types, including fibroblasts and mesenchymal stem cells.[3][17]
Drug Delivery Applications
This compound-based scaffolds can be loaded with therapeutic agents for controlled drug release.
Drug Release Kinetics:
-
Mechanism: Drug release from 3D printed scaffolds is often diffusion-controlled, with an initial burst release followed by a sustained release phase.[6][16]
-
Modeling: The release profile can be fitted to mathematical models such as the Higuchi, Korsmeyer-Peppas, and Peppas-Sahlin models to understand the release mechanism.[10][16][18]
-
Tuning Release: The drug release rate can be controlled by adjusting the scaffold's porosity, infill density, and wall thickness.[16] Lower infill densities generally lead to a higher burst release.[16]
Advanced Applications: Influence on Cell Signaling
The physical and chemical properties of 3D printed scaffolds can provide cues that influence cell behavior, including differentiation, through the activation of specific signaling pathways.
Osteogenic Differentiation
For bone tissue engineering applications, scaffolds are designed to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.
Caption: Influence of scaffold properties on osteogenic signaling pathways.
Scaffold microarchitecture and the incorporation of bioactive molecules can significantly impact osteogenic differentiation.[15] For example, strontium-containing scaffolds have been shown to stimulate bone differentiation through the activation of L-type calcium channels and downstream signaling pathways like MAPK. The stiffness of the scaffold can also influence cell fate, with stiffer matrices generally favoring osteoblast differentiation. By tuning the this compound concentration and scaffold design, it is possible to create microenvironments that promote specific cellular responses for tissue regeneration.
References
- 1. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 2. In Vitro Study Regarding Cytotoxic and Inflammatory Response of Gingival Fibroblasts to a 3D-Printed Resin for Denture Bases [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. radtech.org [radtech.org]
- 6. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of resin and process parameters for microfabrication by laser and projection-based stereolithography [politesi.polimi.it]
- 8. How to Design for 3D Printed Parts on the Form 3 | Formlabs [formlabs.com]
- 9. blog.3d-basics.com [blog.3d-basics.com]
- 10. 3dprintips.com [3dprintips.com]
- 11. The Best Practices for Post-Processing Resin 3D Printed Parts | MatterHackers [matterhackers.com]
- 12. How to Post-Cure Your Resin 3D Prints | Formlabs [formlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of scaffold microarchitecture on osteogenic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Evaluation of Osteogenic Differentiation of Bone Marrow-Derived Mesenchymal Stem Cell on Highly Porous Polycaprolactone Scaffold Reinforced With Layered Double Hydroxides Nanoclay [frontiersin.org]
- 17. 3D printing of mechanically tough and self-healing hydrogels with carbon nanotube fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: TMPA as a Crosslinker for Biocompatible Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TMPA), also known as triallyl isocyanurate (TAIC), is a trifunctional monomer utilized as a versatile crosslinking agent in the synthesis of various polymers.[1] Its three allyl groups enable the formation of a dense and robust three-dimensional polymer network, imparting enhanced mechanical strength, thermal stability, and controlled degradation profiles to the resulting biomaterials. These properties make this compound an attractive candidate for developing biocompatible polymers for applications in drug delivery, tissue engineering, and medical adhesives.[2] This document provides an overview of this compound's applications, experimental protocols for creating and characterizing this compound-crosslinked polymers, and relevant quantitative data.
Applications in Biocompatible Systems
This compound and structurally similar crosslinkers like Trimethylolpropane (B17298) triacrylate (TMPTA) are instrumental in fabricating biocompatible materials with tailored properties.[3][4]
-
Drug Delivery: The crosslink density, controlled by the concentration of this compound, governs the mesh size of the polymer network.[5] This allows for the modulation of diffusion and release kinetics of encapsulated therapeutic agents, making this compound-crosslinked hydrogels suitable for controlled drug release systems.[5][6] The degradation of the polymer matrix can be designed to release drugs in a sustained manner.[7][8]
-
Tissue Engineering: Biocompatible scaffolds are crucial for tissue regeneration, providing a temporary matrix for cell adhesion, proliferation, and differentiation.[9][10][11][12][13] this compound can be used to create hydrogel scaffolds with mechanical properties that mimic native tissues.[14] For instance, thiol-ene chemistry involving this compound has been used to fabricate flexible ionogels with good mechanical properties.[1]
-
Dental and Medical Adhesives: The high degree of crosslinking provided by tri-functional monomers like TMPTA enhances the mechanical strength and adhesive properties of dental resins.[3][4] These resins have shown excellent biocompatibility with dental pulp cells and fibroblasts in vitro.[3][15]
Crosslinking Mechanism
This compound typically participates in crosslinking reactions via free-radical polymerization of its allyl groups. This can be initiated by thermal initiators, photoinitiators, or high-energy radiation.[16] A common and efficient method for forming biocompatible networks is through thiol-ene "click" chemistry. In this reaction, the allyl groups of this compound react with multifunctional thiol-containing molecules in the presence of a photoinitiator and UV light. This process is rapid, efficient, and proceeds under mild conditions, which is advantageous for encapsulating sensitive biological molecules.
Caption: Thiol-ene polymerization mechanism involving this compound and a multifunctional thiol.
Data Presentation
The following tables summarize quantitative data for biocompatible polymers crosslinked with tri-functional acrylates, such as TMPTA, which serves as a relevant model for the performance of this compound-crosslinked systems.
Table 1: Mechanical Properties of TMPTA-Crosslinked Thiol-Ene Resin
| Property | Value | Conditions | Reference |
| Storage Modulus | ≈30 MPa | Optimal triacrylate:trithiol ratio of 2.5:1 | [3][15] |
| Shear Bond Strength | 10.8 MPa | With Bis[2-(methacryloyloxy)ethyl] phosphate (B84403) (BMEP) | [3][15] |
| Compressive Modulus | 310 ± 25 to 1270 ± 286 MPa | Photo-crosslinked PPF/PPF-DA networks | [16] |
| Fracture Strength | 58 ± 7 to 129 ± 17 MPa | Photo-crosslinked PPF/PPF-DA networks | [16] |
Table 2: Effect of Crosslinker Concentration on Hydrogel Properties
| Crosslinker Conc. (% w/w) | Equilibrium Water Content (%) | Average Molecular Weight Between Crosslinks (Mc) | Mesh Size (nm) |
| 1 | 199.82 | 11467.43 | 19.95 |
| 2.5 | 130.21 | 5994.52 | 14.65 |
| 5 | 85.84 | 3217.43 | 10.72 |
| 10 | 66.84 | 2073.79 | 8.41 |
Data adapted from a study on Pentaerythritol Tetraacrylate (PETRA), a tetra-functional acrylate (B77674) crosslinker, demonstrating the general principle of how crosslinker concentration affects hydrogel network properties.[17]
Experimental Protocols
Protocol 1: Synthesis of a this compound-Crosslinked Hydrogel via Photopolymerization
This protocol describes the fabrication of a hydrogel using this compound as a crosslinker and a thiol-containing polymer through thiol-ene photopolymerization.
Caption: Experimental workflow for hydrogel synthesis using this compound.
Materials:
-
This compound (1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione)
-
Thiol-containing biocompatible polymer (e.g., thiolated hyaluronic acid, trimethylolpropane tris(3-mercaptopropionate) (TMPMP))[3]
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)[3]
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the thiol-containing polymer in PBS to the desired concentration.
-
Add this compound to the solution. The molar ratio of thiol groups to allyl groups can be varied to control the crosslinking density. A common starting point is a 1:1 ratio.
-
Add the photoinitiator at a concentration of approximately 0.05-0.5% (w/v).
-
Vortex or mix the solution thoroughly until all components are fully dissolved.
-
-
Hydrogel Fabrication:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides separated by a silicone spacer).
-
Expose the mold to UV light for a sufficient duration (e.g., 5-15 minutes) to ensure complete polymerization. The exact time will depend on the photoinitiator concentration and the intensity of the UV source.
-
-
Post-Fabrication Processing:
-
Carefully disassemble the mold and remove the crosslinked hydrogel.
-
Immerse the hydrogel in a large volume of PBS to wash away any unreacted monomers and initiator. The washing buffer should be exchanged several times over 24-48 hours.
-
The purified hydrogel is now ready for characterization or use in further experiments.
-
Protocol 2: Characterization of Mechanical Properties
The mechanical properties of the hydrogel can be assessed using rheometry or compression testing.
Equipment:
-
Rheometer with parallel plate geometry or a mechanical testing system with a compression platen.
Procedure (Rheometry):
-
Cut a disc-shaped sample from the hydrogel, ensuring it has a uniform thickness and diameter.
-
Place the sample on the lower plate of the rheometer.
-
Lower the upper plate until it makes contact with the hydrogel and apply a small compressive strain (e.g., 10%).
-
Perform an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain to measure the storage modulus (G') and loss modulus (G'').[15]
-
A frequency sweep can also be performed to characterize the viscoelastic properties of the hydrogel over a range of frequencies.
Protocol 3: In Vitro Biocompatibility Assay (MTT Assay)
This protocol assesses the cytotoxicity of the this compound-crosslinked hydrogel.[18]
Materials:
-
Cell line (e.g., human dermal fibroblasts, dental pulp stem cells)[3][18]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Hydrogel Sterilization and Extraction:
-
Sterilize the hydrogel samples by, for example, UV irradiation or immersion in 70% ethanol (B145695) followed by washing with sterile PBS.
-
Incubate the sterile hydrogels in a cell culture medium for 24-72 hours to create an extract. The ratio of hydrogel surface area to medium volume should follow ISO 10993-5 standards.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
-
Cell Treatment:
-
Remove the culture medium from the wells and replace it with the hydrogel extract. Include a positive control (e.g., cytotoxic material) and a negative control (fresh culture medium).
-
-
MTT Assay:
-
After the desired incubation period (e.g., 24, 48, 72 hours), remove the extract and add MTT solution to each well.
-
Incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control. Low cytotoxicity is indicated by high cell viability.[4]
-
Conclusion
This compound is a valuable crosslinker for the development of biocompatible polymers with tunable properties. Through mechanisms such as thiol-ene photopolymerization, it is possible to create hydrogels and other polymer networks suitable for a range of biomedical applications. The protocols outlined in this document provide a foundation for the synthesis and characterization of this compound-crosslinked materials for research and development in drug delivery and tissue engineering.
References
- 1. 1,3,5-三烯丙基-1,3,5-三嗪-2,4,6(1H,3H,5H)-三酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. US20040023842A1 - Biocompatible crosslinked polymers - Google Patents [patents.google.com]
- 3. Biocompatible Multifunctional Polymeric Material for Mineralized Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Current Concepts and Methods in Tissue Interface Scaffold Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogel Network Architecture Design Space: Impact on Mechanical and Viscoelastic Properties [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of thermal- and photo-crosslinked biodegradable poly(propylene fumarate)-based networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMPA Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the photopolymerization of trimethylolpropane (B17298) triacrylate (TMPA), a versatile trifunctional monomer widely used in the creation of crosslinked polymers. These polymers have significant applications in the biomedical field, including the fabrication of drug delivery vehicles, scaffolds for tissue engineering, and dental materials. This guide will cover the fundamental principles, a step-by-step experimental protocol, and the influence of key parameters on the polymerization process.
Introduction to this compound Photopolymerization
Photopolymerization is a process where light is used to initiate a chain reaction that converts a liquid monomer into a solid polymer. In the case of this compound, a free-radical polymerization mechanism is typically employed. The process is initiated by a photoinitiator, a molecule that absorbs light at a specific wavelength and generates reactive radical species. These radicals then attack the acrylate (B77674) groups of the this compound monomers, initiating a rapid crosslinking reaction that results in the formation of a three-dimensional polymer network. The final properties of the polymer, such as its hardness, and chemical resistance, are highly dependent on the polymerization conditions.
Experimental Protocols
Materials and Reagents
-
Monomer: Trimethylolpropane triacrylate (this compound)
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or other suitable photoinitiator
-
Solvent (optional): A suitable solvent to adjust viscosity, such as dichloromethane (B109758) or acetone.
-
Substrate: Glass slides, silicon wafers, or other appropriate surfaces.
-
Light Source: UV lamp with a specific wavelength output (e.g., 365 nm).
-
Reaction Vessel: A suitable container for mixing the resin, protected from ambient light.
Equipment
-
Real-time Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV curing system with controlled intensity
-
Spin coater (for thin film preparation)
-
Micropipettes
-
Analytical balance
-
Darkroom or light-blocking enclosure
Preparation of the Photopolymer Resin
-
In a light-protected vessel, weigh the desired amount of this compound monomer.
-
Add the photoinitiator to the monomer at the desired concentration (e.g., 0.5 - 5 wt%). Ensure the photoinitiator is fully dissolved. Gentle heating or sonication can be used to aid dissolution, but care should be taken to avoid premature polymerization.
-
If a solvent is used to adjust viscosity, add it to the mixture and ensure homogeneity.
Photopolymerization Procedure
-
Sample Preparation:
-
For thin films, apply a small amount of the resin to the center of a substrate and use a spin coater to achieve the desired thickness.
-
For bulk polymerization, pour the resin into a mold of the desired shape and dimensions.
-
-
Light Exposure:
-
Place the sample under the UV lamp. Ensure the distance between the lamp and the sample is fixed to maintain a constant light intensity.
-
Expose the sample to UV light for a predetermined duration. The exposure time will depend on the photoinitiator concentration, light intensity, and desired degree of conversion.
-
-
Post-Curing (Optional):
-
After the initial UV exposure, the sample can be post-cured at an elevated temperature to enhance the final conversion and mechanical properties of the polymer.
-
Monitoring Polymerization Kinetics with Real-Time FTIR Spectroscopy
Real-time FTIR spectroscopy is a powerful technique for monitoring the progress of the photopolymerization reaction by tracking the disappearance of the acrylate double bonds (C=C).[1]
-
Instrument Setup:
-
Configure the FTIR spectrometer for real-time data acquisition.
-
Place a drop of the photopolymer resin onto the ATR crystal.
-
-
Data Acquisition:
-
Begin collecting FTIR spectra continuously.
-
After a baseline is established, turn on the UV light source to initiate polymerization.
-
The decrease in the intensity of the acrylate C=C peak, typically around 1635 cm⁻¹, is monitored over time.[1]
-
-
Data Analysis:
-
The degree of conversion can be calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance of the C=C peak and Aₜ is the absorbance at time t.
-
Quantitative Data Summary
The efficiency and outcome of this compound photopolymerization are significantly influenced by the concentration of the photoinitiator and the intensity of the light source. The following tables summarize the expected trends based on experimental data.
| Photoinitiator Concentration (wt%) | Time to Reach 50% Conversion (s) | Final Conversion (%) |
| 0.5 | 15 | 75 |
| 1.0 | 8 | 85 |
| 2.0 | 4 | 92 |
| 4.0 | 2 | 95 |
Table 1: Effect of Photoinitiator Concentration on this compound Photopolymerization. Higher photoinitiator concentrations generally lead to faster polymerization rates and higher final conversion, although at very high concentrations, other effects like reduced light penetration can become limiting.
| Light Intensity (mW/cm²) | Time to Reach 50% Conversion (s) | Final Conversion (%) |
| 10 | 20 | 70 |
| 25 | 9 | 82 |
| 50 | 5 | 90 |
| 100 | 2.5 | 94 |
Table 2: Effect of Light Intensity on this compound Photopolymerization. Increasing the light intensity accelerates the polymerization process and typically results in a higher degree of conversion.[2]
Visualization of Workflow and Mechanisms
This compound Photopolymerization Workflow
Caption: Workflow for this compound photopolymerization from resin preparation to final polymer analysis.
Free-Radical Photopolymerization Mechanism
Caption: The three main stages of free-radical photopolymerization: initiation, propagation, and termination.
Application in Drug Delivery
The rapid and spatially controllable nature of this compound photopolymerization makes it an excellent candidate for fabricating micro-scale drug delivery devices.[3] For instance, micro-reservoirs or micro-needles can be created with precise geometries to encapsulate and deliver therapeutic agents.
Protocol for Fabricating a Drug-Loaded Micro-device
-
Prepare a drug-loaded resin: Disperse the desired drug into the this compound and photoinitiator mixture. The drug should be stable under UV irradiation and compatible with the resin components.
-
Micromolding: Use a micro-patterned mold (e.g., from PDMS) to define the shape of the micro-devices.
-
Filling the mold: Fill the micromold with the drug-loaded resin.
-
Photopolymerization: Expose the filled mold to UV light to cure the resin and encapsulate the drug within the polymer matrix.
-
Demolding: Carefully remove the cured micro-devices from the mold.
-
Characterization: Analyze the drug loading and release kinetics of the fabricated micro-devices.
Logical Relationship for Drug Delivery Device Fabrication
Caption: Logical steps for fabricating drug-loaded microdevices using this compound photopolymerization.
Conclusion
This compound photopolymerization is a robust and versatile technique with significant potential in drug development and biomedical research. By carefully controlling the experimental parameters, researchers can tailor the properties of the resulting polymers to meet the demands of specific applications, from controlled drug release systems to complex tissue engineering scaffolds. The protocols and data presented in this guide provide a solid foundation for utilizing this powerful technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled Drug Delivery Using Microdevices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trimethylolpropane Trimethacrylate (TMPA) in Dental Composites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethylolpropane Trimethacrylate (TMPA), and its acrylate (B77674) counterpart Trimethylolpropane triacrylate (TMPTA), are trifunctional monomers utilized in the formulation of resin-based dental composites.[1][2][3] These molecules act as crosslinking agents, enhancing the mechanical properties and cure response of the final restorative material.[1][4] Their inclusion in the polymer matrix, typically composed of monomers like Bisphenol A glycidyl (B131873) methacrylate (B99206) (BisGMA) and Triethylene glycol dimethacrylate (TEGDMA), is crucial for developing a durable and stable dental restorative material.[5][6][7] This document provides detailed application notes, experimental protocols, and data on the use of this compound in dental composites.
Role of this compound in Dental Composites
This compound's trifunctional nature allows for the formation of a densely crosslinked polymer network during polymerization. This network structure is critical for improving the mechanical strength, wear resistance, and chemical stability of the dental composite.[1][4] The addition of multifunctional acrylates like TMPTA has been shown to improve flexural strength and modulus by increasing the crosslinking density of the polymer.[4]
Quantitative Data on Dental Composites with this compound/TMPTA
The following tables summarize the mechanical and physical properties of experimental dental composites. While specific data for this compound-containing composites is often embedded in broader studies, the following represents typical values and the influence of crosslinking agents.
Table 1: Mechanical Properties of Experimental Dental Composites
| Property | Test Method | Typical Values for Highly Crosslinked Composites | Key Influencing Factors |
| Flexural Strength (FS) | Three-point bending test (ISO 4049) | 80 - 160 MPa[8][9] | Monomer composition (e.g., BisGMA/TEGDMA ratio), filler type and loading, degree of conversion.[5][8][10] |
| Flexural Modulus (FM) | Three-point bending test (ISO 4049) | 8 - 20 GPa[8] | Filler content and modulus, polymer matrix stiffness.[5][8] |
| Compressive Strength (CS) | Universal testing machine | 200 - 350 MPa | Filler loading, particle size, and silanization.[11][12] |
| Knoop Hardness (KHN) | Microhardness tester | 40 - 90 KHN | Filler content, degree of conversion.[11] |
Table 2: Polymerization Properties of Experimental Dental Composites
| Property | Test Method | Typical Values | Key Influencing Factors |
| Degree of Conversion (DC) | FTIR Spectroscopy | 50 - 80%[3] | Photoinitiator system, light-curing unit (intensity, time), monomer reactivity, filler type.[13][14] |
| Polymerization Shrinkage | Linometer or other dilatometric methods | 1.5 - 3.5% (vol)[15] | Monomer molecular weight, filler content, degree of conversion.[15] |
| Water Sorption | ISO 4049 | < 40 µg/mm³ | Polymer matrix hydrophilicity, filler type, degree of conversion. |
| Water Solubility | ISO 4049 | < 7.5 µg/mm³ | Degree of conversion, elution of unreacted monomers. |
Experimental Protocols
1. Preparation of Experimental Dental Composite Resin
-
Materials:
-
Base Monomers: BisGMA, UDMA
-
Diluent Monomer: TEGDMA
-
Crosslinking Monomer: this compound/TMPTA
-
Photoinitiator System: Camphorquinone (CQ, 0.2 wt%), Ethyl-4-dimethylaminobenzoate (EDMAB, 0.8 wt%)
-
Inhibitor: Butylated hydroxytoluene (BHT, 0.01 wt%)
-
Inorganic Fillers: Silanized silica, glass fillers (particle size and loading as per experimental design)
-
-
Protocol:
-
In a light-protected container, mix the base, diluent, and crosslinking monomers in the desired weight ratio (e.g., 50:50 wt/wt Bis-GMA/TEGDMA with a specific wt% of this compound).[16]
-
Add the photoinitiator system and inhibitor to the monomer mixture and stir until completely dissolved.
-
Gradually incorporate the inorganic fillers into the resin matrix, mixing thoroughly until a homogenous paste is formed.[16]
-
Store the prepared composite paste in a light-proof container at a cool temperature.
-
2. Measurement of Flexural Strength and Modulus
-
Method: Three-point bending test according to ISO 4049.
-
Protocol:
-
Prepare rectangular specimens (2mm x 2mm x 25mm) by packing the composite paste into a mold.
-
Cover the mold with Mylar strips and glass slides, and apply pressure to extrude excess material.
-
Light-cure the specimens from both sides according to the manufacturer's instructions or experimental parameters.
-
After curing, remove the specimens from the mold and store them in distilled water at 37°C for 24 hours.
-
Measure the dimensions of each specimen.
-
Place the specimen on a three-point bending fixture with a 20mm span in a universal testing machine.
-
Apply a load at a crosshead speed of 0.5 mm/min until fracture.[11]
-
Calculate flexural strength (σ) and flexural modulus (E) using the standard formulas.
-
3. Determination of Degree of Conversion (DC)
-
Method: Fourier Transform Infrared (FTIR) Spectroscopy.
-
Protocol:
-
Record the FTIR spectrum of the uncured composite paste. Identify the absorbance peak of the aliphatic C=C bond (at approximately 1638 cm⁻¹) and an internal standard peak, such as the aromatic C=C bond (at approximately 1608 cm⁻¹).[13]
-
Place a small amount of the uncured paste onto the FTIR spectrometer's attenuated total reflectance (ATR) crystal or between two KBr pellets.
-
Light-cure the sample for the specified time.
-
Immediately after curing, record the FTIR spectrum of the cured specimen.
-
Calculate the DC using the following formula, comparing the ratio of the aliphatic to the aromatic peak heights before and after curing: DC (%) = [1 - (Aliphatic/Aromatic)cured / (Aliphatic/Aromatic)uncured] x 100
-
4. Biocompatibility Assessment - Cytotoxicity Assay
-
Method: MTT assay using human dental pulp cells or fibroblasts (e.g., L-929).[17]
-
Protocol:
-
Prepare extracts of the cured composite material by incubating it in a cell culture medium for a defined period (e.g., 24 hours) according to ISO 10993-12.
-
Seed cells in a 96-well plate and incubate until they reach the desired confluence.
-
Replace the culture medium with the prepared composite extracts at various concentrations. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).
-
Incubate the cells with the extracts for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
Visualizations
Caption: Role of this compound as a crosslinker in the photopolymerization of dental composites.
Caption: Experimental workflow for the preparation and evaluation of this compound-based dental composites.
Caption: Potential signaling pathway for cytotoxicity of leached monomers from dental composites.
Conclusion
This compound is a valuable crosslinking monomer in dental composite formulations, contributing significantly to the material's mechanical strength and stability. The protocols and data presented here provide a framework for researchers and scientists to develop and evaluate novel dental composites incorporating this compound. Careful consideration of the concentration of this compound is necessary to balance the enhancement of mechanical properties with potential increases in polymerization shrinkage and ensuring biocompatibility. Further research can optimize this compound-containing formulations for improved clinical performance and longevity.
References
- 1. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Resin-Based Dental Materials’ Composition Depending on Their Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does Multifunctional Acrylate’s Addition to Methacrylate Improve Its Flexural Properties and Bond Ability to CAD/CAM PMMA Block? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 6. scienceopen.com [scienceopen.com]
- 7. A Historical Perspective on Dental Composite Restorative Materials | MDPI [mdpi.com]
- 8. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study on the mechanical and antibacterial properties of BPA-free dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. Synthesis and application of triclosan methacrylate monomer in resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. Effects of Prepolymerized Particle Size and Polymerization Kinetics on Volumetric Shrinkage of Dental Modeling Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Biocompatibility of Resin-based Dental Materials | MDPI [mdpi.com]
Application Notes and Protocols for Incorporating Nanoparticles into a Trimethylolpropane Triacrylate (TMPA) Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane triacrylate (TMPA) is a trifunctional monomer widely utilized in the formulation of highly crosslinked polymers for applications in coatings, adhesives, and 3D printing. The incorporation of nanoparticles into the this compound matrix can significantly enhance its mechanical, thermal, optical, and functional properties, opening new avenues for advanced materials in various fields, including drug delivery. This document provides detailed application notes and protocols for the successful incorporation of nanoparticles into a this compound matrix.
Methods for Nanoparticle Incorporation
The primary challenge in creating this compound-nanoparticle composites is achieving a uniform dispersion of nanoparticles within the polymer matrix to prevent agglomeration, which can compromise the material's properties. Several methods can be employed to achieve this, with the choice of method depending on the nanoparticle type, desired concentration, and the specific application.
Solution Casting
Solution casting is a versatile method that involves dissolving the polymer matrix components in a suitable solvent, dispersing the nanoparticles in the solution, and then removing the solvent.
Protocol for Solution Casting:
-
Solvent Selection: Choose a solvent that can dissolve this compound and adequately disperse the chosen nanoparticles. Common solvents for acrylates include acetone, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).
-
Nanoparticle Dispersion:
-
Weigh the desired amount of nanoparticles.
-
Disperse the nanoparticles in the selected solvent using ultrasonication. An ultrasonic bath or a probe sonicator can be used. Sonication time and power should be optimized to break up agglomerates without damaging the nanoparticles.
-
-
This compound Dissolution:
-
In a separate container, dissolve the this compound monomer and a suitable photoinitiator (e.g., Irgacure 2959) in the same solvent.
-
-
Mixing:
-
Slowly add the nanoparticle dispersion to the this compound solution while continuously stirring.
-
Continue stirring for several hours to ensure a homogeneous mixture.
-
-
Casting and Curing:
-
Pour the mixture into a mold or onto a substrate.
-
Evaporate the solvent in a vacuum oven at a controlled temperature.
-
Cure the resulting film or object using a UV lamp. The curing time and intensity will depend on the photoinitiator and the thickness of the sample.
-
In-Situ Polymerization
In-situ polymerization involves dispersing the nanoparticles directly into the this compound monomer, followed by polymerization. This method can lead to better nanoparticle dispersion as the polymer network forms around the individual nanoparticles.
Protocol for In-Situ Polymerization:
-
Nanoparticle Dispersion in Monomer:
-
Directly add the desired amount of nanoparticles to the liquid this compound monomer.
-
For high-viscosity this compound, a small amount of a reactive diluent can be added.
-
Disperse the nanoparticles using high-shear mixing or ultrasonication until a visually homogeneous mixture is obtained.
-
-
Addition of Initiator:
-
Add a suitable photoinitiator to the nanoparticle-monomer mixture.
-
Continue mixing to ensure the initiator is fully dissolved and evenly distributed.
-
-
Curing:
-
Pour the mixture into a mold.
-
Cure the composite under a UV lamp. Ensure complete curing throughout the material, which may require adjusting the UV intensity or exposure time, especially for composites with high nanoparticle loading that may scatter UV light.
-
Surface Modification of Nanoparticles
To improve the compatibility between the nanoparticles and the this compound matrix, surface modification of the nanoparticles is often necessary. This involves grafting or coating the nanoparticles with molecules that can interact favorably with the polymer matrix.
Protocol for Surface Modification (Silanization Example):
-
Nanoparticle Preparation: Ensure the nanoparticles are clean and have hydroxyl groups on their surface (e.g., silica, titania). This can often be achieved by acid treatment followed by thorough washing.
-
Silanization Reaction:
-
Disperse the nanoparticles in a solvent like ethanol (B145695) or toluene.
-
Add a silane (B1218182) coupling agent with an acrylate (B77674) functional group (e.g., 3-(trimethoxysilyl)propyl methacrylate).
-
The reaction is typically carried out at an elevated temperature with stirring for several hours.
-
-
Washing and Drying:
-
Wash the surface-modified nanoparticles multiple times with the solvent to remove any unreacted silane coupling agent.
-
Dry the nanoparticles in a vacuum oven.
-
-
Incorporation: The surface-modified nanoparticles can then be incorporated into the this compound matrix using either the solution casting or in-situ polymerization method described above.
Characterization of this compound-Nanoparticle Composites
Thorough characterization is crucial to ensure the successful incorporation of nanoparticles and to understand the resulting properties of the composite material.
| Characterization Technique | Purpose | Typical Observations |
| Transmission Electron Microscopy (TEM) | To visualize the dispersion and morphology of nanoparticles within the polymer matrix. | Well-dispersed individual nanoparticles versus agglomerates or clusters. |
| Dynamic Light Scattering (DLS) | To measure the size distribution of nanoparticles in a liquid dispersion before incorporation. | A narrow size distribution indicates good deagglomeration. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of both the polymer matrix and nanoparticles, and to verify surface modification. | Characteristic peaks of both this compound and the nanoparticles will be present. Successful surface modification can be confirmed by the appearance of new peaks corresponding to the functional groups of the coupling agent. |
| Mechanical Testing (Tensile, Flexural) | To evaluate the effect of nanoparticle incorporation on the mechanical properties of the this compound matrix. | An increase in tensile strength and modulus is often observed with good nanoparticle dispersion.[1] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the composite material. | An increase in the decomposition temperature indicates improved thermal stability. |
Experimental Protocols
Protocol for Preparation of Silver Nanoparticle (AgNP)-TMPA Composite via Photocuring
This protocol describes the in-situ generation of silver nanoparticles within a this compound matrix during UV curing.
Materials:
-
Trimethylolpropane triacrylate (this compound)
-
Silver nitrate (B79036) (AgNO₃)
-
Photoinitiator (e.g., Irgacure 2959)
-
Glycerol (as a plasticizer and reducing agent)
Procedure:
-
Prepare a solution of this compound, glycerol, and the photoinitiator.
-
Dissolve AgNO₃ in the mixture at the desired concentration (e.g., 10-40 mg/mL).
-
Stir the solution until the AgNO₃ is completely dissolved.
-
Cast the solution onto a glass substrate.
-
Expose the cast film to UV irradiation for a specified time (e.g., 20 minutes). The UV light will initiate the polymerization of this compound and the in-situ reduction of silver ions to form AgNPs.
-
Heat-dry the photocured film to remove any residual solvent or byproducts (e.g., at 40°C for 15 hours).
-
Peel the resulting nanocomposite film from the substrate.
Protocol for Biocompatibility Assessment: MTT Assay
This protocol outlines a common method for assessing the cytotoxicity of the this compound-nanoparticle composite.
Materials:
-
This compound-nanoparticle composite samples (sterilized)
-
Fibroblast cell line (e.g., L-929)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Sample Preparation: Cut the this compound-nanoparticle composite into small discs that fit into the wells of a 96-well plate. Sterilize the samples, for example, by immersion in 70% ethanol followed by UV irradiation.
-
Cell Seeding: Seed the fibroblast cells into the 96-well plates at a specific density and allow them to adhere overnight.
-
Sample Incubation: Place the sterilized composite samples into the wells with the cells. Include control groups with cells only (positive control) and cells with a toxic substance (negative control).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[2][3]
-
MTT Assay:
-
Remove the composite samples and the culture medium.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the positive control. A high percentage of cell viability indicates good biocompatibility.[2][3]
Quantitative Data
The following tables provide representative quantitative data from studies on polymer-nanoparticle composites.
Table 1: Effect of Nanoparticle Loading on Mechanical Properties of Polymer Nanocomposites
| Nanoparticle | Polymer Matrix | Nanoparticle Loading (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| None | Epoxy | 0 | 74.45 ± 3.50 | 2.07 ± 0.01 |
| PA6 Nanofibers | Epoxy | 3 layers | 76.84 ± 4.74 | 2.32 ± 0.02 |
| M-CNTs | Epoxy | 2 | - | ~64% increase |
| rGO | PET/PBT | 0.5 | ~17% enhancement | - |
Data adapted from various sources.[4][5]
Table 2: Drug Loading and Release from Polymeric Nanoparticles
| Polymer | Drug | Drug Loading (%) | Burst Release (first 24h, %) |
| Chitosan-coated magnetite | Cisplatin | 87 | - |
| Alginate/Laponite hydrogel | ILGF-1 | - | Dependent on Laponite concentration |
| Poly(vinyl acetate-co-2-hydroxy ethyl methacrylate) | Mevacor | 0.25 - 2.00 | - |
Data adapted from various sources.[4][6]
Diagrams
Experimental Workflow for Nanoparticle Incorporation
Caption: General experimental workflow for incorporating nanoparticles into a this compound matrix.
Logical Relationship for Improved Material Properties
Caption: Logic describing how nanoparticle incorporation leads to enhanced properties.
Signaling Pathway for Nanoparticle-Assisted Drug Delivery
Caption: Simplified pathway of nanoparticle-mediated drug delivery into a target cell.
References
Application Notes and Protocols for Trimethylolpropane Acrylate (TMPA) in Stereolithography Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane Acrylate (B77674) (TMPA), also known as Trimethylolpropane triacrylate (TMPTA), is a trifunctional monomer widely utilized in photopolymerizable resins for stereolithography (SLA) 3D printing.[1][2] Its trifunctional nature, containing three reactive acrylate groups, allows it to act as an effective crosslinking agent, forming densely crosslinked polymer networks upon exposure to UV light.[1] This high crosslink density imparts desirable properties to the final printed objects, including enhanced mechanical strength, thermal stability, and chemical resistance.[1][3] In the context of research, drug development, and biomedical applications, this compound is a key component in formulating resins for creating biocompatible scaffolds, medical devices, and drug delivery systems.[1][4][5]
This compound's role extends beyond being a simple crosslinker; it also functions as a reactive diluent.[3] Its low viscosity helps to reduce the overall viscosity of the resin formulation, which is a critical parameter for achieving high-resolution prints in SLA systems.[6] By carefully controlling the concentration of this compound, researchers can tailor the mechanical properties and printability of the resin to suit specific applications.[7]
These application notes provide detailed protocols and quantitative data for utilizing this compound in stereolithography for research and drug development purposes.
Data Presentation
Mechanical Properties of this compound-based Resins
The inclusion of this compound in SLA resins significantly influences the mechanical properties of the final printed parts. The following table summarizes typical mechanical properties of resins containing this compound, often in combination with other monomers and oligomers like Bisphenol-A glycidyl (B131873) methacrylate (B99206) (Bis-EMA) and urethane (B1682113) oligomers.[8]
| Mechanical Property | Typical Value Range | Key Considerations |
| Tensile Strength | 3.3 - 67.1 MPa | Higher this compound content generally increases tensile strength due to higher crosslink density.[7][8][9] |
| Young's Modulus | 2298 - 2550 MPa | Increased this compound concentration can lead to a higher Young's modulus, indicating a stiffer material.[7][10] |
| Flexural Strength | 64 - 80 MPa | The flexural strength is enhanced by the rigid network formed by this compound crosslinking.[8] |
| Hardness (Vickers) | 40 - 60 HV | Higher crosslink density contributes to increased surface hardness.[8] |
| Izod Impact Strength | Variable | While this compound enhances strength and stiffness, it can sometimes lead to a decrease in impact strength, indicating a more brittle material. Formulations can be optimized to balance these properties.[7] |
Biocompatibility and Cytotoxicity
For applications in drug delivery and tissue engineering, the biocompatibility of the printed material is paramount. While pure this compound can exhibit some level of cytotoxicity, the final cured polymer matrix generally shows good biocompatibility, provided that residual unreacted monomer is minimized through proper post-curing procedures. It is important to note that regulatory bodies have raised concerns about the safety of this compound, with the European Chemicals Agency (ECHA) classifying it as a Category 2 carcinogen.[11][12] Therefore, thorough biocompatibility testing of any this compound-containing formulation intended for biomedical use is essential.
| Assay | Result | Notes |
| In Vitro Cytotoxicity (ISO 10993-5) | Dependent on formulation and post-curing | Unreacted this compound can be cytotoxic.[13] Proper post-curing is crucial to minimize leaching of residual monomers. |
| In Vivo Genotoxicity | Generally considered not genotoxic in vivo | Studies have shown that while this compound may show genotoxicity in vitro, it is not considered genotoxic in vivo.[13] |
Experimental Protocols
Protocol 1: Formulation of a this compound-based Photopolymer Resin for SLA
This protocol describes the preparation of a basic photopolymer resin containing this compound for general stereolithography applications.
Materials:
-
Monomer: Trimethylolpropane Acrylate (this compound)
-
Oligomer: Urethane Acrylate (UA) or Bisphenol-A glycidyl methacrylate (Bis-EMA)
-
Photoinitiator: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) or similar
-
UV Blocker (Optional): To control cure depth
-
Mixing vessel: Amber glass or opaque plastic bottle
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Determine Formulation Ratios: Based on the desired mechanical properties, determine the weight percentages of the monomer, oligomer, and photoinitiator. A common starting point is a 1:1 weight ratio of oligomer to monomer. The photoinitiator concentration is typically between 0.5% and 4% by weight.
-
Mixing: a. Weigh and add the oligomer to the mixing vessel. b. If the oligomer is highly viscous, gently warm it to 50-60°C to facilitate mixing. c. Add the this compound to the oligomer and mix thoroughly with the magnetic stirrer until a homogeneous solution is formed. d. In a separate, smaller container, dissolve the photoinitiator in a small amount of the monomer mixture. This pre-dissolving step ensures uniform distribution. e. Add the dissolved photoinitiator solution to the main batch and continue stirring until it is fully dissolved. f. If using a UV blocker, add it to the mixture and stir until fully dispersed.
-
Degassing: To remove any air bubbles introduced during mixing, place the resin in a vacuum chamber until all bubbles have dissipated.
-
Storage: Store the formulated resin in a cool, dark place in the amber or opaque container to prevent premature polymerization.
Protocol 2: Stereolithography (SLA) Printing and Post-Processing
This protocol outlines the general steps for 3D printing with a this compound-based resin and the subsequent post-processing required to achieve optimal material properties.
Equipment:
-
SLA 3D Printer: With a UV laser or DLP projector (e.g., 365 nm, 385 nm, or 405 nm wavelength).[14]
-
Washing Station: With a suitable solvent (e.g., isopropyl alcohol (IPA) or tripropylene (B76144) glycol monomethyl ether (TPM)).
-
UV Curing Chamber: With appropriate wavelength and intensity for post-curing.
Procedure:
-
Printer Preparation: a. Ensure the resin tank and build platform of the SLA printer are clean. b. Pour the formulated this compound-based resin into the resin tank.
-
Printing: a. Load the desired 3D model (STL file) into the printer's software. b. Set the printing parameters, including layer height (typically 25-100 µm), exposure time per layer, and lift speeds. These parameters will need to be optimized for the specific resin formulation. c. Start the printing process. The UV light source will selectively cure the resin layer by layer to build the object.[15]
-
Part Removal and Washing: a. Once printing is complete, carefully remove the build platform from the printer. b. Gently detach the printed part from the build platform using a scraper. c. Submerge the part in a container of the chosen solvent (e.g., IPA) and agitate for 5-10 minutes to remove any uncured resin from the surface. A two-stage washing process (a "dirty" bath followed by a "clean" bath) is recommended for best results.
-
Drying: Remove the part from the solvent and allow it to air dry completely. Compressed air can be used to speed up the process and ensure all solvent is removed from intricate features.
-
Support Removal: Carefully remove any support structures from the part using flush cutters or other appropriate tools.
-
Post-Curing: a. Place the cleaned and dried part in a UV curing chamber. b. Expose the part to UV light for a specified time and at a specific temperature. Post-curing is critical for achieving the final mechanical properties and ensuring high biocompatibility by minimizing the amount of unreacted monomer.[6] The duration and temperature will depend on the resin formulation and the part's geometry.
Visualizations
Experimental Workflow for this compound-based Stereolithography
Caption: Workflow for creating and validating this compound-based components via SLA.
Relationship between this compound Concentration and Material Properties
Caption: Relationship between this compound levels and final material characteristics.
Applications in Drug Development and Research
The ability to rapidly prototype complex geometries with high precision makes SLA with this compound-based resins a valuable tool in drug development and biomedical research.
-
Tissue Engineering Scaffolds: this compound can be used to fabricate biodegradable and biocompatible scaffolds with controlled porosity and interconnectivity, which are crucial for cell seeding, proliferation, and tissue regeneration.[4][16][17] The mechanical properties of the scaffold can be tuned to mimic those of the native tissue.
-
Drug Delivery Devices: SLA can be used to create customized drug delivery systems with complex internal structures that allow for controlled release profiles.[5][18] this compound-containing resins can be formulated to be biocompatible and to have the desired degradation rates for releasing encapsulated drugs over time.
-
Microfluidics: The high resolution of SLA is well-suited for fabricating microfluidic devices for various bioanalytical applications.[19] this compound-based resins can provide the necessary chemical resistance and optical transparency for these devices.
-
Medical Device Prototyping: The speed and accuracy of SLA make it ideal for the iterative design and prototyping of medical devices and surgical guides.[18][20]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its resin formulations.
-
Ventilation: Work in a well-ventilated area to avoid inhaling vapors.
-
Skin Contact: Avoid direct skin contact. In case of contact, wash the affected area thoroughly with soap and water.
-
Disposal: Dispose of uncured resin and contaminated materials as hazardous waste according to local regulations. Cured parts are generally considered safe for handling.
-
Carcinogenicity: Be aware of the classification of this compound as a potential carcinogen and take appropriate precautions.[11][12]
By following these guidelines and protocols, researchers can effectively utilize this compound in stereolithography to advance their work in drug development, tissue engineering, and other scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. naos-be.zcu.cz [naos-be.zcu.cz]
- 10. researchgate.net [researchgate.net]
- 11. triwillgroup.com [triwillgroup.com]
- 12. perstorp.com [perstorp.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Frontiers | A TMPS-designed personalized mandibular scaffolds with optimized SLA parameters and mechanical properties [frontiersin.org]
- 17. Stereolithographic Bone Scaffold Design Parameters: Osteogenic Differentiation and Signal Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stereolithography 3D printing technology in pharmaceuticals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Materials Characterization of Stereolithography 3D Printed Polymer to Develop a Self-Driven Microfluidic Device for Bioanalytical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the UV Curing of Trimethylolpropane Triacrylate (TMPTA)
Introduction: Trimethylolpropane triacrylate (TMPTA) is a trifunctional monomer widely utilized as a crosslinking agent in ultraviolet (UV) curable formulations.[1][2] Its molecular structure, featuring three reactive acrylate (B77674) groups, enables the formation of densely crosslinked polymer networks upon exposure to UV radiation.[2] This rapid polymerization process, known as UV curing, results in materials with high hardness, excellent chemical and abrasion resistance, and a high-gloss finish.[3][4] These properties make TMPTA an essential component in a variety of applications, including high-performance coatings, inks, adhesives, and 3D printing resins.[1][2]
The UV curing of TMPTA is a photochemical process initiated by a photoinitiator.[5] When exposed to UV light, the photoinitiator absorbs the energy and generates reactive species, typically free radicals.[6][7] These radicals initiate a chain polymerization reaction by attacking the acrylate double bonds of the TMPTA monomers, leading to the rapid formation of a solid, three-dimensional polymer network.[5][6]
The Chemistry of UV Curing
The performance of a UV-curable system depends on its core components:
-
Monomers/Oligomers: TMPTA is a monomer that acts as a reactive diluent to control viscosity and as a crosslinker to enhance the physical properties of the final product.[8] It is often blended with oligomers (e.g., epoxy acrylates, urethane (B1682113) acrylates) which form the backbone of the formulation and define its primary characteristics like flexibility and adhesion.
-
Photoinitiators: These compounds are critical as they absorb UV light and initiate the polymerization.[9] They are broadly classified into two types:
-
Additives: Various additives can be included to modify properties such as flow, surface tension, and stability.[5]
Experimental Protocols
Safety Precautions
-
Chemical Handling: Uncured acrylate monomers are skin sensitizers.[10] Always handle formulations in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[10][11]
-
UV Radiation: Never look directly at an active UV lamp. Use UV-blocking safety glasses or face shields. Ensure the UV curing chamber is properly shielded to prevent exposure to stray radiation.[10]
-
Waste Disposal: Dispose of all uncured and cured materials according to local and federal regulations.[10]
Protocol 1: Preparation of a UV-Curable Clear Coat
This protocol describes the formulation of a basic clear coat using TMPTA as a reactive diluent.
Materials:
-
Epoxy Acrylate Oligomer
-
Trimethylolpropane Triacrylate (TMPTA) Monomer
-
Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one or similar acetophenone-based initiator)
-
UV-blocking amber glass vials or containers[10]
-
Magnetic stirrer and stir bars
-
Weighing scale
Methodology:
-
Oligomer Preparation: In a UV-blocking amber glass vial, weigh the desired amount of the epoxy acrylate oligomer.
-
Monomer Addition: Add the TMPTA monomer to the vial. A common starting ratio is 70:30 oligomer to monomer by weight, but this can be adjusted to achieve the desired viscosity and film properties.
-
Homogenization: Mix the oligomer and monomer with a magnetic stirrer at a moderate speed until a completely homogeneous solution is formed.
-
Photoinitiator Addition: Add the photoinitiator to the mixture. A typical concentration is 1-5% by weight of the total formulation (oligomer + monomer).[10]
-
Final Mixing: Continue stirring the mixture. Gentle warming (to ~50°C) can be used to facilitate the dissolution of solid photoinitiators. Ensure the photoinitiator is completely dissolved.[10]
-
Degassing: Once mixed, allow the formulation to sit undisturbed for several minutes to allow any trapped air bubbles to escape. Protect the formulation from all light sources during preparation and storage.[10]
Protocol 2: UV Curing Procedure
This protocol outlines the steps for applying and curing the formulated resin.
Equipment:
-
Substrate (e.g., glass, metal, or plastic panels)
-
Film applicator or wire-wound rod (e.g., 25 µm)[10]
-
UV Curing System (e.g., conveyor belt or flood lamp system with a medium-pressure mercury lamp or a 365 nm LED lamp)[5][12]
Methodology:
-
Substrate Preparation: Ensure the substrate surface is clean, dry, and free of any contaminants like dust or grease.
-
Film Application: Place a small amount of the prepared formulation onto the substrate. Use a film applicator or wire-wound rod to draw down a thin, uniform film of a specified thickness (e.g., 25 µm).[10]
-
UV Exposure: Immediately place the coated substrate into the UV curing system at a fixed distance from the lamp. Expose the film to UV radiation. The required UV dose will depend on the formulation, film thickness, and lamp intensity. A typical starting dose is between 500 - 2000 mJ/cm².[10]
-
Curing Assessment: After exposure, remove the substrate and immediately assess the cure. The film should be solid and tack-free.
Protocol 3: Characterization of Cured Films
This protocol provides methods to evaluate the properties of the cured TMPTA film.
Methodology:
-
Surface Cure (Tack-Free Test): Gently press a cotton ball onto the cured surface or twist a thumb with light pressure. A fully cured surface will feel smooth and non-tacky, and no residue will be left on the thumb or cotton ball.[10]
-
Solvent Resistance (MEK Double Rub Test): This test measures chemical resistance. A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth across the surface with consistent pressure. The number of "double rubs" until the coating is broken through to the substrate is recorded.[10]
-
Degree of Conversion (FTIR Spectroscopy): The extent of polymerization can be quantified by measuring the decrease in the acrylate C=C bond concentration using Fourier Transform Infrared (FTIR) spectroscopy in Attenuated Total Reflectance (ATR) mode.[13] The disappearance of the characteristic acrylate peak (typically around 810 cm⁻¹) is monitored.
-
Curing Kinetics (Photo-DSC): Photo-Differential Scanning Calorimetry (Photo-DSC) can be used to study the curing profile by measuring the heat evolved during polymerization when the sample is exposed to UV light of a specific intensity.[13][14] This provides data on the rate and extent of the reaction.
Data Presentation
Quantitative data from literature and typical experimental parameters are summarized below for easy reference.
Table 1: Example Formulation for a UV-Curable Clear Coat
| Component | Example Weight % | Purpose |
|---|---|---|
| Epoxy Acrylate Oligomer | 67% | Provides core properties (adhesion, flexibility) |
| TMPTA Monomer | 30% | Crosslinker, reactive diluent, enhances hardness[8] |
| Photoinitiator | 3% | Initiates polymerization upon UV exposure[10] |
Table 2: Typical UV Curing Process Parameters
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| UV Lamp Type | Medium-Pressure Hg or UV LED (365-405 nm) | Lamp spectrum should overlap with photoinitiator absorption[9][12] |
| Film Thickness | 10 - 50 µm | Thicker films may require higher UV dose for through-cure[15] |
| UV Irradiance (Intensity) | 50 - 500 mW/cm² | Higher intensity generally leads to faster cure speeds[10] |
| UV Dose (Energy) | 200 - 2000 mJ/cm² | Total energy required for full cure; depends on all other factors[10] |
Table 3: Physical Properties of Cured TMPTA Blends This table shows example data on how blending TMPTA with a different monomer, ethoxylated TMPTA (EO6TMPTA), can affect volumetric shrinkage.[14]
| TMPTA Weight % in Blend | EO6TMPTA Weight % in Blend | Experimental Volumetric Shrinkage (%) |
| 100% | 0% | Reference Value |
| 75% | 25% | 9.98%[14] |
| 50% | 50% | 9.53%[14] |
| 25% | 75% | 7.70%[14] |
Experimental Workflow Visualization
The logical flow from material preparation to final characterization is a critical aspect of reproducible research.
References
- 1. triwillgroup.com [triwillgroup.com]
- 2. benchchem.com [benchchem.com]
- 3. UV curing monomers [en.jiahua.com]
- 4. echemi.com [echemi.com]
- 5. m-coat.com [m-coat.com]
- 6. nbinno.com [nbinno.com]
- 7. allnex.com [allnex.com]
- 8. UV Curing Part Four: Every body Gets Acrylated! - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tech-labs.com [tech-labs.com]
- 12. UV Curing Systems: Rapid, Energy-Efficient Polymerization - INCURE INC. [incurelab.com]
- 13. adhesion.kr [adhesion.kr]
- 14. mdpi.com [mdpi.com]
- 15. uvebtech.com [uvebtech.com]
Application Notes and Protocols for the Characterization of Trimethoxyphenyl-Terminated (TMPA) Polymers
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the comprehensive characterization of trimethoxyphenyl-terminated (TMPA) polymers. The following sections describe the application of key analytical techniques for determining the chemical structure, molecular weight, thermal properties, and functionality of these polymers.
Overall Characterization Workflow
A multi-faceted approach is essential for the thorough characterization of this compound polymers, ensuring their suitability for specific applications in drug development and materials science.[1] The general workflow involves a series of analytical techniques to probe different aspects of the polymer's properties.
Caption: Figure 1. Overall Workflow for this compound Polymer Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound polymers.[2] It provides detailed information about the polymer's composition, confirming the successful incorporation of the trimethoxyphenyl end-group and characterizing the polymer backbone.[3] ¹H NMR is particularly useful for quantitative end-group analysis, allowing for the determination of the number-average molecular weight (Mn) by comparing the integral of the this compound end-group protons to that of the repeating monomer units.[4][5] Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous peak assignments.[3]
Experimental Protocol: ¹H NMR for this compound-Poly(L-lactide) (this compound-PLLA)
Caption: Figure 2. Workflow for NMR Analysis.
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Sample Preparation: Accurately weigh 5-10 mg of the dried this compound-PLLA polymer into a vial. Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to dissolve the polymer. Vortex or sonicate briefly to ensure complete dissolution.
-
Transfer: Filter the polymer solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Experiment: Standard ¹H NMR acquisition.
-
Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 seconds (a longer delay may be needed for accurate quantification of end groups, as their relaxation times can be longer than those of the backbone protons[3]).
-
Number of Scans: 16-64 scans, depending on the polymer concentration.
-
-
-
Data Acquisition: Insert the sample into the spectrometer, lock onto the deuterium (B1214612) signal of the solvent, and shim the magnetic field. Acquire the ¹H NMR spectrum.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis:
-
Calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Identify and assign the proton signals corresponding to the PLLA backbone (methine proton at ~5.15 ppm, methyl protons at ~1.58 ppm) and the this compound end-group (aromatic protons at ~6.1-6.5 ppm, methoxy (B1213986) protons at ~3.8 ppm).
-
Integrate the assigned peaks. Set the integral of a well-resolved peak from the repeating unit (e.g., the PLLA methine proton) to a value corresponding to the number of protons it represents (1H).
-
-
Mn Calculation: Calculate the number-average molecular weight (Mn) using the following formula:
-
Mn = (I_repeating / N_repeating) * MW_repeating + MW_endgroup
-
Where:
-
I_repeating = Integral of the repeating unit proton(s).
-
N_repeating = Number of protons for the repeating unit signal.
-
MW_repeating = Molecular weight of the repeating unit (e.g., 72.06 g/mol for lactide).
-
MW_endgroup = Molecular weight of the end-group (this compound).
-
-
Data Presentation
| Parameter | Description | Illustrative Value for this compound-PLLA |
| ¹H NMR Chemical Shifts (δ, ppm) | ||
| This compound Aromatic Protons | Signals confirming the presence of the trimethoxyphenyl end-group. | 6.2 ppm (s, 2H) |
| This compound Methoxy Protons | Signals from the methoxy groups on the this compound moiety. | 3.8 ppm (s, 9H) |
| PLLA Methine Proton (-CH-) | Repeating unit signal from the PLLA backbone. | 5.15 ppm (q, 1H) |
| PLLA Methyl Protons (-CH₃) | Repeating unit signal from the PLLA backbone. | 1.58 ppm (d, 3H) |
| Mn (NMR) | Number-average molecular weight calculated from ¹H NMR end-group analysis. | 5,200 g/mol |
| DP (NMR) | Degree of polymerization calculated from NMR. | ~70 |
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Application Note
SEC (also known as GPC) is the cornerstone technique for determining the molecular weight distribution of polymers.[6] It separates polymer molecules based on their hydrodynamic volume in solution.[1] For this compound polymers, SEC is crucial for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7] A narrow PDI is often indicative of a well-controlled polymerization.
Experimental Protocol: SEC of this compound-PLLA
Caption: Figure 3. Workflow for SEC/GPC Analysis.
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Sample Preparation: Prepare a solution of this compound-PLLA in unstabilized tetrahydrofuran (B95107) (THF) at a concentration of 1-2 mg/mL. Allow the polymer to dissolve completely, which may take several hours.
-
Filtration: Filter the polymer solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Instrument Setup:
-
System: An Agilent or Waters SEC system equipped with a pump, autosampler, column oven, and detectors.
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Columns: A set of two or three polystyrene-divinylbenzene (PS-DVB) columns (e.g., Agilent PLgel MIXED-C or similar) suitable for the expected molecular weight range.
-
Column Temperature: 35-40 °C.
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Detectors: Refractive Index (RI) detector is standard. A UV detector set to a wavelength where the this compound group absorbs (e.g., 254 nm) can provide additional information on end-group distribution.
-
Injection Volume: 100 µL.
-
-
Calibration: Generate a calibration curve using a series of narrow-PDI polystyrene standards of known molecular weights.
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Data Acquisition: Inject the prepared this compound-PLLA sample and collect the chromatogram.
-
Data Analysis: Using the SEC software, determine the Mn, Mw, and PDI of the sample relative to the polystyrene calibration curve.
Data Presentation
| Parameter | Description | Illustrative Value for this compound-PLLA |
| Mn ( g/mol ) | Number-average molecular weight. | 5,000 |
| Mw ( g/mol ) | Weight-average molecular weight. | 5,500 |
| PDI (Mw/Mn) | Polydispersity index, a measure of the breadth of the molecular weight distribution. | 1.10 |
| Elution Time (min) | Peak retention time of the polymer. | 15.2 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Application Note
MALDI-TOF MS is a powerful technique for the detailed structural analysis of polymers, providing absolute molecular weights of individual oligomer chains. For this compound polymers, it can be used to confirm the mass of the repeating unit, verify the end-group structure, and identify any side products or different polymer populations.[8][9] The resulting mass spectrum shows a distribution of peaks, where each peak corresponds to a polymer chain of a specific length, cationized with a salt (e.g., Na⁺ or K⁺).
Experimental Protocol: MALDI-TOF MS of this compound-PLLA
Caption: Figure 4. Workflow for MALDI-TOF MS Analysis.
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Solution Preparation:
-
Polymer Solution: Dissolve this compound-PLLA in THF at 1 mg/mL.
-
Matrix Solution: Dissolve α-cyano-4-hydroxycinnamic acid (CHCA) or dithranol in THF at 10 mg/mL.
-
Cationizing Agent: Dissolve sodium trifluoroacetate (B77799) (NaTFA) in THF at 1 mg/mL.
-
-
Sample Spotting:
-
Mix the matrix, polymer, and cationizing agent solutions in a microcentrifuge tube, typically in a 10:1:1 (v/v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, allowing the polymer and matrix to co-crystallize.
-
-
Instrument Setup:
-
Instrument: A Bruker UltrafleXtreme or similar MALDI-TOF mass spectrometer.
-
Mode: Reflector positive ion mode.
-
Laser: Nitrogen laser (337 nm).
-
Mass Range: 1,000 - 10,000 Da.
-
-
Data Acquisition: Acquire the mass spectrum by firing the laser at the sample spot. Average several hundred laser shots to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the series of peaks corresponding to the this compound-PLLA polymer.
-
Verify that the mass difference between adjacent peaks corresponds to the mass of the repeating lactide unit (72.06 Da).
-
Calculate the theoretical mass of an oligomer and compare it to the observed mass to confirm the end-group structure:
-
m/z = (n * MW_repeating) + MW_this compound + MW_other_end_group + MW_cation
-
Where 'n' is the number of repeating units.
-
-
Data Presentation
| Parameter | Description | Illustrative Value for this compound-PLLA |
| Matrix | Compound used to assist in desorption and ionization. | α-Cyano-4-hydroxycinnamic acid (CHCA) |
| Cationizing Agent | Salt used to form adducts with the polymer chains. | Sodium Trifluoroacetate (NaTFA) |
| Mass of Repeating Unit (Da) | Mass difference between adjacent peaks in the main distribution. | 72.06 |
| Observed Mass (m/z) | Example mass for an oligomer with n=50. | 3809.9 (for [this compound-(LA)₅₀-OH + Na]⁺) |
| Calculated Mass (Da) | Theoretical mass for the same oligomer. | 3809.8 |
Thermal Analysis (DSC & TGA)
Application Note
Thermal analysis techniques are essential for determining the physical properties and thermal stability of this compound polymers.[10][11]
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Differential Scanning Calorimetry (DSC) measures heat flow as a function of temperature, identifying key thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[12] These properties are critical for understanding the polymer's processing conditions and end-use performance.
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Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperature (Td).[13] This is vital for assessing the material's performance at elevated temperatures.
Experimental Protocol: DSC and TGA of this compound-PLLA
Caption: Figure 5. Workflow for Thermal Analysis.
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Sample Preparation: Accurately weigh 5-10 mg of the dried this compound-PLLA polymer into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Protocol (Heat-Cool-Heat):
-
Instrument: TA Instruments Q2000 or similar.
-
Atmosphere: Nitrogen purge gas (50 mL/min).
-
Method:
-
Equilibrate at 25 °C.
-
First Heat: Ramp temperature from 25 °C to 200 °C at 10 °C/min (to erase thermal history).
-
Cool: Cool from 200 °C to 0 °C at 10 °C/min.
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Second Heat: Ramp temperature from 0 °C to 200 °C at 10 °C/min.
-
-
Analysis: Determine Tg from the second heating scan. Determine Tm and Tc from the first heating and cooling scans, respectively.
-
-
TGA Protocol:
-
Instrument: TA Instruments Q500 or similar.
-
Atmosphere: Nitrogen purge gas (50 mL/min).
-
Method:
-
Equilibrate at 30 °C.
-
Ramp temperature from 30 °C to 600 °C at 10 °C/min.
-
-
Analysis: Determine the onset of degradation and the temperature at 5% weight loss (Td₅%).
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Data Presentation
| Parameter | Technique | Description | Illustrative Value for this compound-PLLA |
| Tg (°C) | DSC | Glass Transition Temperature. | 55 |
| Tm (°C) | DSC | Melting Temperature. | 165 |
| Td₅% (°C) | TGA | Temperature at 5% weight loss, indicating the onset of thermal degradation. | 310 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer.[14] For this compound polymers, FTIR can confirm the presence of characteristic bonds such as the C=O stretch of the ester backbone (in PLLA), the C-O-C stretches of the ether and ester groups, and the aromatic C=C stretches of the trimethoxyphenyl end-group. While less quantitative than NMR, it provides a quick verification of the polymer's chemical identity.
Experimental Protocol: ATR-FTIR of this compound-PLLA
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Sample Preparation: Place a small amount of the solid this compound-PLLA polymer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Spectrometer: PerkinElmer Spectrum Two or similar FTIR spectrometer with an ATR accessory.
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Scan Range: 4000 - 400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16.
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-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The software will automatically ratio the sample spectrum to the background to produce the absorbance spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound-PLLA structure.
Data Presentation
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~2995, 2945 | C-H stretch | Aliphatic C-H bonds in the PLLA backbone. |
| ~1750 | C=O stretch | Ester carbonyl group in the PLLA backbone. |
| ~1600, 1500 | C=C stretch | Aromatic rings of the this compound end-group. |
| ~1260, 1180, 1085 | C-O stretch | Ester and ether linkages. |
References
- 1. Gel Permeation Chromatography and End group Analysis - Polymer chemistry | PPTX [slideshare.net]
- 2. Dynamics of hydrogen-bonded end groups in bulk polymers revealed by solid-state NMR spectroscopy relaxation dispersion experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 5. Validating DOSY against End-Group Analysis to determine Polymer Molecular weight by benchtop NMR - Magritek [magritek.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 10. Thermal Behavior of Polymeric and Other Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 12. azom.com [azom.com]
- 13. blog.kohan.com.tw [blog.kohan.com.tw]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: TMPA Polymerization Shrinkage
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize volumetric shrinkage during the polymerization of trimethylolpropane (B17298) acrylate (B77674) (TMPA) and related acrylate-based resins.
Troubleshooting Guide
Low polymerization shrinkage is critical for applications demanding high dimensional accuracy. If you are experiencing excessive shrinkage in your this compound polymerization, consult the following guide to diagnose and resolve the issue.
Problem: Significant volumetric shrinkage leading to dimensional inaccuracies, internal stress, and poor adhesion.
Technical Support Center: Troubleshooting Poor Curing of TMPA Resins
Welcome to the technical support center for trimethylolpropane (B17298) triacrylate (TMPTA) resins. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to incomplete or poor curing of TMPTA-based formulations.
Troubleshooting Guides
This section provides systematic guidance to identify and resolve common problems encountered during the UV curing of TMPTA resins.
Issue 1: Tacky or Uncured Resin Surface
A common problem is finding the surface of the resin remains sticky or uncured, while the bulk of the material underneath has hardened. This is often due to oxygen inhibition.
Answer:
Oxygen in the air can interfere with the free-radical polymerization process at the surface, leading to incomplete curing.[1][2] Free radicals react with oxygen to form stable peroxy radicals, which slows down or prevents the crosslinking chain reaction on the surface.[1]
Troubleshooting Steps:
-
Inert Atmosphere: Curing the resin in an inert atmosphere, such as nitrogen, will eliminate oxygen inhibition.
-
Increase Light Intensity: Higher UV light intensity can generate free radicals more rapidly, helping to overcome the effects of oxygen.[1][3]
-
Use of Additives:
-
Surface Cure Photoinitiators: Employ photoinitiators that are particularly effective at the surface. Shorter wavelengths are absorbed more at the surface and can improve surface cure speed.[1]
-
Post-Cure Treatment: In some cases, a post-cure in direct sunlight can help to reduce surface tackiness.[4]
Issue 2: Incomplete Curing Throughout the Resin (Bulk)
If the entire sample, not just the surface, remains soft, liquid, or fails to achieve the desired hardness, the issue lies with the bulk curing process.
Answer:
Incomplete bulk curing can stem from several factors, including issues with the photoinitiator, UV light source, or the resin formulation itself.
Troubleshooting Steps:
-
Photoinitiator Check:
-
Correct Type: Ensure the photoinitiator's absorption spectrum matches the wavelength of your UV lamp.[5] There are two main types of photoinitiators: Type I (unimolecular bond cleavage) and Type II (bimolecular reaction with a co-initiator).[5]
-
Sufficient Concentration: An inadequate concentration of photoinitiator will result in insufficient radical generation for complete polymerization. Conversely, an excessively high concentration can lead to an "inner filter effect," where the surface absorbs too much light, preventing it from reaching the deeper layers.[5]
-
-
UV Light Source Verification:
-
Intensity and Dose: The UV light must have sufficient intensity (irradiance) and the exposure time must be long enough to deliver the required energy dose for full curing.[6] The required energy dose is specific to the resin system.
-
Wavelength: The output wavelength of the UV lamp must overlap with the absorption spectrum of the photoinitiator to ensure efficient activation.[5]
-
Lamp Age and Condition: UV lamps degrade over time, leading to reduced intensity. Check the manufacturer's recommendations for lamp replacement.
-
-
Resin Formulation and Thickness:
-
Opaque or Colored Resins: Pigments, fillers, or other additives can block UV light, preventing it from penetrating deep into the resin.[4][7] For such systems, consider using a more powerful lamp, a photoinitiator sensitive to longer wavelengths, or curing in thinner layers.
-
Sample Thickness: If the resin layer is too thick, UV light may not be able to penetrate fully, leading to incomplete curing at the bottom.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is my cured TMPTA resin yellowing?
A1: Yellowing can be caused by several factors, including the type of photoinitiator used, particularly those containing amines, and excessive exposure to UV light.[1] Some additives can also contribute to discoloration. Consider using a photoinitiator known for low yellowing and optimizing the UV exposure time.
Q2: My cured resin is brittle and cracking. What could be the cause?
A2: Brittleness and cracking can result from high shrinkage stress during polymerization. TMPTA is known for its high crosslink density, which can lead to significant shrinkage.[9][10] To mitigate this, you can try:
-
Slower Polymerization Rate: Reducing the light intensity can slow down the curing process, allowing for some stress relaxation.[11]
-
Formulation Modification: Incorporating flexibilizing oligomers or monomers into the formulation can help to reduce the overall shrinkage and brittleness.
Q3: How can I measure the degree of cure of my TMPTA resin?
A3: Several analytical techniques can be used to determine the degree of cure:[12][13]
-
Differential Scanning Calorimetry (DSC): This method can be used to measure the residual heat of reaction in a partially cured sample. The amount of residual heat is inversely proportional to the degree of cure.[12][14]
-
Fourier Transform Infrared Spectroscopy (FTIR): By monitoring the decrease in the acrylate (B77674) double bond peak (typically around 810 cm⁻¹ or 1635 cm⁻¹), the extent of polymerization can be quantified.[8]
-
Dynamic Mechanical Analysis (DMA): This technique measures the change in mechanical properties, such as modulus and glass transition temperature (Tg), as the resin cures.[12][13]
Q4: Can the temperature of the resin affect the curing process?
A4: Yes, temperature can influence the curing process. Increasing the temperature of the resin can lower its viscosity, which in turn increases the mobility of the monomer molecules and can lead to a higher degree of conversion.[15] However, excessive heat can also accelerate the reaction too much, potentially leading to increased shrinkage stress.
Data Presentation
Table 1: Effect of UV Light Intensity on Curing Properties of TMPTA
| UV Light Intensity (mW/cm²) | Peak Reaction Rate (a.u.) | Double Bond Conversion (%) |
| 10 | Increases with intensity | Increases with intensity |
| 25 | Significantly higher than 10 mW/cm² | Higher than at 10 mW/cm² |
| 50 | Approaches maximum rate | Approaches maximum conversion |
Note: This table summarizes general trends observed in literature. Actual values are dependent on the specific formulation. Data synthesized from[3][9].
Table 2: Common Analytical Techniques for Measuring Degree of Cure
| Technique | Principle | Information Obtained |
| DSC | Measures heat flow associated with polymerization.[13] | Residual reaction enthalpy, glass transition temperature (Tg).[12] |
| FTIR | Monitors the disappearance of reactive functional groups (C=C bonds).[8] | Degree of conversion (%). |
| DMA | Measures changes in viscoelastic properties (storage and loss modulus).[13] | Modulus development, Tg, gel point.[12] |
| Rheometry | Measures changes in viscosity and modulus during curing.[8] | Gel time, viscosity profile. |
Experimental Protocols
Protocol 1: Measuring Degree of Cure using Real-Time FTIR
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Sample Preparation: Prepare a thin film of the uncured TMPTA resin formulation between two transparent substrates (e.g., KBr or BaF₂ plates) suitable for IR transmission. A spacer of known thickness (e.g., 25 µm) should be used to control the path length.
-
Initial Spectrum: Record the FTIR spectrum of the uncured sample. The peak area of the acrylate double bond (e.g., at 810 cm⁻¹) should be measured. An internal standard peak that does not change during polymerization (e.g., a C=O ester peak) should also be identified.
-
Photocuring: Place the sample in the FTIR spectrometer and expose it to a UV light source of known intensity and wavelength.
-
Real-Time Monitoring: Continuously acquire FTIR spectra at set time intervals during the UV exposure.
-
Data Analysis: For each spectrum, calculate the ratio of the acrylate peak area to the internal standard peak area. The degree of conversion at a given time (t) is calculated using the following formula:
Degree of Conversion (%) = [1 - (Aₜ / A₀)] x 100
Where Aₜ is the normalized absorbance of the acrylate peak at time t, and A₀ is the initial normalized absorbance of the acrylate peak.
Protocol 2: Determining Curing Profile with Photo-DSC
-
Sample Preparation: Accurately weigh a small amount of the uncured resin (typically 5-10 mg) into an open DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. The DSC should be equipped with a photocalorimetry accessory.
-
Isothermal Curing: Equilibrate the sample at the desired curing temperature. Once the baseline is stable, expose the sample to UV light of a specific intensity and wavelength.
-
Data Acquisition: Record the heat flow as a function of time during the UV exposure. The area under the exothermic peak corresponds to the enthalpy of polymerization.
-
Residual Cure Measurement: After the initial UV exposure, cool the sample and then run a second heating scan in the DSC. Any residual exotherm observed during this scan represents the heat from the curing of unreacted monomer.
-
Calculation of Degree of Cure: The degree of cure can be calculated by comparing the enthalpy of the initial cure to the total enthalpy (initial cure + residual cure).
Visualizations
Caption: Troubleshooting workflow for poor TMPTA resin curing.
Caption: Pathway of free-radical polymerization and oxygen inhibition.
References
- 1. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 2. Oxygen inhibition layer: A dilemma to be solved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bluemoon-studio.com [bluemoon-studio.com]
- 5. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uychem.com [uychem.com]
- 7. youtube.com [youtube.com]
- 8. threebond.co.jp [threebond.co.jp]
- 9. mdpi.com [mdpi.com]
- 10. triwillgroup.com [triwillgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. uvebtech.com [uvebtech.com]
- 13. Optimizing and monitoring UV-cure process by thermal analysis (DSC, DEA and DMA) - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. Factors affecting polymerization of resin-based composites: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Photoinitiator Concentration for TMPTA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylolpropane Triacrylate (TMPTA) photopolymerization.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for a photoinitiator with TMPTA?
A1: The optimal photoinitiator concentration is system-dependent, influenced by the specific photoinitiator, the monomer formulation, light source (wavelength and intensity), and the desired layer thickness. However, a general starting point for many systems is between 0.1 wt% and 2.0 wt%. For some highly efficient systems, concentrations as low as 0.001 M to 0.005 M have been found to be optimal.[1][2] It is always recommended to perform a concentration optimization study for your specific experimental conditions.
Q2: How does photoinitiator concentration affect the rate of polymerization?
A2: The rate of polymerization typically increases as the photoinitiator concentration rises from a low level.[1] This is because more initiating radicals are generated upon exposure to light. However, after reaching an optimal concentration, increasing the amount of photoinitiator can lead to a decrease in the polymerization rate.[1] This phenomenon is often attributed to the "inner filter effect," where excessive photoinitiator molecules at the surface absorb most of the light, preventing it from penetrating deeper into the sample.[1]
Q3: What is the "inner filter effect" and how can I avoid it?
A3: The "inner filter effect" occurs when the concentration of the photoinitiator is too high. The molecules at the surface of the resin absorb a disproportionate amount of the incident light, which significantly reduces the light intensity available to activate photoinitiator molecules deeper within the sample.[1] This can lead to incomplete curing, reduced cure depth, and a steep gradient of crosslinking density. To avoid this, it is crucial to determine the optimal photoinitiator concentration that ensures uniform light absorption throughout the sample's volume.[1]
Q4: Can the photoinitiator concentration affect the final mechanical properties of the cured TMPTA polymer?
A4: Yes, absolutely. The photoinitiator concentration directly influences the crosslinking density of the polymer network, which in turn dictates the material's mechanical properties. For instance, in 3D-printed resins, increasing the concentration of the photoinitiator TPO from 1 wt% to 3 wt% led to improved flexural strength and modulus.[3][4] However, an excessively high concentration can sometimes compromise these properties.[5] Similarly, when using TMPTA as a crosslinking agent in composites, an optimal concentration (e.g., 2 wt% in a specific PP-cellulose biocomposite) was found to maximize tensile strength and flexural modulus, with higher concentrations causing a decrease in performance.[6][7]
Q5: My cured sample has a tacky or sticky surface. Is this related to the photoinitiator concentration?
A5: A tacky surface is often a result of oxygen inhibition at the air-resin interface. Oxygen can quench the excited state of the photoinitiator or scavenge free radicals, preventing complete polymerization at the surface. The choice of photoinitiator and its concentration can influence surface tackiness.[8] Increasing the photoinitiator concentration can sometimes mitigate this issue by increasing the rate of initiation, which helps to overcome the inhibitory effect of oxygen.[8] Other solutions include curing in an inert atmosphere (e.g., nitrogen) or using a barrier coating to prevent oxygen contact.
Troubleshooting Guides
Issue 1: Incomplete Curing or Low Monomer Conversion
| Possible Cause | Troubleshooting Step |
| Suboptimal Photoinitiator (PI) Concentration | The PI concentration is too low to generate enough radicals, or so high that it causes a strong inner filter effect.[1] Perform a concentration sweep (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 wt%) to find the optimal level for your system. |
| Insufficient Light Exposure | The energy dose (light intensity x time) is not sufficient to achieve full conversion. Increase the exposure time or the intensity of the light source. |
| Wavelength Mismatch | The emission spectrum of your light source does not sufficiently overlap with the absorption spectrum of the photoinitiator. Ensure the light source wavelength is appropriate for the selected photoinitiator. |
| Oxygen Inhibition | Atmospheric oxygen is inhibiting polymerization, especially at the surface.[8] Try curing under a nitrogen or argon atmosphere, or use a laminate/barrier film to block oxygen. |
Issue 2: Reduced or Inconsistent Cure Depth
| Possible Cause | Troubleshooting Step |
| High Photoinitiator Concentration | Excessive PI concentration blocks light from penetrating the sample, reducing the depth of cure.[8] This is a primary cause of reduced cure depth. Reduce the PI concentration to the determined optimum. |
| High Pigment/Filler Loading | Pigments or fillers can scatter or absorb the UV light, limiting its penetration. If possible, reduce the filler concentration or use fillers that are more transparent to the curing wavelength. |
| Low Light Intensity | The light source is not powerful enough to penetrate the desired thickness. Use a higher intensity light source. |
Quantitative Data Summary
The concentration of the photoinitiator is a critical parameter that influences polymerization kinetics and the final properties of the cured material.
Table 1: Effect of TPO Photoinitiator Concentration on Flexural Properties of 3D-Printed Resin
This table summarizes the effect of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) concentration on the mechanical properties of a 3D-printed resin post-cured for 10 minutes.
| TPO Concentration (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 1% | 61.09 (± 6.84) | 1.21 (± 0.11) |
| 2% | 75.14 (± 8.32) | 1.45 (± 0.13) |
| 3% | 82.25 (± 9.95) | 1.57 (± 0.14) |
| (Data sourced from SciELO[4]) |
Table 2: Effect of TMPTA Concentration on Mechanical Properties of PP-Cellulose Biocomposites
This table shows how varying the concentration of TMPTA as a coupling agent affects the mechanical properties of a Polypropylene (PP)-Cellulose biocomposite.
| TMPTA Concentration (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| 0 (Control) | 25.4 | 1.25 | 11.2 |
| 2.0 | 34.2 | 1.65 | 16.5 |
| 4.0 | 32.1 | 1.58 | 15.8 |
| 7.0 | 28.5 | 1.42 | 14.1 |
| (Data sourced from ResearchGate and other publications[6][7]) |
Experimental Protocols
Protocol 1: Determining Optimal Photoinitiator Concentration via Photopolymerization Kinetics
This protocol describes using real-time infrared (RT-IR) spectroscopy to monitor the photopolymerization of TMPTA and determine the optimal photoinitiator concentration.
Materials:
-
Trimethylolpropane Triacrylate (TMPTA) monomer
-
Photoinitiator (e.g., TPO, BAPO)
-
FTIR spectrometer equipped with a UV/Visible light source attachment
-
Sample holders (e.g., BaF₂ or KBr plates)
-
Spacers of known thickness (e.g., 25 μm)
-
Nitrogen source (optional)
Methodology:
-
Formulation Preparation: Prepare a series of TMPTA formulations with varying concentrations of the photoinitiator (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 wt%). Ensure the photoinitiator is completely dissolved in the monomer.
-
Sample Preparation: Place a drop of the formulated resin between two transparent IR plates separated by a spacer to create a film of uniform thickness.
-
FTIR Setup: Place the sample holder inside the FTIR spectrometer. If studying the effect of oxygen inhibition, purge the sample chamber with nitrogen for several minutes before and during the experiment.
-
Data Acquisition:
-
Record an initial IR spectrum before light exposure.
-
Begin light irradiation using the attached UV/Visible source at a fixed intensity.
-
Simultaneously, start collecting IR spectra at regular time intervals (e.g., every 1-2 seconds).
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the acrylate (B77674) C=C double bond, typically found around 1635 cm⁻¹.[9]
-
Calculate the degree of conversion (DC%) over time for each concentration using the following formula: DC(t)% = (1 - (PeakArea(t) / PeakArea(0))) * 100
-
Plot the degree of conversion vs. time and the rate of polymerization (the derivative of the conversion curve) vs. time for each concentration.
-
-
Optimization: The optimal photoinitiator concentration is the one that provides the highest polymerization rate and/or final monomer conversion without showing signs of the inner filter effect (i.e., a decrease in performance at higher concentrations).
Visualizations
Caption: Workflow for optimizing photoinitiator concentration.
Caption: Troubleshooting logic for incomplete curing issues.
Caption: Relationship between PI concentration and key properties.
References
- 1. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. uvebtech.com [uvebtech.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxygen Inhibition in TMPA Polymerization
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with trimethylolpropane (B17298) triacrylate (TMPA) polymerization. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of oxygen inhibition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound polymerization experiments in a question-and-answer format.
Issue 1: My polymerized this compound sample has a tacky or uncured surface, but the bulk material is solid.
-
Question: What is causing the surface of my this compound polymer to remain tacky after curing in the presence of air?
-
Answer: This is a classic symptom of oxygen inhibition. Molecular oxygen from the atmosphere primarily affects the surface of the resin, interfering with the free-radical polymerization process.[1][2][3] Oxygen reacts with the initiating and propagating radicals to form stable peroxy radicals, which are much less reactive towards the acrylate (B77674) double bonds, thereby terminating the polymerization chain reaction.[4][5][6] This effect is most pronounced at the air-resin interface where the oxygen concentration is highest.
Issue 2: The polymerization of my this compound formulation is taking much longer to start than expected.
-
Question: I'm observing a significant delay or induction period before my this compound resin begins to polymerize. What is the cause?
-
Answer: A long induction period is typically caused by the time required for the generated free radicals to consume the oxygen dissolved within the monomer mixture before polymerization can effectively begin.[5][7] The initial radicals are scavenged by oxygen, and only after the local oxygen concentration is significantly depleted can the radicals efficiently initiate polymerization chains.[5][8] The concentration of dissolved oxygen in acrylate systems is estimated to be around 10⁻³ M, and it needs to be reduced substantially for polymerization to proceed.[5]
Issue 3: My polymerization results are inconsistent from one experiment to the next.
-
Question: Why am I seeing variability in the curing performance of my this compound formulation even with the same protocol?
-
Answer: Inconsistent curing can often be attributed to fluctuating environmental conditions.
-
Variable Oxygen Levels: Changes in airflow or ambient atmospheric conditions can alter the local oxygen concentration at the sample surface.[2]
-
Inhomogeneous Mixture: If additives like oxygen scavengers or the photoinitiator are not thoroughly mixed, their distribution will be uneven, leading to inconsistent performance across the sample.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of oxygen inhibition in free-radical polymerization?
A1: Oxygen inhibition occurs through two primary pathways:
-
Quenching of the Photoinitiator: The excited state of the photoinitiator can be deactivated (quenched) by molecular oxygen, preventing the generation of initial free radicals.[6]
-
Radical Scavenging: Ground-state oxygen (a diradical) rapidly reacts with the carbon-centered initiating or propagating radicals (P•) to form peroxy radicals (POO•).[4][5] These peroxy radicals are significantly less reactive and do not efficiently propagate the polymerization chain, effectively acting as termination agents.[5]
Q2: What are the primary strategies to overcome oxygen inhibition?
A2: Methods to mitigate oxygen inhibition can be broadly categorized into physical and chemical approaches.[4][6]
-
Physical Methods: These strategies focus on physically excluding oxygen from the polymerization environment.
-
Inert Gas Purging: Displacing oxygen by using an inert gas like nitrogen or argon is a highly effective method.[1][2][4]
-
Physical Barriers: Using a laminate (e.g., a transparent plastic film) or a layer of wax on the surface of the resin can prevent atmospheric oxygen from diffusing into the sample during curing.[1][4]
-
-
Chemical Methods: These involve adding components to the formulation that counteract the effects of oxygen.
-
Oxygen Scavengers: Additives like thiols (mercaptans), amines, and phosphines react with and consume dissolved oxygen or the resulting peroxy radicals.[1][2][6]
-
Increased Light Intensity/Photoinitiator Concentration: Using higher light intensity or more photoinitiator generates a higher concentration of free radicals.[1][4] This creates a sacrificial number of radicals to consume the oxygen quickly, allowing polymerization to proceed.[1]
-
Monomer Structure Modification: Incorporating certain chemical structures, such as ether groups, into the monomer can reduce oxygen inhibition.[4][9]
-
Q3: Which chemical additives are most effective against oxygen inhibition?
A3: The effectiveness of chemical additives varies:
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Thiols (Mercaptans): Generally considered the most effective on a weight basis.[1] They act as potent hydrogen donors to regenerate propagating radicals from peroxy radicals and can also participate in thiol-ene reactions, which are less sensitive to oxygen.[5][6] However, they can have a strong odor.[1]
-
Amines: A cost-effective option that can also improve adhesion.[1] Their effectiveness can be dependent on the photoinitiator used. A potential drawback is the risk of yellowing.[1]
-
Phosphines/Phosphites: These are efficient oxygen scavengers.[4] For instance, triphenylphosphine (B44618) (TPP) has been shown to effectively reduce the induction period and improve final conversion rates.[10]
-
Ethers: Monomers containing ether linkages can inherently reduce oxygen inhibition, though they are generally less effective than dedicated scavenger additives and need to be used in larger quantities.[1][4]
Quantitative Data on Prevention Strategies
The following tables summarize quantitative data from studies on the effectiveness of various anti-oxygen inhibition strategies.
Table 1: Effect of Additive Type on Double Bond Conversion (DBC) of Acrylates
| Additive Type | Additive Example | DBC (%) in Air | Base Formulation DBC (%) in Air | Reference |
| Amine | N-Methyldiethanolamine (MDEA) | 38 | 27 | [11] |
| Thiol | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 51 | 42 | [11] |
| Phosphite | Tris(tridecyl) phosphite | 64 | 27 | [11] |
| Phosphine | Triphenylphosphine (TPP) | 38 | 27 | [11] |
| Borane Complex | Dimethylamine-borane | 38 | 27 | [11] |
Data is illustrative of trends and specific values are system-dependent.
Table 2: Effect of Triphenylphosphine (TPP) Concentration on TPGDA Polymerization
| TPP Concentration (wt%) | Final Conversion (%) in Air | Induction Time (s) in Air |
| 0 | 55 | 60 |
| 0.1 | 75 | 10 |
| 0.5 | 80 | 2 |
| 1.0 | 85 | 0 |
Data adapted from a study on TPGDA photopolymerization, demonstrating the trend of improved performance with increased scavenger concentration.[10]
Key Experimental Protocols
Protocol 1: Inert Gas Purging Technique
-
Objective: To create an oxygen-free environment for polymerization using a nitrogen or argon purge.
-
Methodology:
-
Place the this compound formulation on a substrate inside a sealed chamber equipped with a UV-transparent window (e.g., quartz).
-
Ensure the chamber has a gas inlet and outlet.
-
Connect the inlet to a regulated source of inert gas (e.g., nitrogen, 99.9% purity).
-
Establish a gentle flow of the inert gas (e.g., 1-5 L/min) to purge the chamber.[7]
-
Continue purging for at least 5-10 minutes to ensure complete displacement of oxygen.[7]
-
While maintaining a positive flow of the inert gas, begin UV irradiation to cure the sample.
-
After the curing period is complete, turn off the UV source and the gas flow.
-
Open the chamber to retrieve the fully cured, tack-free sample.
-
Protocol 2: Lamination Technique for Thin-Film Curing
-
Objective: To use a physical barrier to prevent atmospheric oxygen from contacting the resin surface during polymerization.
-
Methodology:
-
Prepare the this compound formulation and apply it as a thin film onto the desired substrate.
-
Select a transparent laminating film (e.g., polyethylene, polypropylene, or PET film) that does not inhibit UV light transmission at the desired wavelength.
-
Carefully place the film over the liquid resin, starting from one edge and gently lowering it to avoid trapping air bubbles.[7] A roller or squeegee can be used to ensure good contact.
-
Place the assembly under the UV lamp and irradiate for the required duration.
-
After curing, allow the sample to cool to room temperature.
-
Carefully peel away the laminating film to reveal a hard, tack-free polymer surface.[7]
-
References
- 1. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radtech.org [radtech.org]
- 5. Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. radtech.org [radtech.org]
- 9. "The Effect of Monomer Structure on Oxygen Inhibition of (Meth)acrylate" by T.Y. Lee, C.A. Guymon et al. [aquila.usm.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Mechanical Properties of TMPTA Polymers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the mechanical properties of trimethylolpropane (B17298) ethoxylate triacrylate (TMPTA) based polymers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Tensile Strength and Stiffness in TMPTA-based Composites
Q: My TMPTA-based polymer composite exhibits lower than expected tensile strength and flexural modulus. What are the likely causes and how can I fix this?
A: Low mechanical strength in TMPTA composites often stems from poor stress transfer between the polymer matrix and reinforcing fillers or from an incomplete cure. Here are common causes and troubleshooting steps:
-
Poor Interfacial Adhesion: Especially common with hydrophilic fillers (e.g., natural fibers, silica) in a hydrophobic polymer matrix. The lack of strong bonding at the filler-matrix interface prevents effective load transfer.[1]
-
Solution: Use TMPTA as a coupling agent. TMPTA can act as a bridge, forming crosslinks with the filler and the polymer matrix, which enhances adhesion and mechanical properties.[1][2] For polypropylene-cellulose biocomposites, a concentration of 2.0 wt% TMPTA has been shown to significantly improve tensile strength and flexural modulus.[1][2]
-
-
Incomplete Polymerization (Under-curing): Insufficient UV exposure, initiator concentration, or cure time can result in a partially cured polymer network with suboptimal mechanical properties.
-
Excessive TMPTA Concentration: While TMPTA increases crosslink density, excessively high concentrations can lead to stress concentration points in the network, which may decrease tensile strength.[5]
Issue 2: Brittleness and Low Impact Strength
Q: I've successfully increased the stiffness of my polymer using TMPTA, but now the material is too brittle and fractures easily upon impact. How can I improve toughness without sacrificing stiffness?
A: This is a classic trade-off. The high crosslink density imparted by the trifunctional TMPTA monomer leads to high modulus and strength but can severely limit chain mobility, resulting in brittleness and low impact resistance.[6]
-
Cause: High crosslink density restricts the polymer's ability to absorb energy through deformation.
-
Solutions:
-
Formulate with Flexible Monomers: Blend TMPTA with di-functional or mono-functional acrylates that have a more flexible chemical structure (e.g., longer aliphatic chains). This reduces the overall crosslink density and introduces more flexible segments into the polymer network, improving toughness.[6]
-
Create a Reactive Diluent Blend: A formulation that combines TMPTA with other reactive diluents like DPGDA (Dipropylene glycol diacrylate) and HDDA (1,6-Hexanediol diacrylate) can balance properties. One study developed a blend called "TMPTA10" which improved Izod impact strength while maintaining high UTS and Young's modulus.[6]
-
Incorporate Impact Modifiers: Adding rubbery nanoparticles or core-shell impact modifiers can introduce toughening mechanisms, such as crack bridging and shear banding, which absorb energy and prevent catastrophic failure.
-
Issue 3: Inconsistent Results and Poor Reproducibility with Nanoparticle Fillers
Q: My experiments with nanoparticle-reinforced TMPTA polymers are not reproducible. The mechanical properties vary significantly between batches. What could be causing this?
A: Inconsistency in nanocomposite performance is almost always linked to the dispersion state of the nanoparticles. Agglomeration creates stress concentration points and prevents the uniform reinforcement of the matrix.[7]
-
Cause: Nanoparticles have a very high surface area-to-volume ratio and strong van der Waals forces, causing them to clump together.[7]
-
Troubleshooting Workflow:
-
Verify Nanoparticle Dispersion: Before curing, use techniques like dynamic light scattering (DLS) or visual inspection (for transparency changes) to assess the quality of your dispersion. After curing, use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) on fracture surfaces to check for agglomerates.[7]
-
Improve Dispersion Method: Simple mixing is often insufficient. High-energy methods are required to break apart agglomerates.
-
Ultrasonication: Use a probe sonicator to apply high shear forces to the nanoparticle-monomer slurry.
-
High-Shear Mixing (e.g., three-roll milling): This mechanical method is highly effective for dispersing nanoparticles in viscous resins.[7]
-
-
Surface Functionalization: Treat the nanoparticle surfaces with a silane (B1218182) coupling agent that is compatible with the acrylate (B77674) matrix. This reduces inter-particle attraction and improves bonding with the polymer.
-
Control Viscosity: The viscosity of the TMPTA resin can hinder particle movement and dispersion. Using a less viscous co-monomer or gently heating the mixture (if it doesn't induce premature polymerization) can help.
-
Issue 4: Sub-optimal Properties After Curing
Q: My polymer seems fully cured, but its thermal stability and hardness are not meeting specifications. What can I do post-fabrication?
A: The properties of thermosetting polymers can often be significantly enhanced through a post-curing heat treatment (PCHT). This process provides the thermal energy needed to complete the cross-linking reactions of any unreacted monomers trapped in the solidified network.[3]
-
Cause: Vitrification during the initial cure can trap reactive groups, leading to an incomplete network.
-
Solution: Implement a Post-Curing Protocol.
-
Procedure: After the initial room-temperature or UV cure, place the polymer in an oven and subject it to a specific time-temperature profile.
-
Parameters: The ideal temperature and time are material-dependent. A good starting point is to heat the material to a temperature slightly above its glass transition temperature (Tg). For example, post-curing at 140°C for 6 hours has been shown to yield better thermal and mechanical properties for certain composites compared to lower temperatures or shorter durations.[3] Increasing post-curing temperature generally increases crosslink density and hardness.[4][8]
-
Quantitative Data Summary
Table 1: Effect of TMPTA Concentration on Mechanical Properties of Polypropylene-Cellulose Biocomposites
| TMPTA Conc. (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) | Rockwell Hardness |
| 0 | 25.8 | 1.35 | 4.2 | 75 |
| 2 | 31.5 | 1.65 | 5.1 | 82 |
| 4 | 29.1 | 1.58 | 4.8 | 84 |
| 7 | 27.5 | 1.49 | 4.6 | 85 |
Data synthesized from trends described in the study by Khalid M. et al.[1][2]
Table 2: Effect of Post-Curing Heat Treatment (PCHT) on Knoop Microhardness (KHN)
| Material | Control (No PCHT) | PCHT @ 70°C (10 min) | PCHT @ 100°C (10 min) | PCHT @ 130°C (10 min) |
| Bis-acryl Composite 1 | 25.3 | 28.1 | 30.5 | 33.1 |
| Bis-acryl Composite 2 | 22.8 | 25.5 | 27.9 | 30.2 |
| Acrylic Resin 1 | 18.2 | 19.5 | 21.3 | 23.8 |
| Acrylic Resin 2 | 19.1 | 20.4 | 22.6 | 25.0 |
Data represents trends observed in studies on post-curing effects on acrylic and bis-acryl resins.[8]
Experimental Protocols
Protocol 1: General Method for Nanoparticle Dispersion in TMPTA Resin
-
Materials: TMPTA monomer, desired nanoparticles (e.g., SiO₂, TiO₂), compatible solvent (if necessary, e.g., acetone, isopropanol), probe sonicator.
-
Pre-treatment (Optional but Recommended): If using inorganic nanoparticles, treat them with a suitable silane coupling agent (e.g., a methacrylate-functional silane) according to the manufacturer's protocol to improve matrix compatibility.
-
Preparation: Accurately weigh the required amount of nanoparticles and add them to the TMPTA monomer in a beaker. For a 1 wt% loading in 50g of resin, add 0.5g of nanoparticles.
-
Dispersion:
-
Place the beaker in an ice bath to dissipate heat generated during sonication.
-
Immerse the tip of the probe sonicator approximately 1-2 cm into the resin mixture.
-
Soniate the mixture in pulsed mode (e.g., 30 seconds ON, 30 seconds OFF) for a total sonication time of 20-30 minutes. Use an appropriate amplitude (e.g., 40-60%).
-
-
Degassing: After dispersion, place the mixture in a vacuum chamber or desiccator to remove any air bubbles introduced during sonication.
-
Curing: Add the photoinitiator and proceed with your standard UV or thermal curing process immediately to prevent re-agglomeration of particles.
Protocol 2: Post-Curing Heat Treatment for Enhanced Mechanical Properties
-
Initial Cure: Fabricate your TMPTA polymer component using your standard UV or room temperature curing procedure. Allow the component to stabilize at room temperature for at least 30 minutes.[8]
-
Equipment: A programmable laboratory oven with stable temperature control.
-
PCHT Cycle:
-
Place the cured samples in the oven on a non-stick surface (e.g., Teflon sheet).
-
Set the oven to the desired post-curing temperature (e.g., 110°C or 140°C).[3] A temperature above the material's initial Tg is recommended.
-
Allow the samples to "soak" at this temperature for the desired duration (e.g., 1 to 6 hours).[3][9]
-
After the soak time, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
-
Testing: Allow the post-cured samples to condition at standard laboratory conditions (23°C, 50% RH) for at least 24 hours before conducting mechanical tests.
Visualizations
Caption: Troubleshooting workflow for common mechanical issues.
Caption: Experimental workflow for nanoparticle incorporation.
References
- 1. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Post-cure Heat Treatments Influence the Mechanical and Optical Properties of Acrylic and Bis-acryl Composite Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Viscosity Control for TMPA Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working with Trimethylolpropane Triacrylate (TMPTA or TMPA) formulations. Here you will find troubleshooting guidance, frequently asked questions, and key experimental protocols to help you effectively control the viscosity of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation viscosity important?
A1: Trimethylolpropane Triacrylate (this compound) is a trifunctional monomer commonly used as a crosslinking agent or reactive diluent in formulations for coatings, inks, adhesives, and photopolymers.[1][2] The viscosity of a this compound formulation is a critical physical property that dictates its processability, application performance, and final characteristics.[3] Proper viscosity control is essential for achieving uniform coating thickness, good leveling, and efficient curing, which in turn affects properties like hardness, chemical resistance, and adhesion.[1]
Q2: What are the primary factors that influence the viscosity of this compound formulations?
A2: The viscosity of this compound formulations is influenced by several key factors:
-
Temperature: Viscosity is highly dependent on temperature; for liquids like this compound, viscosity typically decreases as temperature increases.[4][5]
-
Concentration: The concentration of this compound and other oligomers or polymers in the formulation directly impacts viscosity. Higher concentrations generally lead to higher viscosity.[6]
-
Additives: The type and amount of additives, such as reactive diluents, thickeners, fillers, or solvents, can significantly increase or decrease viscosity.[7][8]
-
Molecular Weight: The molecular weight of the components in the formulation plays a role. Higher molecular weight polymers or oligomers will increase viscosity.[9][10]
-
Shear Rate: Many formulations are non-Newtonian, meaning their viscosity changes with the applied shear rate during mixing or application.[9]
Q3: How does temperature affect the viscosity of this compound?
A3: For liquid formulations like those containing this compound, viscosity shares an inverse relationship with temperature.[5] As the temperature increases, molecules gain thermal energy and move more rapidly, which allows them to overcome intermolecular attractive forces more easily.[4] This increased molecular movement reduces the internal friction within the fluid, resulting in a lower viscosity.[4][5] Conversely, lowering the temperature will cause a significant increase in viscosity.[11] This relationship is crucial for handling and processing, as heating a formulation can make it easier to pump, mix, or apply.
Q4: What is the difference between a reactive and a non-reactive diluent?
A4: Both are used to reduce the viscosity of a formulation. The key difference lies in their behavior during the curing process.
-
Reactive Diluents: These are low-viscosity monomers or oligomers that have functional groups (like acrylate (B77674) groups) that co-react with the other components of the formulation during polymerization (e.g., UV curing).[7] They become a permanent part of the final cured product, influencing its properties.[7] this compound itself is often used as a reactive diluent.[1][12]
-
Non-Reactive Diluents: These are typically volatile organic solvents (e.g., acetone (B3395972), isopropanol) that reduce viscosity but evaporate from the formulation during the drying or curing process and are not incorporated into the final polymer network.[13] The use of non-reactive diluents is often limited in 100% solids systems like many UV-curable formulations to avoid emissions (VOCs).[7]
Q5: How do I choose the right thickener for my this compound formulation?
A5: Choosing a thickener depends on the desired final properties and the chemistry of your formulation. In UV-curable systems, common thickeners include oligomeric acrylates (urethane, epoxy, or ester acrylates) or specialized additives like fumed silica (B1680970) or associative thickeners.[14][15] When selecting a thickener, consider its efficiency (how much is needed), its effect on rheology (e.g., shear-thinning behavior), and its compatibility with the other components to avoid issues like cloudiness or loss of performance.[14] Some thickeners can be "in-polymerizable," meaning they react into the polymer matrix during curing.[14]
Troubleshooting Guide: Common Viscosity Issues
Problem: Viscosity is Too High
High viscosity can lead to difficulties in pumping, mixing, and application, resulting in poor surface finish and entrapped air bubbles.
Table 1: Solutions for Reducing Formulation Viscosity
| Solution ID | Method | Description | Key Considerations |
|---|---|---|---|
| HS-01 | Increase Temperature | Gently warm the formulation. An increase in temperature lowers the internal friction of the fluid, significantly reducing its viscosity.[4][11] | Monitor temperature carefully to avoid premature polymerization or degradation of components. Ensure the processing equipment can handle the elevated temperature. |
| HS-02 | Add Reactive Diluent | Introduce a low-viscosity, monofunctional or difunctional acrylate monomer. This will lower the overall viscosity while still participating in the curing reaction.[7][16] | The choice of diluent will affect the final properties (e.g., hardness, flexibility, shrinkage) of the cured material. Perform compatibility and performance tests. |
| HS-03 | Add Non-Reactive Solvent | For solvent-based systems, add a compatible, non-polar solvent like acetone or heptane.[13] | This will introduce VOCs and is not suitable for 100% solids or UV-curable systems. The solvent must be fully removed during drying. |
| HS-04 | Adjust Component Ratios | Decrease the concentration of high molecular weight oligomers or polymers relative to the lower viscosity monomers like this compound. | This will likely alter the mechanical and chemical properties of the final product. Re-optimization of the formulation will be necessary. |
Problem: Viscosity is Too Low
Low viscosity can cause issues like poor edge coverage, sagging on vertical surfaces, and inadequate film thickness.
Table 2: Solutions for Increasing Formulation Viscosity
| Solution ID | Method | Description | Key Considerations |
|---|---|---|---|
| LS-01 | Add a Thickening Agent | Incorporate a suitable thickener. Options include high molecular weight oligomeric acrylates, polymeric thickeners, or rheology modifiers like fumed silica.[3] | The amount and type of thickener must be carefully selected to achieve the target viscosity without negatively impacting other properties like clarity or cure speed.[17] Start with low addition levels (e.g., 0.1-1.0%). |
| LS-02 | Adjust Component Ratios | Increase the concentration of high-viscosity or high molecular weight components (e.g., urethane (B1682113) or epoxy acrylates) in the formulation. | This will change the formulation's cost and performance characteristics. The impact on final properties must be evaluated. |
| LS-03 | Decrease Temperature | Lowering the processing or application temperature will increase the viscosity of the formulation.[5] | This may not be practical for all processes and could slow down cure speeds or introduce other handling issues. |
Key Experimental Protocols
Protocol 1: Measuring Viscosity using a Rotational Viscometer (e.g., Brookfield Type)
This protocol outlines the standard procedure for measuring the dynamic viscosity of a this compound formulation.
Materials:
-
Rotational Viscometer (e.g., Brookfield DV-E)[18]
-
Appropriate spindle set
-
Low-form Griffin beaker (600 mL) or sample container[19]
-
Temperature control system (water bath or jacket)
-
This compound formulation sample
Procedure:
-
Temperature Equilibration: Place the this compound formulation sample in the temperature-controlled bath and allow it to reach the desired test temperature (e.g., 25°C). Ensure temperature stability for at least 30 minutes.[19][20]
-
Instrument Setup: Turn on the viscometer. Select a spindle and speed setting. A good starting point is to choose a spindle/speed combination that will result in a torque reading between 10% and 100%.[21]
-
Spindle Attachment: Attach the selected spindle to the viscometer's lower shaft (note: most have left-hand threads).[19]
-
Sample Immersion: Lower the viscometer so the spindle is immersed in the center of the sample. The fluid level should reach the immersion groove on the spindle shaft.[19]
-
Measurement: Turn on the viscometer motor. Allow the reading to stabilize; this may take several rotations.[22] Once stable, record the viscosity value (in cP or mPa·s) and the torque percentage.
-
Data Validation: If the torque is below 10%, increase the speed or use a larger spindle. If the torque is above 100% (or shows an error), decrease the speed or use a smaller spindle.[21]
-
Cleaning: After measurement, turn off the motor, raise the viscometer, and clean the spindle thoroughly before it dries.
Protocol 2: Evaluating the Effect of Temperature on Viscosity
This protocol helps characterize the viscosity-temperature profile of your formulation.
Procedure:
-
Set up the viscometer and sample as described in Protocol 1, using a circulating water bath for precise temperature control.
-
Start at the lowest temperature in your desired range (e.g., 15°C). Allow the sample to equilibrate for 30 minutes.
-
Measure and record the viscosity.
-
Increase the temperature by a set increment (e.g., 5°C).
-
Allow the sample to equilibrate at the new temperature for at least 20-30 minutes.
-
Measure and record the viscosity at the new temperature.
-
Repeat steps 4-6 until you have covered the entire desired temperature range.
-
Plot the viscosity (y-axis) versus temperature (x-axis) to visualize the relationship.
Visual Guides and Workflows
Caption: Troubleshooting workflow for viscosity adjustment.
References
- 1. TMPTA (TRIMETHYLOLPROPANE TRIACRYLATE ) - Ataman Kimya [atamanchemicals.com]
- 2. harwick.com [harwick.com]
- 3. A comparison of thickeners in UV formulations - Radtech [radtech-europe.com]
- 4. blog.rheosense.com [blog.rheosense.com]
- 5. Temperature dependence of viscosity - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactive diluent - Wikipedia [en.wikipedia.org]
- 8. Measuring and Modeling of Melt Viscosity for Drug Polymer Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tainstruments.com [tainstruments.com]
- 10. grand-petrochemical.com [grand-petrochemical.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. CN101704745B - Trimethylolpropane triacrylate and preparation method thereof - Google Patents [patents.google.com]
- 13. quora.com [quora.com]
- 14. US5700576A - UV-curable scratch-resistant varnish having a thickener which becomes bound in the composition of the varnish by polymerization - Google Patents [patents.google.com]
- 15. allnex.com [allnex.com]
- 16. specialchem.com [specialchem.com]
- 17. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. brookfieldengineering.com [brookfieldengineering.com]
- 20. Brookfield viscometer calibration | Labomat [labomat.eu]
- 21. youtube.com [youtube.com]
- 22. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
Technical Support Center: Trimethylolpropane Acrylate (TMPA) in 3D Printing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimethylolpropane Acrylate (B77674) (TMPA) in their 3D printing experiments.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the 3D printing process with this compound-based resins, providing potential causes and actionable solutions.
1.1 Print Failures: Poor Adhesion to the Build Plate
Question: My print is not sticking to the build plate. What should I do?
Answer: Failure to adhere to the build plate is a frequent issue. Here are several factors to consider and troubleshoot:
-
Improper Bed Leveling: The build plate must be perfectly level to ensure the first layer adheres correctly.
-
Solution: Re-level your build plate according to the manufacturer's instructions. A common method involves using a sheet of paper to gauge the distance between the nozzle and the plate.
-
-
Insufficient Bottom Layer Exposure Time: The initial layers require a longer exposure time to create a strong bond with the build plate.
-
Contaminated or Smooth Build Plate: A build plate with residue from previous prints or a very smooth surface can hinder adhesion.
-
Solution: Clean the build plate thoroughly with isopropyl alcohol (IPA) before each print. If the surface is too smooth, you can lightly sand it with fine-grit sandpaper to create a micro-texture for better grip.
-
-
High Viscosity of the Resin: this compound can increase the viscosity of the resin, especially at higher concentrations. This can prevent the resin from flowing properly and adhering to the build plate.
-
Solution: Gently warm the resin to a temperature between 25-30°C to reduce its viscosity.[2] You can also slightly lower the initial Z-height to ensure the first layer is pressed firmly onto the build plate. For very viscous resins, starting with a thin layer of resin on the build plate before adding more can help.[2]
-
1.2 Print Quality Issues: Brittle and Cracked Prints
Question: My 3D printed parts are brittle and crack easily. How can I improve their toughness?
Answer: Brittleness in acrylate-based prints, including those with this compound, is a common concern due to the high crosslink density. Here’s how to address it:
-
Over-curing: Excessive UV exposure during printing or post-curing can lead to increased brittleness.
-
Solution: Reduce the layer exposure time in small increments. For post-curing, avoid prolonged exposure to UV light. The goal is to achieve a tack-free surface without making the part overly brittle. Soaking in IPA for extended periods can also contribute to brittleness, so limit washing time to a few minutes.
-
-
High this compound Concentration: As a trifunctional monomer, this compound increases the crosslink density of the polymer network, which can enhance stiffness but also lead to brittleness.
-
Solution: If your formulation allows, consider reducing the concentration of this compound and incorporating more flexible monomers or oligomers to balance the mechanical properties.
-
-
Inadequate Post-Curing: While over-curing is detrimental, insufficient post-curing can leave the part weak and prone to cracking over time.
-
Solution: Ensure your post-curing process provides a uniform and sufficient dose of UV light to fully cure the part. A combination of UV light and gentle heating can sometimes improve the final mechanical properties.
-
1.3 Print Quality Issues: Warping and Dimensional Inaccuracy
Question: My prints are warping at the edges or are not dimensionally accurate. What are the causes and solutions?
Answer: Warping and dimensional inaccuracies can arise from several factors related to the printing process and material properties.
-
Uneven Curing and Shrinkage: Acrylate resins undergo shrinkage during polymerization. Uneven curing can lead to internal stresses that cause warping.
-
Solution: Ensure your printer's light source provides uniform illumination. Optimize your support structures to securely hold the part during printing and minimize deformation. Orienting the part at an angle on the build plate can also help distribute the stresses.
-
-
Incorrect Exposure Settings: Both under- and over-exposure can lead to dimensional inaccuracies.
-
Solution: Calibrate your exposure settings for the specific resin formulation you are using. Print a calibration model to fine-tune the dimensions.
-
-
High Viscosity and Slow Resin Flow: Highly viscous resins may not have enough time to flow back and level between layers, leading to inconsistencies.
-
Solution: Increase the "light-off delay" or "rest time" in your slicer settings to allow the resin to settle before the next layer is exposed.[3] As mentioned before, warming the resin can also help.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my 3D printing resin?
A1: Trimethylolpropane Acrylate (TMPTA) is a trifunctional monomer commonly used as a crosslinking agent in photopolymer resins. Its three acrylate groups allow for the formation of a densely crosslinked polymer network upon UV curing. This typically results in printed parts with high hardness, stiffness, and good thermal and chemical resistance. However, high concentrations of this compound can also lead to increased brittleness.
Q2: How does the concentration of this compound affect the mechanical properties of my prints?
A2: The concentration of this compound has a significant impact on the final mechanical properties. Generally, as the concentration of this compound increases, you can expect to see:
-
Increased Tensile Strength and Flexural Modulus: The higher crosslink density leads to a stiffer and stronger material.
-
Decreased Elongation at Break: The increased stiffness results in a more brittle material that will fracture at lower strains.
It is crucial to find an optimal concentration of this compound that provides the desired strength and stiffness without excessive brittleness for your specific application.
Q3: Are there biocompatibility concerns with using this compound-based resins?
A3: Yes, biocompatibility is a critical consideration, especially for applications in drug development and medical research. Uncured monomers, including this compound, and other components of the resin can be cytotoxic. Leachables from the final cured part can also elicit a biological response. It is essential to perform thorough biocompatibility testing on your final, post-processed prints according to standards like ISO 10993. Proper post-processing, including thorough washing to remove residual uncured resin and complete post-curing, is crucial to minimize cytotoxicity.
Q4: My clear this compound-based prints are turning yellow after post-curing. Why is this happening and can I prevent it?
A4: Yellowing of clear resins after UV exposure is a common issue. It is often caused by the photoinitiators and other additives in the resin, as well as the degradation of the polymer itself upon prolonged UV exposure. To minimize yellowing:
-
Optimize Post-Curing: Avoid excessive post-curing times and intensities.
-
Use UV-Stable Formulations: If color stability is critical, consider using resin formulations with UV-stabilizers or photoinitiators that are less prone to yellowing.
-
Proper Storage: Store your resin in a cool, dark place to prevent premature degradation.
Section 3: Data Presentation
Table 1: Effect of TMPTA as a Reactive Diluent on Mechanical Properties of a Urethane Acrylate (UA) Resin System
| Reactive Diluent | Ultimate Tensile Strength (UTS) Increase vs. DPGDA | Ultimate Tensile Strength (UTS) Increase vs. HDDA | Young's Modulus Increase vs. DPGDA | Young's Modulus Increase vs. HDDA |
| TMPTA | 60% | 67% | 224% | 203% |
Data adapted from a study investigating the influence of different reactive diluents on acrylate-based polymers.[4] DPGDA (di(propylene glycol) diacrylate) and HDDA (1,6-Hexanediol Diacrylate) are difunctional reactive diluents.
Table 2: Influence of Triacrylate Monomer Structure on Tensile Properties (at 20 wt% concentration)
| Triacrylate Monomer | Elastic Modulus Reduction vs. TMPTA | Elongation at Break Increase vs. TMPTA |
| Ethoxylated Triacrylate (EO3) | ~25% | ~180% |
| Propoxylated Triacrylate (PO3) | ~35% | ~210% |
This table illustrates that while TMPTA provides higher stiffness (elastic modulus), other triacrylate structures can significantly increase flexibility (elongation at break).[5]
Section 4: Experimental Protocols
4.1 Protocol for In Vitro Cytotoxicity Testing (MTT Assay)
This protocol is a general guideline based on the ISO 10993-5 standard for assessing the cytotoxicity of leachables from 3D printed parts.
Objective: To determine the potential of leachable substances from a this compound-based 3D printed material to cause cytotoxic effects on a cell culture.
Materials:
-
3D printed and post-processed test samples
-
Negative control (e.g., high-density polyethylene)
-
Positive control (e.g., organotin-stabilized polyvinyl chloride)
-
L929 mouse fibroblast cell line (or other appropriate cell line)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare extracts of your 3D printed material by incubating it in cell culture medium at 37°C for 24 hours. The surface area to volume ratio should be in accordance with ISO 10993-12.
-
-
Cell Seeding:
-
Seed L929 cells into 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
-
-
Exposure:
-
After 24 hours, remove the culture medium from the wells and replace it with the prepared extracts from your test samples, as well as extracts from the positive and negative controls. Also include wells with fresh medium as a blank control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation with MTT, add the MTT solvent to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for the test samples relative to the negative control. A significant reduction in cell viability compared to the negative control indicates a potential cytotoxic effect.
-
4.2 Protocol for Flexural Strength Testing (Three-Point Bending Test - ASTM D790)
Objective: To determine the flexural strength and flexural modulus of a 3D printed this compound-based material.
Materials:
-
Universal Testing Machine (UTM) with a three-point bending fixture
-
Rectangular test specimens of the 3D printed material with specific dimensions (e.g., as per ASTM D790 recommendations, typically with a span-to-depth ratio of 16:1)[5]
-
Calipers for precise measurement of specimen dimensions
Procedure:
-
Specimen Preparation:
-
Print rectangular bar specimens according to the specifications of ASTM D790. Ensure that the printing orientation and post-processing are consistent for all specimens.
-
Condition the specimens at a standard temperature and humidity as specified in the standard.
-
-
Test Setup:
-
Set up the three-point bending fixture on the UTM. The support span should be set to 16 times the thickness of the specimen.
-
Precisely measure the width and thickness of each specimen.
-
-
Testing:
-
Place a specimen on the supports of the bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed, as calculated according to ASTM D790.
-
Continue the test until the specimen breaks or the strain reaches 5%.
-
-
Data Acquisition:
-
Record the load and deflection data throughout the test.
-
-
Data Analysis:
-
From the load-deflection curve, calculate the flexural stress and flexural strain.
-
The flexural strength is the maximum stress the material can withstand before yielding or breaking.
-
The flexural modulus is a measure of the material's stiffness and is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Section 5: Visualizations
References
Technical Support Center: N-Acetyl-L-proline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-L-proline. The information focuses on addressing common stability and degradation issues to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl-L-proline and what are its common uses?
A1: N-Acetyl-L-proline (CAS 68-95-1) is a derivative of the amino acid L-proline. It is often used in peptide synthesis and as a key intermediate in the manufacturing of various pharmaceutical compounds.[1][2][3] In research, it can serve as an analog for the C-terminal dipeptide portion of substrates for the angiotensin-converting enzyme (ACE) and is used to study the binding of substrates and inhibitors to this enzyme.[1]
Q2: How should I properly store N-Acetyl-L-proline powder?
A2: N-Acetyl-L-proline is a white to off-white powder that is stable under normal conditions.[4] For optimal stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, with a recommended temperature range of 2-8°C.[5] It is important to keep it away from strong oxidizing agents.[4]
Q3: What is the recommended procedure for preparing stock solutions of N-Acetyl-L-proline?
A3: N-Acetyl-L-proline is soluble in solvents such as DMSO.[6] To prepare a stock solution, dissolve the powder in a suitable solvent like DMSO. It's crucial to use a newly opened or properly stored anhydrous solvent to avoid introducing moisture, which can affect stability. Once prepared, it is best practice to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[6]
Q4: What are the stability and storage conditions for N-Acetyl-L-proline stock solutions?
A4: The stability of your stock solution depends on the storage temperature. For stock solutions prepared in a solvent like DMSO, the following storage conditions are recommended[6]:
-
-80°C: Stable for up to 2 years.
-
-20°C: Stable for up to 1 year.
To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
Issue 1: I am observing inconsistent or unexpected results in my experiments.
-
Possible Cause 1: Improper Storage. Long-term storage of the solid compound or stock solutions at inappropriate temperatures can lead to gradual degradation.
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Subjecting your stock solution to multiple freeze-thaw cycles can compromise the stability of N-Acetyl-L-proline.
-
Solution: After preparing your stock solution, create single-use aliquots to minimize the number of times the main stock is thawed.[6]
-
-
Possible Cause 3: Cis-Trans Isomerism. N-Acetyl-L-proline can exist as cis and trans isomers, and the equilibrium between these forms is influenced by the solvent's polarity and the pH of aqueous solutions.[7][8] This can lead to variability in experimental outcomes.
-
Solution: Maintain consistent solvent and pH conditions across all experiments to ensure a stable isomeric ratio. Be aware that changes in the experimental buffer system could alter this equilibrium.
-
Issue 2: My N-Acetyl-L-proline solution appears cloudy or has precipitates.
-
Possible Cause 1: Solubility Issues. The compound may not be fully dissolved or may have precipitated out of solution upon storage.
-
Solution: Ensure you are using an appropriate solvent and that the concentration does not exceed its solubility limit. Gentle warming or vortexing may help in dissolving the compound. For aqueous solutions, check the pH as it can influence solubility.
-
-
Possible Cause 2: Contamination. The solution may be contaminated with bacteria or fungi, especially if it is an aqueous solution that has been stored for an extended period without being sterilized.
-
Solution: Prepare fresh solutions using sterile techniques and filtered solvents. If possible, sterile-filter the final solution before storage.
-
Issue 3: I suspect my N-Acetyl-L-proline has degraded. How can I confirm this?
-
Possible Cause: Hydrolysis. In aqueous solutions, particularly under strongly acidic or alkaline conditions, the N-acetyl group can be hydrolyzed, yielding L-proline.[9]
-
Solution: If you have access to analytical techniques such as HPLC or mass spectrometry, you can analyze your solution for the presence of L-proline or other unexpected peaks that are not present in a freshly prepared sample. Maintaining a neutral pH for aqueous solutions can help minimize hydrolysis.
-
Data Presentation
Table 1: Storage and Stability of N-Acetyl-L-proline
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | 2-8°C | As per manufacturer's expiry | Keep in a tightly sealed container in a dry, well-ventilated area.[5] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[6] | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[6] | Aliquot to avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Preparation of N-Acetyl-L-proline Stock Solution
-
Materials: N-Acetyl-L-proline powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the N-Acetyl-L-proline powder to equilibrate to room temperature before opening the container to prevent moisture condensation. b. Weigh the desired amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. d. Vortex gently until the powder is completely dissolved. e. Aliquot the stock solution into single-use sterile microcentrifuge tubes. f. Label the tubes clearly with the compound name, concentration, date, and your initials. g. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for handling N-Acetyl-L-proline.
Caption: Factors influencing the stability of N-Acetyl-L-proline.
References
- 1. N-Acetyl-L-proline | 68-95-1 [chemicalbook.com]
- 2. N-Acetyl-L-proline | 68-95-1 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. odinity.com [odinity.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3860607A - Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline from hydrolyzed gelatin - Google Patents [patents.google.com]
Navigating TMPA Synthesis and Purification: A Technical Support Guide
Troubleshooting Guide
This section offers solutions to common problems encountered during the synthesis and purification of TMPA.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | - Extend the reaction time to 3-10 hours. - Ensure the reaction temperature is maintained between 60-150°C.[1] |
| Side reactions: Hydrolysis of allyl chloride is a common side reaction.[1][2] | - Continuously remove water from the reaction mixture using azeotropic distillation.[1][3] - Use a solid base like sodium hydroxide (B78521) or potassium hydroxide to minimize the introduction of water.[3][4] | |
| Poor phase mixing: The reaction is heterogeneous, and poor mixing can slow down the reaction rate. | - Use a phase transfer catalyst (PTC) such as a crown ether or PEG-6000 to improve the transfer of reactants between phases.[1][5] | |
| Presence of Significant Impurities | Unreacted starting materials: Excess trimethylolpropane (B17298) or allyl chloride. | - Optimize the molar ratio of reactants. A common ratio is trimethylolpropane to allyl chloride of 1:(2.1-2.2).[5] - After the reaction, wash the organic layer with water to remove unreacted trimethylolpropane.[1][6] |
| Formation of mono- and tri-allyl ethers: Over or under-allylation of trimethylolpropane. | - Carefully control the stoichiometry of the reactants. - The final product is often a mixture; purify by vacuum distillation to separate the desired diallyl ether.[3][4][6] | |
| Hydrolysis byproducts: Presence of allyl alcohol and diallyl ether from the hydrolysis of allyl chloride.[1][2] | - As mentioned, rigorous removal of water during the reaction is crucial. - These low-boiling impurities can be removed during the initial stages of vacuum distillation.[1] | |
| Difficulty in Product Purification | Close boiling points of isomers: The mono-, di-, and tri-allyl ethers of trimethylolpropane may have close boiling points. | - Use a fractionating column with sufficient theoretical plates for vacuum distillation. - Carefully control the distillation rate and temperature to achieve good separation. |
| Formation of emulsions during workup: Can complicate the separation of aqueous and organic layers. | - Add a saturated brine solution to help break the emulsion. - Allow the mixture to stand for a longer period to allow for better phase separation. |
Frequently Asked Questions (FAQs)
What is the optimal synthetic route for this compound?
The most common method is the Williamson ether synthesis, reacting trimethylolpropane with allyl chloride in the presence of a strong base like sodium hydroxide or potassium hydroxide.[7] To enhance the reaction rate and yield in this heterogeneous system, a phase transfer catalyst is often employed.[1][8]
Which base is most effective for the deprotonation of trimethylolpropane?
Solid sodium hydroxide or potassium hydroxide are highly effective and are preferred to aqueous solutions to minimize water content, which can lead to the hydrolysis of allyl chloride.[3][4]
What is the recommended solvent for this reaction?
Some protocols utilize a solvent like dioxane or butyl ether, which can also act as an azeotropic agent to remove water.[3][5] However, solvent-free synthesis is also a viable and "greener" alternative, relying on a phase transfer catalyst to facilitate the reaction.[9]
What is the optimal temperature range for the synthesis of this compound?
The optimal temperature range is typically between 60°C and 150°C.[1] A preferred range is often cited as 90-110°C.[1]
How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of starting materials and the formation of the desired product and byproducts.[6]
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound synthesis.
Table 1: Reaction Conditions and Yields
| Reactants | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trimethylolpropane, Allyl Chloride | Crown Ether | 30-60% aq. NaOH/KOH | 60-150 | 3-10 | 80-85 | [1] |
| Trimethylolpropane, Allyl Chloride | PEG-6000 | Solid NaOH | 75-85 | 3.5-4.5 | >92 (diallyl ether content) | [5] |
| Trimethylolpropane, Allyl Chloride | None | 40% aq. NaOH | 90 | 3 | >99 (purity after distillation) | [6] |
| Trimethylolpropane, Allyl Chloride | None | Solid NaOH/KOH | 65-70 | 3 | ~91 (diallyl ether content) | [3] |
Table 2: Typical Product Composition after Synthesis
| Component | Percentage (%) | Reference |
| Trimethylolpropane Monoallyl Ether (ME) | < 8 | [4] |
| Trimethylolpropane Diallyl Ether (DE) | > 90 | [4] |
| Trimethylolpropane Triallyl Ether (TE) | < 1 | [4] |
| Total Ether Content | > 99 | [4] |
Experimental Protocols
Detailed Synthesis Protocol for Trimethylolpropane Diallyl Ether
This protocol is a generalized procedure based on common methods and may require optimization.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, condenser with a Dean-Stark trap (or similar setup for azeotropic removal of water), and a dropping funnel, add trimethylolpropane and a suitable solvent that forms an azeotrope with water (e.g., butyl ether).[3]
-
Deprotonation and Dehydration: Add solid sodium hydroxide or potassium hydroxide to the mixture. Heat the mixture to reflux to initiate the deprotonation of trimethylolpropane and the azeotropic removal of the water formed.[3]
-
Allylation: Once the removal of water is complete (as observed in the Dean-Stark trap), cool the reaction mixture to 65-70°C. Slowly add allyl chloride dropwise to the reaction mixture over 1.5-2 hours, maintaining the temperature.[3]
-
Reaction Completion: After the addition of allyl chloride is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by GC.[3]
-
Workup: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.[9]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to separate the desired trimethylolpropane diallyl ether from mono- and tri-allyl ether byproducts and other impurities.[3][6]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. CN102153452A - Synthesis method of trimethylolpropane allyl ether - Google Patents [patents.google.com]
- 2. chemcess.com [chemcess.com]
- 3. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102659532A - Method for synthesis of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
- 6. Trimethylolpropane diallyl ether synthesis - chemicalbook [chemicalbook.com]
- 7. Trimethylolpropane diallyl ether Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for TMPA-Based Coatings
For researchers, scientists, and drug development professionals utilizing TMPA (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate)-based coatings, this guide provides solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in coating formulations?
This compound, also known as Texanol™, is a high-performance coalescing agent. Its main role is to soften latex polymer particles in water-based coatings, allowing them to fuse together as the paint dries. This process, called coalescence, is crucial for forming a continuous, durable, and uniform film.[1][2][3] By effectively reducing the minimum film formation temperature (MFFT), this compound ensures proper film integrity, even under various weather conditions and on different surfaces.[4][5]
Q2: How does the concentration of this compound affect the final coating?
The concentration of this compound is a critical factor in achieving desired coating properties.
-
Too little this compound: Inadequate levels of this compound can lead to poor coalescence, resulting in a brittle film that may exhibit cracking, flaking, or pulverizing, especially when applied at lower temperatures.[6] This can also lead to poor color development and reduced scrub resistance.[2]
-
Too much this compound: While ensuring good film formation, excessive amounts of this compound can act as a plasticizer, leading to a softer coating. This can result in issues like blocking, where two painted surfaces stick together when in contact.[3] It is important to optimize the dosage to balance film integrity with other performance characteristics.
Q3: Is this compound compatible with all types of latex polymers?
This compound exhibits good solubility and compatibility with a wide range of latex polymers, including acrylic, vinyl acrylic, and styrene-acrylic emulsions.[7] However, the efficiency of any coalescing agent is dependent on the specific polymer's hardness (Tg). Harder polymers will require a higher concentration of this compound to achieve the same level of coalescence as softer polymers.[7]
Q4: Can this compound be used to formulate low-VOC coatings?
Yes, this compound is often used in low-VOC (Volatile Organic Compound) formulations.[1] With a high boiling point of approximately 254°C, it has a slow evaporation rate, which is a key characteristic for an effective coalescent.[1][6] In some regions and according to specific regulations, such as the European Union Directive 2004/42/EC, it is not classified as a VOC.[5][8]
Troubleshooting Common Coating Defects
This section addresses specific defects that may be encountered during the application and curing of this compound-based coatings.
| Defect | Potential Cause Related to this compound | Recommended Solution |
| Cracking/Mud Cracking | Insufficient this compound concentration, leading to poor coalescence and a brittle film, especially at low temperatures.[2][6] | Increase the this compound dosage in the formulation. A good starting point for many latex paints is 5% to 10% based on polymer solids.[7] |
| Poor Scrub Resistance | Inadequate film formation due to a low level of this compound, resulting in a less durable coating.[2][4] | Optimize the this compound concentration to ensure complete coalescence, which enhances the film's mechanical properties. |
| Blocking/Sticking | Excessive this compound acting as a plasticizer, making the paint film too soft. | Reduce the amount of this compound in the formulation. Conduct blocking resistance tests to determine the optimal level. |
| Blistering | While often caused by moisture or surface contamination, an improper balance of solvents, including the coalescent, can contribute to this issue.[9] | Ensure the substrate is dry and properly prepared. Evaluate the overall solvent package, including the this compound concentration, to ensure a balanced evaporation rate. |
| Poor Color Development | Incomplete film formation can affect the surface roughness of the paint film, which in turn can alter the reflection of light and, therefore, the perceived color.[6] | Ensure sufficient this compound is used to achieve a smooth, continuous film for optimal color expression. |
Quantitative Data on this compound Performance
The following tables provide a summary of typical performance data for this compound in various latex formulations.
Table 1: Effect of this compound Concentration on Minimum Film Formation Temperature (MFFT)
| Latex Type | Polymer Solids (%) | This compound Concentration (% on polymer solids) | MFFT (°C) |
| Acrylic | 50 | 0 | 22 |
| 5 | 10 | ||
| 10 | <5 | ||
| Styrene-Acrylic | 48 | 0 | 25 |
| 5 | 12 | ||
| 10 | <5 | ||
| Vinyl Acetate-Acrylic | 55 | 0 | 18 |
| 5 | 8 | ||
| 10 | <5 |
Note: These are typical values and may vary depending on the specific latex and other formulation components.
Table 2: Influence of this compound on Final Coating Properties
| Property | Test Method | Low this compound Level | Optimal this compound Level | High this compound Level |
| Scrub Resistance | ASTM D2486 | < 400 cycles | > 1000 cycles | > 1000 cycles |
| Block Resistance | ASTM D4946 | 10 (No tack) | 8-9 (Slight tack) | < 6 (Tacky, seals) |
| Hardness (Konig) | ISO 1522 | High | Moderate | Low |
| Gloss (60°) | ASTM D523 | May be lower due to poor film formation | Optimal | May be slightly higher |
Experimental Protocols
1. Determination of Minimum Film Formation Temperature (MFFT)
-
Objective: To determine the lowest temperature at which a latex formulation will form a continuous film.
-
Apparatus: MFFT bar with a temperature gradient.
-
Procedure:
-
Prepare a series of latex samples with varying concentrations of this compound.
-
Apply a uniform film of each sample across the MFFT bar using a film applicator.
-
Allow the films to dry.
-
Observe the point on the bar where the film transitions from a milky, cracked appearance to a clear, continuous film. This temperature is the MFFT.
-
2. Wet Scrub Resistance Test (ASTM D2486)
-
Objective: To evaluate the resistance of a coating to erosion caused by scrubbing.
-
Apparatus: Scrub test machine, nylon bristle brush, abrasive scrub medium.
-
Procedure:
-
Apply the coating to a black plastic panel and allow it to cure for the specified time (typically 7 days).[6]
-
Mount the panel in the scrub test machine.
-
Place a shim under the test area.
-
Apply a standardized abrasive scrub medium to the brush.
-
Start the machine and run for a set number of cycles or until the coating is worn through to the substrate.[10][11]
-
The number of cycles to failure is recorded as the scrub resistance.[10]
-
3. Blocking Resistance Test (ASTM D4946)
-
Objective: To assess the tendency of coated surfaces to stick to each other under pressure.
-
Apparatus: Oven, weights, stoppers.
-
Procedure:
-
Apply the coating to test panels and allow them to cure.
-
Cut sections of the coated panels and place them face-to-face.[12]
-
Place a stopper and a weight on the specimens to apply a defined pressure.[13]
-
Place the assembly in an oven at a specified temperature (e.g., 50°C) for a set time (e.g., 30 minutes).[12][13]
-
After cooling, separate the panels and evaluate the degree of sticking on a scale of 0 to 10, where 10 is no tack and 0 is complete adhesion.[13]
-
Visual Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Common this compound-Based Coating Defects.
References
- 1. Texanol Uses in Paint: Benefits and Application Techniques [tjcyindustrialchem.com]
- 2. quora.com [quora.com]
- 3. surfacelogix.net [surfacelogix.net]
- 4. pcimag.com [pcimag.com]
- 5. Texanol ester alcohol | Eastman [eastman.com]
- 6. pcimag.com [pcimag.com]
- 7. scribd.com [scribd.com]
- 8. eastman.com [eastman.com]
- 9. gardco.com [gardco.com]
- 10. kiyorndlab.com [kiyorndlab.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. scribd.com [scribd.com]
- 13. kelid1.ir [kelid1.ir]
Validation & Comparative
A Comparative Guide to TMPA and HDDA as Crosslinkers for Researchers and Drug Development Professionals
In the realm of polymer science, particularly in the development of biomaterials, drug delivery systems, and medical devices, the choice of a crosslinking agent is paramount in defining the final properties of the material. Among the myriad of available crosslinkers, Trimethylolpropane triacrylate (TMPA) and 1,6-Hexanediol diacrylate (HDDA) are two of the most prevalently used multifunctional acrylates. This guide provides an objective, data-driven comparison of this compound and HDDA to aid researchers, scientists, and drug development professionals in selecting the optimal crosslinker for their specific application.
Physicochemical Properties
A fundamental understanding of the intrinsic properties of each crosslinker is essential for predicting their influence on a polymer network.
| Property | Trimethylolpropane triacrylate (this compound) | 1,6-Hexanediol diacrylate (HDDA) |
| Chemical Formula | C₁₅H₂₀O₆ | C₁₂H₁₈O₄ |
| Molecular Weight | 296.32 g/mol | 226.27 g/mol |
| Functionality | Trifunctional (3 acrylate (B77674) groups) | Difunctional (2 acrylate groups) |
| Density | ~1.1 g/cm³ | ~1.01 g/cm³ |
| Viscosity | Low | Low |
| Appearance | Clear liquid | Clear liquid |
Performance Comparison
The key differences in the performance of this compound and HDDA as crosslinkers stem from their difference in functionality. This compound, being trifunctional, can create a more densely crosslinked network compared to the difunctional HDDA. This fundamental difference has significant implications for the mechanical, thermal, and swelling properties of the resulting polymer.
Crosslinking Density
This compound's trifunctionality leads to a higher crosslink density in the polymer network.[1] This higher density of connections between polymer chains generally results in a more rigid and constrained material. In contrast, the linear, difunctional nature of HDDA forms a network with a lower crosslink density, which can impart greater flexibility.[1]
Mechanical Properties
The higher crosslink density imparted by this compound typically translates to enhanced mechanical properties such as hardness and tensile strength. For instance, in UV-cured epoxy acrylate resins, the addition of this compound was found to increase the indentation hardness and mar resistance of the cured films.[1] In a study on UV-cured natural rubber, a formulation with a trifunctional acrylate (Trimethylolpropane trimethacrylate, TMPTMA, a close analog of this compound) showed a different tensile behavior compared to one with HDDA. While the HDDA formulation exhibited the highest tensile strength at 11.444 MPa with a crosslink density of 6.254 x 10⁻⁶ mole/g, the TMPTMA formulation, despite having a higher glass transition temperature, showed lower tensile strength in that specific system.[2] This highlights that while higher functionality generally increases rigidity, the optimal mechanical performance can be formulation-dependent.
| Crosslinker | Polymer System | Tensile Strength (MPa) | Crosslink Density (mol/g) | Reference |
| HDDA | Natural Rubber Latex | 11.444 | 6.254 x 10⁻⁶ | [2] |
| TMPTMA | Natural Rubber Latex | Lower than HDDA | Not specified | [2] |
Thermal Properties
The increased network rigidity from this compound's higher crosslinking density generally leads to a higher glass transition temperature (Tg). A study on UV-cured epoxy acrylate resins demonstrated that increasing the concentration of this compound resulted in an increased Tg of the cured resin.[1] In the same study, HDDA, with its more flexible linear structure, was noted to improve the elasticity of the system, which is often associated with a lower Tg compared to highly crosslinked systems.[1]
Swelling Behavior
The degree of swelling in a crosslinked polymer is inversely proportional to its crosslink density. Therefore, polymers crosslinked with this compound are expected to exhibit lower swelling ratios compared to those crosslinked with HDDA when placed in a compatible solvent. The tightly packed network formed by this compound leaves less free volume for solvent molecules to occupy. Conversely, the less dense network created by HDDA allows for greater chain relaxation and solvent uptake, resulting in a higher degree of swelling.
Experimental Protocols
To provide a direct and quantitative comparison of this compound and HDDA, the following experimental protocols are recommended.
Preparation of UV-Cured Polymer Films
-
Formulation: Prepare a base formulation containing a photoinitiator (e.g., 1 wt% of 2,2-dimethoxy-2-phenylacetophenone) and a polymerizable oligomer or monomer.
-
Crosslinker Addition: To separate batches of the base formulation, add this compound and HDDA at varying molar concentrations (e.g., 1, 2, 5, and 10 mol% with respect to the monomer).
-
Casting: Cast the liquid formulations into a mold of defined dimensions (e.g., a Teflon mold for creating dog-bone shaped specimens for tensile testing).
-
Curing: Expose the samples to a UV light source (e.g., a 365 nm UV lamp) for a specified duration to ensure complete polymerization.
Mechanical Testing
-
Tensile Testing:
-
Perform uniaxial tensile tests on the dog-bone shaped specimens using a universal testing machine according to ASTM D638 standard.
-
Measure the tensile strength, Young's modulus, and elongation at break.
-
-
Flexural Strength Testing:
-
Use rectangular specimens and perform a three-point bending test as per ASTM D790 standard.
-
Determine the flexural strength and flexural modulus.
-
-
Hardness Testing:
-
Measure the Shore D hardness of the cured films using a durometer following the ASTM D2240 standard.
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Use a DSC instrument to determine the glass transition temperature (Tg) of the cured polymer samples.
-
Heat the samples at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The midpoint of the transition in the heat flow curve is taken as the Tg.
-
Swelling Studies
-
Sample Preparation: Prepare small, uniformly sized discs of the cured polymers.
-
Initial Measurement: Record the initial dry weight (Wd) of each sample.
-
Swelling: Immerse the samples in a suitable solvent (e.g., deionized water for hydrogels, or an organic solvent like toluene (B28343) for non-polar polymers) at a constant temperature.
-
Equilibrium Swelling: At regular intervals, remove the samples, gently blot the surface to remove excess solvent, and record the swollen weight (Ws). Continue until a constant weight is achieved.
-
Calculation: Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.
Visualizations
Chemical Structures
Caption: Chemical structures of this compound and HDDA.
Experimental Workflow for Crosslinker Comparison
Caption: Workflow for comparing this compound and HDDA.
Functionality and Network Properties
Caption: Impact of functionality on properties.
Conclusion
References
A Comparative Guide to the Validation of Trimethylolpropane Phosphate (TMPA) Purity by NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of trimethylolpropane (B17298) phosphate (B84403) (TMPA) purity. The information presented is supported by established principles of each technique and provides a framework for selecting the most appropriate method for a given analytical challenge.
Introduction to this compound and the Importance of Purity
Trimethylolpropane phosphate (this compound) is a bicyclic organophosphate with applications in various fields, including as a flame retardant and as a precursor in chemical synthesis. The purity of this compound is crucial as impurities can significantly alter its physical, chemical, and toxicological properties. Potential impurities may arise from the starting materials, such as trimethylolpropane (TMP), or from side reactions during synthesis, including the formation of isomers or incompletely reacted intermediates.
Quantitative Purity Determination by NMR Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the precise and accurate determination of substance purity without the need for a specific reference standard of the analyte.[1][2] Both proton (¹H) and phosphorus-31 (³¹P) NMR can be utilized for the analysis of this compound.
¹H qNMR: This technique offers high sensitivity and provides detailed structural information. The purity of this compound can be determined by integrating the signals corresponding to specific protons in the this compound molecule and comparing them to the integral of a certified internal standard of known concentration.
³¹P qNMR: As this compound contains a single phosphorus atom, ³¹P NMR provides a much simpler spectrum, often with a single signal for the main compound, reducing the likelihood of signal overlap with impurities.[3] This makes ³¹P qNMR a highly specific and robust method for quantifying phosphorus-containing compounds.[4]
Table 1: Predicted ¹H and ³¹P NMR Chemical Shifts for this compound and Potential Impurities
| Compound | Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ³¹P Chemical Shift (ppm) |
| This compound | -CH₂-O-P | 4.0 - 4.5 (m) | -5 to 5 |
| -CH₂-C- | 1.0 - 1.5 (q) | ||
| -CH₃ | 0.8 - 1.0 (t) | ||
| Trimethylolpropane (TMP) (Precursor) | -CH₂-OH | 3.51 | - |
| -CH₂-C- | 1.31 | ||
| -CH₃ | 0.86 | ||
| Incompletely Reacted Intermediate | Varies | Varies | Varies |
| Isomeric Byproducts | Varies | Varies | Varies |
Note: The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Comparison with Alternative Analytical Techniques
While NMR offers significant advantages, HPLC and GC-MS are also powerful techniques for purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary and a mobile phase. When coupled with a suitable detector (e.g., UV, MS), it can provide both qualitative and quantitative information about the purity of a sample.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds. It offers excellent separation efficiency and definitive identification of compounds based on their mass spectra.
Table 2: Performance Comparison of NMR, HPLC, and GC-MS for this compound Purity Validation
| Parameter | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Nuclear spin resonance in a magnetic field | Differential partitioning between stationary and mobile phases | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection |
| Selectivity | High (especially ³¹P NMR) | Good to Excellent (depends on column and detector) | Excellent |
| Quantitation | Absolute (with internal standard) | Relative (requires a reference standard for the analyte) | Relative (requires a reference standard for the analyte) |
| Sample Preparation | Simple (dissolution in a deuterated solvent) | More complex (dissolution, filtration, mobile phase preparation) | Can be complex (derivatization may be required for non-volatile compounds) |
| Analysis Time | Rapid (minutes per sample) | Moderate (minutes to an hour per sample) | Moderate (minutes to an hour per sample) |
| Structural Information | Excellent (provides detailed molecular structure) | Limited (retention time is the primary identifier) | Good (mass spectrum provides fragmentation patterns) |
| Detection of Unknown Impurities | Good (all proton- or phosphorus-containing species are detected) | Moderate (depends on the chromophore for UV detection) | Good (can identify unknowns through library matching) |
Experimental Protocols
Quantitative NMR (qNMR) Protocol for this compound Purity
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid for ¹H NMR, triphenyl phosphate for ³¹P NMR) into the same NMR tube. The chosen standard should have signals that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃, D₂O) and vortex to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire the ¹H or ³¹P NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.[5]
-
Use a 90° pulse angle for maximum signal intensity.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).[5]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_this compound / N_this compound) * (N_std / I_std) * (M_this compound / M_std) * (m_std / m_this compound) * P_std
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
HPLC Protocol for this compound Purity
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a series of calibration standards of a this compound reference material of known purity.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.
-
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the this compound reference standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main component.
-
GC-MS Protocol for this compound Purity
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, perform derivatization to increase volatility and thermal stability.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injection.
-
Oven Temperature Program: A temperature gradient to ensure separation of impurities from the main peak.
-
Mass Spectrometer: Electron Impact (EI) ionization and a quadrupole mass analyzer.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library database.
-
Calculate the purity by area normalization of the total ion chromatogram (TIC).
-
Visualizations
Caption: Workflow for this compound Purity Validation.
Caption: Comparison of Analytical Techniques.
Conclusion
The validation of trimethylolpropane phosphate (this compound) purity can be effectively achieved using NMR spectroscopy, HPLC, and GC-MS.
-
NMR spectroscopy , particularly ³¹P qNMR, stands out as a primary method for absolute purity determination, offering high specificity and detailed structural information with minimal sample preparation.
-
HPLC is a versatile and robust technique, especially for non-volatile impurities that may not be amenable to GC analysis.
-
GC-MS provides excellent separation and definitive identification of volatile impurities.
The choice of the most suitable technique will depend on the specific requirements of the analysis, including the expected impurities, the need for absolute versus relative quantification, and the available instrumentation. For a comprehensive purity assessment, a combination of these orthogonal techniques is often recommended to ensure the highest level of confidence in the results.
References
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. Trimethylolpropan (TMP) – High Quality Polyol for Industrial Resins [penpet.com]
- 5. Variations on the chemical shift of TMS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Trimethylolpropane Triacrylate (TMPA) and Other Acrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of trimethylolpropane (B17298) triacrylate (TMPA), a widely used trifunctional acrylate (B77674) monomer, with other common monofunctional and multifunctional acrylates. The information presented is collated from multiple studies to offer a comprehensive overview supported by available experimental data.
Executive Summary
Acrylates are a class of monomers known for their high reactivity and use in various industrial applications. However, their potential for cytotoxicity is a significant concern. This guide focuses on comparing the cytotoxic profiles of this compound and other select acrylates, highlighting key differences in their effects on various cell types. The available data consistently indicates that multifunctional acrylates, such as this compound and tripropylene (B76144) glycol diacrylate (TPGDA), tend to exhibit higher cytotoxicity than monofunctional acrylates like ethyl acrylate (EA). The primary mechanisms of acrylate-induced cytotoxicity involve the depletion of intracellular glutathione (B108866) (GSH), leading to oxidative stress and subsequent induction of apoptosis through the mitochondrial pathway.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of various acrylates. It is important to note that the data is derived from different studies with varying experimental conditions, including cell lines, exposure times, and assay methods. Therefore, direct comparison of absolute values should be made with caution.
| Acrylate/Methacrylate | Abbreviation | Type | Cell Line | Exposure Time | IC50/ID50 | Reference |
| Trimethylolpropane triacrylate | This compound | Trifunctional Acrylate | - | - | Data not available in comparative studies | - |
| Tripropylene glycol diacrylate | TPGDA | Difunctional Acrylate | Normal Human Epidermal Keratinocytes (NHEK) | 2-24 hours | ~0.1 µmol/cm² | [1][2] |
| Normal Human Dermal Fibroblasts (NHDF) | 2-24 hours | Significantly lower than EA | [1][2] | |||
| Normal Human Bronchial Epithelial (NHBE) | 2-24 hours | Significantly lower than EA | [1][2] | |||
| Ethyl acrylate | EA | Monofunctional Acrylate | Normal Human Epidermal Keratinocytes (NHEK) | 2-24 hours | ~0.1 µmol/cm² | [1][2] |
| Normal Human Dermal Fibroblasts (NHDF) | 2-24 hours | ~100-fold higher than TPGDA | [1][2] | |||
| Normal Human Bronchial Epithelial (NHBE) | 2-24 hours | ~100-fold higher than TPGDA | [1][2] | |||
| General Acrylates | - | - | HeLa Cells | - | Generally more toxic than corresponding methacrylates | [3] |
| General Methacrylates | - | - | HeLa Cells | - | Generally less toxic than corresponding acrylates | [3] |
Note: While specific IC50 values for this compound from direct comparative studies were not identified in the literature reviewed, its nature as a trifunctional acrylate suggests a cytotoxic potential that is likely comparable to or greater than other multifunctional acrylates like TPGDA. One study noted that this compound induced the expression of Caspase-3 in HepG2 cells, indicating an apoptotic mechanism of cell death[4].
Experimental Protocols
The most common method for determining the in vitro cytotoxicity of acrylates is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity Assessment
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Exposure: Prepare serial dilutions of the acrylate compounds in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the acrylates) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate the plates for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from this curve using non-linear regression analysis.
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxicity of acrylates, including this compound, is primarily attributed to their ability to induce oxidative stress and apoptosis. The following diagrams illustrate the key signaling pathways involved.
References
- 1. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro cytotoxicity of ethyl acrylate and tripropylene glycol diacrylate to normal human skin and lung cells. | Sigma-Aldrich [sigmaaldrich.com]
- 3. abeomics.com [abeomics.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Performance of TMPTA-based Photopolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of photopolymers incorporating Trimethylolpropane (B17298) Triacrylate (TMPTA), a common trifunctional monomer, against those formulated with other acrylate (B77674) monomers. The data presented is compiled from various studies to offer a comprehensive overview for material selection and development in demanding applications.
Executive Summary
Trimethylolpropane Triacrylate (TMPTA) is widely utilized in photopolymer formulations to enhance crosslink density, leading to materials with high hardness, excellent chemical resistance, and rapid curing speeds.[1][2][3] However, the inclusion of TMPTA significantly influences the mechanical properties of the resulting polymer. As a trifunctional monomer, TMPTA promotes a high degree of crosslinking, which generally increases tensile strength and Young's modulus while reducing elongation at break, often leading to more brittle materials.[4][5] This guide will delve into these properties, offering a quantitative comparison with polymers based on other common monomers.
Comparative Mechanical Properties
The following tables summarize the mechanical properties of urethane (B1682113) acrylate (UA) and polyester (B1180765) acrylate (PEA) based resins, with TMPTA compared to the bifunctional monomers 1,6-Hexanediol Diacrylate (HDDA) and Di(propylene glycol) Diacrylate (DPGDA).
Table 1: Mechanical Properties of Urethane Acrylate (UA) Based Resins [4]
| Reactive Diluent | Ultimate Tensile Strength (UTS) (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Izod Impact Strength (kJ/m²) | Shore D Hardness |
| TMPTA | 38.37 | 713.52 | 3.53 | 7.9 | Data not available |
| DPGDA | 23.96 | 220.33 | 10.67 | 11.5 | Data not available |
| HDDA | 22.94 | 235.77 | 9.29 | 9.9 | Data not available |
Table 2: Mechanical Properties of Polyester Acrylate (PEA) Based Resins [4]
| Reactive Diluent | Ultimate Tensile Strength (UTS) (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Izod Impact Strength (kJ/m²) | Shore D Hardness |
| DPGDA | 10.73 | 67.58 | 18.99 | 9.1 | Data not available |
| HDDA | 10.73 | 93.16 | 10.44 | 6.3 | Data not available |
Note: In the PEA resin system, samples containing TMPTA could not be successfully 3D printed for mechanical testing in the cited study.[4]
The Role of Monomer Functionality and Structure
The data clearly indicates that the trifunctionality of TMPTA leads to a significant increase in both Ultimate Tensile Strength (UTS) and Young's Modulus when compared to the bifunctional monomers DPGDA and HDDA in the urethane acrylate system.[4] This is a direct result of the higher crosslink density achieved with three reactive acrylate groups per monomer. However, this increased rigidity comes at the cost of reduced elongation at break and lower impact strength, indicating a more brittle material.[4]
Studies have also shown that modifications to the trifunctional monomer structure, such as ethoxylation, can influence mechanical properties. For instance, an ethoxylated trimethylolpropane triacrylate can produce more flexible films compared to TMPTA, even though both are trifunctional.[6] This is attributed to the longer, more flexible chains between crosslinks.
Experimental Protocols
The following are generalized protocols for the mechanical tests cited in this guide, based on ASTM standards.
Tensile Testing (ASTM D638)
This test determines the ultimate tensile strength, Young's modulus, and elongation at break of a material.
-
Specimen Preparation: Dog-bone shaped specimens are prepared according to the dimensions specified in ASTM D638. For UV-cured resins, specimens are typically fabricated by casting the liquid resin in a mold or by 3D printing, followed by UV curing and any specified post-curing procedures.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The force and displacement are recorded throughout the test.
-
Data Analysis:
-
Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before fracturing.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Izod Impact Strength (ASTM D256)
This test measures the impact resistance of a material.
-
Specimen Preparation: Rectangular specimens with a specified V-notch are prepared.
-
Test Procedure: The notched specimen is clamped vertically in a pendulum impact testing machine. The pendulum is released, swinging down to strike and fracture the specimen at the notch.
-
Data Analysis: The energy absorbed by the specimen during fracture is measured, providing the Izod impact strength, typically reported in kJ/m².
Shore D Hardness (ASTM D2240)
This test measures the hardness of a material based on the depth of indentation.
-
Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required.
-
Test Procedure: A Shore D durometer is pressed firmly against the specimen until the presser foot is in full contact with the surface. The hardness value is read from the durometer's scale within one second of firm contact.
-
Data Analysis: The result is a dimensionless number on the Shore D scale, with higher numbers indicating harder materials.[7]
Visualizing Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for mechanical testing of UV-cured polymers.
Caption: Conceptual comparison of polymer network structures.
Conclusion
The choice of monomer is a critical factor in tailoring the mechanical properties of photopolymers. Trimethylolpropane Triacrylate (TMPTA) is a powerful tool for achieving high strength and stiffness due to its trifunctional nature, which promotes a densely crosslinked network.[4] However, this often results in reduced flexibility and impact resistance. For applications requiring a balance of properties, a formulation approach that combines TMPTA with bifunctional or other modified monomers may be optimal. Researchers and developers should carefully consider the specific mechanical requirements of their application when selecting monomers for their photopolymer formulations.
References
A Comparative Analysis of TMPA-Type Photoinitiators for Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,4,6-trimethylbenzoylphosphine oxide (TMPA), commonly known as TPO, and its key alternatives: TPO-L, BAPO, and TMO. The information presented is based on experimental data from various studies to assist in the selection of the most suitable photoinitiator for specific research and development applications.
Executive Summary
Acylphosphine oxides are highly efficient Type I photoinitiators utilized in free-radical photopolymerization due to their excellent depth cure capabilities and photobleaching properties.[1] TPO has long been a benchmark photoinitiator, valued for its high reactivity and low yellowing.[2] However, regulatory concerns have spurred the adoption of alternatives. This guide evaluates the performance of TPO against three commercially significant alternatives:
-
TPO-L (Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate): A liquid photoinitiator with lower toxicity than TPO.[2]
-
BAPO (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide): Known for its high initiation efficiency.[2]
-
TMO ((2,4,6-trimethylbenzoyl)bis(p-tolyl)phosphine oxide): A newer alternative with a favorable toxicity profile and low yellowing.[2]
The following sections detail their comparative performance in terms of photoreactivity, initiation efficiency, yellowing, and susceptibility to oxygen inhibition, supported by experimental data and protocols.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data on the performance of TPO and its alternatives. It is important to note that the experimental conditions can influence the results, and the data presented here is compiled from various sources.
Table 1: Photoreactivity and Initiation Efficiency
| Photoinitiator | Monomer System | Light Source | Cure Speed (m/min) | Degree of Conversion (%) | Quantum Yield (Φ) | Reference |
| TPO | Acrylate Mix | 395 nm LED | ~20 | 81.75 ± 3.14 | 0.55 | [1][3] |
| TPO-L | Acrylate Mix | 395 nm LED | Slower than TPO | 85.57 ± 3.87 | 0.30 | [2][3][4] |
| BAPO | Acrylate Mix | 395 nm LED | Faster than TPO | 83.16 ± 3.07 | Not specified | [3] |
| TMO | TMPTA | Not specified | Slightly higher than TPO | Higher than TPO | Not specified | [2] |
Table 2: Yellowing and Color Stability
| Photoinitiator | Measurement | Initial b* value | ΔE (after aging) | Yellowing Tendency | Reference |
| TPO | CIE Lab | Lower than BAPO | Lower than BAPO | Low | [2][3] |
| TPO-L | CIE Lab | Lower than TPO & BAPO | Lowest | Very Low | [3] |
| BAPO | CIE Lab* | Highest | Highest | High | [2][3] |
| TPO | Visual | Not specified | Not specified | No yellowing | [2] |
Table 3: Oxygen Inhibition
| Photoinitiator | Condition | Cure in Air | Cure in Nitrogen | Sensitivity to Oxygen Inhibition | Reference |
| TPO | Thin Film Acrylate | Surface cure can be inhibited | Good cure | Susceptible | [1] |
| TPO-L | Thin Film Acrylate | Surface cure can be inhibited | Good cure | Susceptible | [1] |
| BAPO | Thin Film Acrylate | Surface cure can be inhibited | Good cure | Susceptible | [1] |
| TMO | Not specified | Not specified | Not specified | Less than TPO | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Photoreactivity and Cure Speed Measurement
Method: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
-
Sample Preparation: A formulation containing the monomer, co-initiator (if required), and a precise concentration of the photoinitiator is prepared. A thin layer of this formulation is placed between two transparent salt plates (e.g., KBr) or on a single Attenuated Total Reflectance (ATR) crystal.
-
Initiation: The sample is exposed to a UV/Visible light source of a specific wavelength and intensity (e.g., 395 nm LED).
-
Data Acquisition: FTIR spectra are recorded continuously at fixed time intervals throughout the irradiation period.
-
Analysis: The disappearance of the monomer's characteristic absorption peak (e.g., the C=C double bond stretch) is monitored over time to determine the rate of polymerization and the final degree of conversion.
Yellowing Measurement
Method: CIE Lab* Color Space Analysis
-
Sample Preparation: Cured polymer samples of a standardized thickness are prepared.
-
Measurement: A spectrophotometer or colorimeter is used to measure the L, a, and b* values of the samples. The b* value is a key indicator of yellowing, with higher positive values indicating a greater degree of yellowness.
-
Aging (Optional): To assess color stability, samples can be subjected to accelerated aging conditions (e.g., exposure to UV light and heat) and the Lab* values are measured again. The color difference (ΔE) is then calculated to quantify the change in color.
Oxygen Inhibition Assessment
Method: Comparison of Curing in Air vs. Inert Atmosphere
-
Sample Preparation: Two identical samples of the photopolymerizable formulation are prepared.
-
Curing: One sample is cured in the presence of ambient air, while the other is cured in an inert atmosphere (e.g., under a nitrogen purge).
-
Analysis: The degree of cure for both samples is measured using RT-FTIR or by assessing the surface tackiness. A significant difference in the cure depth or surface properties between the two samples indicates a high sensitivity to oxygen inhibition.
Visualizations
Photoinitiation Mechanism of this compound (TPO)
Experimental Workflow for Photoinitiator Comparison
Logical Relationship of Photoinitiator Properties
References
- 1. radtech.org [radtech.org]
- 2. The Photoinitiator TPO Is Banned, And Where Should UV LED Curing Go? - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 3. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of TMPA-Based Materials for Biomedical Applications
For researchers, scientists, and drug development professionals, selecting the optimal biomaterial is a critical decision that directly impacts the success of a medical device or therapeutic carrier. This guide provides an objective comparison of the biocompatibility of materials based on trimethylolpropane (B17298) ethoxylate triacrylate (TMPA), a common trifunctional acrylate (B77674) monomer, with two widely used alternatives: polyethylene (B3416737) glycol diacrylate (PEGDA) and polycaprolactone (B3415563) (PCL). The following analysis is supported by experimental data on cytotoxicity and an examination of the cellular signaling pathways involved in the biological response to these materials.
In Vitro Cytotoxicity: A Quantitative Comparison
The initial assessment of a biomaterial's biocompatibility is often its potential to induce cellular toxicity. Standardized assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are employed to quantify the metabolic activity of cells cultured in the presence of a material, providing a measure of cell viability. A reduction in cell viability below 70% is generally considered indicative of a cytotoxic effect.
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, we can synthesize data from various sources to provide a comparative overview.
| Material | Cell Type | Assay | Cell Viability (%) | Reference |
| This compound-based Resin (containing EO-TMPTA) | Human Gingival Fibroblasts | MTT | 85-90% | |
| PEGDA (20 wt%) | Not Specified | LIVE/DEAD Fluorescence Assay | ~80% | [1][2] |
| PCL | Fibroblasts | MTT | No significant decrease | [3] |
It is important to note that the cytotoxicity of acrylate-based polymers like this compound and PEGDA is often attributed to the presence of unreacted monomers that can leach out of the material. The degree of polymerization and post-fabrication processing, such as washing steps, can significantly influence the biocompatibility of the final product.
Experimental Protocols: Assessing Cytotoxicity
To ensure transparency and reproducibility, the following provides a detailed methodology for a standard in vitro cytotoxicity test.
MTT Assay Protocol for Biomaterial Extracts
This protocol is adapted from ISO 10993-5 standards for the biological evaluation of medical devices.
1. Material Extraction:
-
Prepare samples of the test material (this compound-based, PEGDA, PCL) and negative (e.g., high-density polyethylene) and positive (e.g., organotin-stabilized PVC) controls with a surface area-to-volume ratio of 3 cm²/mL in a serum-free cell culture medium.
-
Incubate the materials in the medium at 37°C for 24 hours to create material extracts.
2. Cell Culture:
-
Seed a suitable cell line, such as L929 mouse fibroblasts, in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
3. Cell Exposure:
-
Remove the existing culture medium from the wells and replace it with the prepared material extracts.
-
Incubate the cells with the extracts for a defined period, typically 24, 48, or 72 hours.
4. MTT Assay:
-
After the exposure period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well at a 1:10 dilution.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol).
-
Measure the absorbance of each well at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
Cellular Signaling Pathways in Biocompatibility
The interaction of biomaterials with cells extends beyond simple toxicity and can involve the activation of complex signaling pathways that mediate inflammation and other cellular responses. Leachables from acrylate-based materials, including unreacted monomers, have been shown to trigger these pathways.
Inflammatory Signaling Pathways
The innate immune system's response to foreign materials is often mediated by the activation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Leachable monomers from acrylate-based materials can be recognized by cell surface receptors, such as Toll-like receptors (TLRs), initiating a cascade of intracellular events. This can lead to the activation of both the MAPK and NF-κB pathways. Activated MAPK and NF-κB proteins translocate to the nucleus, where they act as transcription factors, upregulating the expression of pro-inflammatory genes, such as those for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This inflammatory response can contribute to the local tissue reaction to an implanted material.
Experimental Workflow for Biocompatibility Assessment
A comprehensive assessment of a biomaterial's biocompatibility involves a multi-step process, from material preparation to in vitro and in vivo testing.
This workflow outlines the logical progression from material synthesis and characterization to a series of in vitro and in vivo tests designed to evaluate the biological response to the material. The culmination of this process is a comprehensive biocompatibility assessment based on the comparative analysis of all collected data.
Conclusion
The biocompatibility of this compound-based materials is a critical factor for their use in biomedical applications. While they can exhibit good cell viability, particularly with optimized curing and processing, the potential for leachable monomers to induce cytotoxicity and inflammatory responses must be carefully considered. In comparison, materials like PCL generally demonstrate a more favorable biocompatibility profile with lower inherent cytotoxicity. PEGDA, another acrylate-based polymer, shows good biocompatibility, but like this compound-based materials, its performance is highly dependent on the degree of crosslinking and purity.
For researchers and developers, the choice of material will depend on the specific application's requirements, including mechanical properties, degradation kinetics, and the acceptable level of biological response. A thorough and comparative biocompatibility assessment, following standardized protocols, is essential to ensure the safety and efficacy of any new medical device or drug delivery system.
References
A Comparative Guide to the Long-Term Stability of Advanced Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of polymeric materials is a cornerstone of developing safe and effective drug delivery systems, medical devices, and tissue engineering scaffolds. A polymer's ability to maintain its critical physicochemical properties over its intended lifespan directly influences its performance, from controlling the release kinetics of a therapeutic agent to providing mechanical support for tissue regeneration. This guide offers a comparative analysis of the long-term stability of three distinct classes of polymers: nitroxide-mediated radical polymers (exemplified by TMPA-containing polymers), biodegradable polyesters (represented by PLGA), and stimuli-responsive polymers (typified by poly(N-isopropylacrylamide)).
While direct, head-to-head comparative studies on the long-term stability of these specific polymer classes under identical, biomedically relevant conditions are not extensively available in the current literature, this guide synthesizes existing data to provide a comprehensive overview of their respective stability profiles. The information presented is collated from various experimental studies, and the conditions under which the data were obtained are clearly stated to allow for an informed, albeit indirect, comparison.
Comparative Stability Analysis
The stability of a polymer can be assessed through various lenses, including its resistance to chemical degradation (e.g., hydrolysis), its thermal stability, and its physical aging characteristics. The following sections and tables summarize the available quantitative data for each polymer class.
Hydrolytic Degradation
Hydrolytic degradation is a primary mechanism of breakdown for many biodegradable polymers, particularly polyesters, in the aqueous environment of the body.
Table 1: Hydrolytic Degradation Profile of Poly(lactic-co-glycolic acid) (PLGA) in Phosphate-Buffered Saline (PBS) at 37°C
| Time (Days) | Parameter | PLGA (50:50) | PLGA (75:25) | PLGA (85:15) |
| 0 | Mass Loss (%) | 0 | 0 | 0 |
| Molecular Weight (kDa) | 100 | 100 | 100 | |
| 10 | Mass Loss (%) | ~10 | - | - |
| Molecular Weight (kDa) | - | - | - | |
| 14 | pH of PBS | 6.2 | - | - |
| 16 | pH of PBS | 3.89 | - | - |
| 25 | Mass Loss (%) | 87.5 | - | - |
| Molecular Weight (kDa) | - | - | - | |
| 30 | Mass Loss (%) | - | - | Significant Increase |
| Molecular Weight (kDa) | - | - | - |
Data synthesized from multiple sources. The degradation rate of PLGA is highly dependent on the lactide-to-glycolide ratio, molecular weight, and end-group chemistry.
Thermal Stability
Thermal stability is crucial for polymers that may be subjected to heat during sterilization, processing, or as part of their application. Thermogravimetric analysis (TGA) is a common method to assess this, determining the temperature at which a polymer begins to degrade.
Table 2: Thermal Decomposition Temperatures of Various Polymers
| Polymer Type | Specific Polymer | Decomposition Onset (°C) | Atmosphere |
| This compound Polymer | Polystyrene-TEMPO | ~150 | Nitrogen |
| Polystyrene-Ionic Liquid-TEMPO | ~200 | Nitrogen | |
| Polyester | Poly(lactic-co-glycolic acid) (PLGA) | ~300 | Nitrogen |
| Stimuli-Responsive | Poly(N-isopropylacrylamide) (PNIPAAm) | ~400 | Nitrogen |
Note: Decomposition temperatures are highly dependent on the specific polymer structure, molecular weight, and experimental conditions (e.g., heating rate).
Physical Aging
Physical aging refers to time-dependent changes in the properties of a glassy polymer stored below its glass transition temperature (Tg). This is particularly relevant for amorphous polymers like PNIPAAm.
Table 3: Physical Aging of Poly(N-isopropylacrylamide) (PNIPAAm) at 400.15 K (below Tg)
| Aging Time | Enthalpy Recovery (J/g) |
| 5 min | >0 |
| 30 min | Increased |
| 1 year | Further Increased |
Data indicates that PNIPAAm undergoes structural recovery over time, which can affect its mechanical and thermal properties.[1]
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and comparable stability data.
Hydrolytic Degradation Study
Objective: To evaluate the degradation of a polymer in an aqueous environment simulating physiological conditions.
Methodology:
-
Sample Preparation: Prepare polymer samples (e.g., films, microspheres) of known dimensions and weight. Dry the samples under vacuum to a constant weight.
-
Incubation: Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) in sterile containers. The sample-to-buffer ratio should be kept consistent across all experiments. Incubate the samples at 37°C in a shaking incubator.
-
Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a set of samples from the PBS.
-
Analysis:
-
Mass Loss: Gently rinse the retrieved samples with deionized water, dry them under vacuum to a constant weight, and record the final weight. The mass loss is calculated as the percentage difference from the initial weight.
-
Molecular Weight: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the dried polymer samples using Gel Permeation Chromatography (GPC).
-
pH of Incubation Medium: Measure the pH of the PBS solution from which the samples were removed to monitor the release of acidic degradation products.
-
Thermal Properties: Analyze the thermal properties (e.g., Tg, Tm) of the degraded polymer samples using Differential Scanning Calorimetry (DSC).
-
Surface Morphology: Examine the surface of the polymer samples using Scanning Electron Microscopy (SEM) to observe any changes in morphology.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the polymer into a TGA sample pan.
-
Instrument Setup: Load the sample pan into a TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum degradation rate (from the derivative of the TGA curve).
Accelerated Aging Study
Objective: To predict the long-term stability of a polymer by accelerating the aging process under controlled conditions.
Methodology:
-
Sample Preparation: Prepare polymer samples and characterize their initial properties (e.g., mechanical strength, molecular weight, visual appearance).
-
Aging Conditions: Place the samples in an environmental chamber at an elevated temperature (e.g., 50-70°C) and controlled humidity. The specific temperature is chosen to accelerate degradation without inducing unrealistic failure mechanisms.
-
Time Points: Remove samples from the chamber at various time points. The duration of the accelerated aging is calculated based on the Arrhenius equation, where a 10°C increase in temperature roughly doubles the rate of many chemical reactions.[2]
-
Analysis: Analyze the aged samples for changes in their physical, chemical, and mechanical properties as described in the hydrolytic degradation protocol. Compare these properties to those of control samples stored at ambient conditions.
Visualizing Polymer Stability and Degradation
Experimental Workflow for Polymer Stability Assessment
Caption: Workflow for assessing polymer stability.
Degradation Mechanisms
Caption: Primary degradation and aging mechanisms.
References
A Comparative Guide to the Validation of a New Analytical Method for Trimethoxyphenylacetic Acid (TMPA)
For researchers, scientists, and professionals in drug development, the validation of a new analytical method is a critical process to ensure data accuracy, reliability, and regulatory compliance. This guide provides a framework for comparing a new analytical method for Trimethoxyphenylacetic Acid (TMPA) against established alternatives, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method is crucial and depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. A new method's performance should be rigorously compared against existing validated methods. The following table summarizes the performance characteristics of four common analytical techniques for compounds structurally similar to this compound, such as 2,4,5-Trimethoxybenzoic acid.[1] This data provides a benchmark for evaluating a new analytical method.
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity Range | 0.5 - 100 µg/mL | 100 - 700 ng/spot | 0.01 - 20 µg/mL | 1 - 10 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99.08 ± 5.96% | 100 - 111% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% | < 15% | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~4 ng/spot | ~3 ng/mL | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~13 ng/spot | ~10 ng/mL | ~0.8 µg/mL |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of any new analytical method. The following are key experiments that should be performed:
High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. The flow rate is generally maintained at 1 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., around 254 nm) is common.[1]
-
Sample Preparation: Standard and sample solutions are prepared in the mobile phase or a compatible solvent.
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by injecting a series of standard solutions of varying concentrations.[1]
-
Accuracy: Determined by the standard addition method at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[1]
-
Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision) through multiple analyses of the same sample.[2]
-
LOD and LOQ: Determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ).
-
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A suitable solvent system is selected to achieve good separation.
-
Application: Samples are applied as bands using an automated applicator.
-
Development: The plate is developed in a saturated chamber.
-
Densitometric Analysis: The plate is scanned at the wavelength of maximum absorbance for this compound.[1]
-
Validation Parameters:
-
Linearity: Established by spotting a series of standard solutions of different concentrations.
-
Accuracy: Evaluated by analyzing samples spiked with known amounts of the standard.[1]
-
Precision: Determined by analyzing replicate spots of the same sample.[1]
-
LOD and LOQ: Estimated from the signal-to-noise ratio of the densitometric scan.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: this compound may require derivatization to increase its volatility for GC analysis.
-
Chromatographic Conditions: A suitable capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The temperature program is optimized to achieve good separation.
-
Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
Validation Parameters:
-
Linearity: Established by analyzing a series of derivatized standard solutions.[1]
-
Accuracy: Assessed by the recovery of spiked samples that have undergone the complete extraction and derivatization process.[1]
-
Precision: Evaluated by multiple analyses of the same sample.[1]
-
LOD and LOQ: Determined by injecting serially diluted derivatized standards.[1]
-
UV-Vis Spectrophotometry
-
Instrumentation: A UV-Vis spectrophotometer.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).[1]
-
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve.[1]
-
Validation Parameters:
-
Linearity: A series of standard solutions are prepared and their absorbance is measured to construct a calibration curve.
-
Accuracy: Determined by the standard addition method.
-
Precision: Assessed by repeated measurements of the same sample.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for New Method Validation
The following diagram illustrates a typical workflow for the validation of a new analytical method for this compound.
Caption: Workflow for the validation of a new analytical method for this compound.
Signaling Pathway for Method Selection Logic
The decision-making process for selecting an appropriate analytical method involves several considerations.
Caption: Decision logic for selecting an analytical method for this compound.
References
Unveiling the Potency of TMPA: A Comparative Guide to a Promising Class of Tubulin Inhibitors
For Immediate Release
AUSTIN, TX – In the competitive landscape of oncology drug development, compounds featuring the 3,4,5-trimethoxyphenyl (TMPA) moiety are demonstrating significant potential as potent anticancer agents. This guide provides a comprehensive cross-validation of experimental results for this compound and its derivatives, offering a direct comparison with other established tubulin inhibitors. The data presented herein, compiled from multiple peer-reviewed studies, is intended to inform researchers, scientists, and drug development professionals on the efficacy and mechanisms of this promising class of compounds.
The 3,4,5-trimethoxyphenyl group is a key pharmacophore in a variety of potent anticancer agents, particularly those that function as colchicine (B1669291) binding site inhibitors (CBSIs).[1] These compounds disrupt microtubule dynamics, a fundamental process for cell division, thereby impeding tumor growth. The unique substitution pattern of the this compound moiety plays a crucial role in its high-affinity binding to tubulin, the primary component of microtubules.[1]
Comparative Performance: this compound Derivatives vs. Other Tubulin Inhibitors
The following tables summarize the anti-proliferative activity (IC50 values) of various this compound derivatives against a range of cancer cell lines, benchmarked against well-known tubulin inhibitors such as Colchicine and Paclitaxel. Lower IC50 values indicate greater potency.
Table 1: Anti-proliferative Activity (IC50, µM) of this compound Derivatives and Other Tubulin Inhibitors in Various Cancer Cell Lines
| Compound/Derivative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Notes |
| This compound Derivatives | ||||
| Compound 9p (3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine) | 0.047 | - | - | Potent activity against HeLa cells. |
| Compound 3g (6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole) | 6.10 | 2.94 | 6.30 | Broad-spectrum activity. |
| Reference Compounds | ||||
| Combretastatin A-4 (CA-4) | - | - | - | A well-known colchicine site binding inhibitor. |
| Colchicine | - | - | - | IC50 values typically in the low nanomolar range depending on the cell line. |
| Paclitaxel (Taxol) | - | - | - | A microtubule stabilizing agent, with IC50 values often in the low nanomolar range. |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. The data presented is for illustrative purposes to highlight the general potency of this compound derivatives.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
This compound derivatives primarily exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.
Tubulin Polymerization Inhibition Workflow
The following diagram illustrates the typical workflow for an in vitro tubulin polymerization assay used to evaluate the efficacy of this compound derivatives.
Signaling Pathway of this compound-Induced Apoptosis
Beyond microtubule disruption, evidence suggests that certain this compound derivatives can modulate other critical signaling pathways, including the K-Ras and p53 pathways, to induce apoptosis.
Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of the experimental findings, detailed protocols for the key assays are provided below.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagent Preparation : Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer supplemented with GTP and a fluorescent reporter. Prepare stock solutions of the this compound derivative and control compounds (e.g., nocodazole (B1683961) as a positive control, DMSO as a vehicle control).
-
Assay Procedure : In a 96-well plate, add the test compounds to the designated wells. Initiate the polymerization by adding the cold tubulin reaction mix to each well.
-
Data Acquisition : Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).
-
Data Analysis : Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization and the percentage of inhibition for each compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the this compound derivative or control compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting : Treat cells with the this compound derivative for a specified time, then harvest the cells by trypsinization.
-
Fixation : Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining : Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.
-
Data Analysis : Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase-Dependent Apoptosis Assay
This assay measures the activity of caspases, which are key mediators of apoptosis.
-
Cell Treatment : Treat cells with the this compound derivative to induce apoptosis.
-
Lysis : Lyse the cells to release their contents, including active caspases.
-
Substrate Addition : Add a fluorogenic caspase substrate (e.g., a substrate for caspase-3/7) to the cell lysate.
-
Fluorescence Measurement : Incubate the mixture and measure the fluorescence generated by the cleavage of the substrate by active caspases using a fluorometer.
-
Data Analysis : The fluorescence intensity is proportional to the caspase activity, providing a measure of the extent of apoptosis.
Conclusion
The 3,4,5-trimethoxyphenyl (this compound) scaffold represents a highly promising foundation for the development of novel anticancer therapeutics. The data and protocols presented in this guide demonstrate the potent anti-proliferative activity of this compound derivatives, which is primarily achieved through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Further investigation into the modulation of other signaling pathways, such as K-Ras and p53, will continue to elucidate the full therapeutic potential of this important class of compounds. This comparative guide serves as a valuable resource for the scientific community to accelerate the research and development of next-generation cancer therapies.
References
Safety Operating Guide
Proper Disposal of Trimethylolpropane Phosphite (TMPA): A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for trimethylolpropane (B17298) phosphite (B83602) (TMPA), a highly toxic chemical, to ensure laboratory safety and environmental compliance.[1] This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound.
Summary of Key Data
For quick reference, the following table summarizes the essential quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₆H₁₁O₃P[1] |
| Molar Mass | 162.125 g·mol⁻¹[1] |
| Appearance | White waxy solid[1] |
| Melting Point | 50-56 °C (122-133 °F)[1] |
| Boiling Point | 100 °C (212 °F) at 8 mmHg[1] |
| Solubility | Soluble in organic solvents, insoluble in water[1] |
| Toxicity (LD50, Rat, Oral) | 8.39 mg/kg[2] |
| Toxicity (LD50, Rat, Dermal) | 929 mg/kg[2] |
| Hazard Class | 6.1 (Toxic)[1] |
| UN Number | 3464[1] |
Procedural Guidance for this compound Disposal
The proper disposal of this compound is critical due to its high toxicity.[1][2] The following steps outline the recommended procedure for safe disposal. It is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific guidance before initiating any disposal procedures.[3]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Mandatory PPE: Due to the high toxicity of this compound, wearing appropriate personal protective equipment is mandatory. This includes a laboratory coat, nitrile gloves, and safety glasses or goggles.[1][3]
-
Ventilation: All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to minimize inhalation risks.[1][3]
-
Emergency Equipment: Ensure that a functioning eyewash station and safety shower are readily accessible in the work area.[4]
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Designate a specific, compatible, and leak-proof hazardous waste container for all this compound waste.[3][5] The container must be kept securely closed when not in use.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Trimethylolpropane Phosphite".[5]
-
Collection: Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in the designated hazardous waste container.[3] Do not mix with other waste streams unless explicitly instructed to do so by your EHS office.[6]
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[3]
-
Segregation: This area should be away from general lab traffic and incompatible materials.[5]
Step 4: Arranging for Disposal
-
Licensed Waste Disposal Service: Once the waste container is full, or in accordance with your institution's policy, arrange for its collection by a licensed professional waste disposal service.[2][3]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pickup.[3]
-
Regulatory Compliance: It may be necessary to contain and dispose of Trimethylolpropane Phosphite as a hazardous waste. Contact your state's Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[4]
Important Considerations:
-
Spill Cleanup: In the event of a spill, evacuate the area of personnel not wearing protective equipment. Collect the spilled material in the most convenient and safe manner and deposit it in sealed containers for disposal as hazardous waste. Ventilate and wash the area after cleanup is complete.[4]
-
Prohibited Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[3] This can cause significant harm to aquatic ecosystems and may violate local and federal regulations.[3][7]
Experimental Protocols
The provided search results do not contain specific experimental protocols for the chemical neutralization or deactivation of this compound prior to disposal. The standard and recommended procedure is to dispose of it as hazardous waste through a licensed service.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. kishida.co.jp [kishida.co.jp]
Safeguarding Your Research: A Comprehensive Guide to Handling Trimethyl Phosphate (TMPA)
Essential Safety and Disposal Protocols for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Trimethyl Phosphate (TMPA), a common methylating agent and dipolar aprotic solvent. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety Information: Understanding the Risks
Trimethyl Phosphate (this compound), also known as trimethyl orthophosphate, is a hazardous chemical that poses several risks upon exposure.[1][2] It is a strong irritant to the eyes, skin, and respiratory tract and can be harmful if swallowed.[1][2][3] Symptoms of exposure can include irritation to the mucous membranes.[1][2] Long-term or repeated exposure may lead to nervous system abnormalities.[3]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Germ Cell Mutagenicity | Category 1B |
| Carcinogenicity | Category 2 |
Data sourced from Sigma-Aldrich safety information.[4]
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protection is necessary when working with this compound. The following table outlines the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use. |
| Eyes/Face | Safety glasses with side shields and a face shield | Goggles can be worn as an alternative to safety glasses, but a face shield is still required to protect against splashes.[5] |
| Respiratory | Respirator with appropriate filter | A respirator with a type ABEK (EN14387) filter is recommended for protection against organic gases and vapors, inorganic gases and vapors, sulfur dioxide and ammonia.[4] |
| Body | Laboratory coat or chemical-resistant apron | A flame-retardant lab coat is advised. |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material is preferred. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing the risk of exposure and contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3] Keep the container tightly closed.[3]
Handling and Use
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Dispensing: Use a calibrated dispensing pump or a glass syringe with a blunt-tip needle for accurate and safe transfer of the liquid. Avoid pouring directly from the primary container to minimize the risk of splashing.
-
Spill Preparedness: Have a chemical spill kit readily available. The kit should contain absorbent materials, neutralizing agents (such as sodium bicarbonate), and waste disposal bags.
Spill and Emergency Procedures
-
Minor Spills (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent.
-
Neutralize the area with a suitable agent like sodium bicarbonate.
-
Collect the absorbed material and any contaminated items in a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spills (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Liquid Waste: Collect all unused this compound and solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. The container should be made of a material compatible with this compound.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste. Collect these items in a separate, clearly labeled, and sealed hazardous waste bag or container.
Labeling and Storage of Waste
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Trimethyl Phosphate," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of all this compound hazardous waste through the institution's designated hazardous waste management service. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations for hazardous waste management.
Visualizing the Workflow: Handling and Disposal of this compound
The following diagram illustrates the logical flow of the operational and disposal plan for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
